molecular formula C8H15N3 B1609579 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 943106-34-1

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1609579
CAS No.: 943106-34-1
M. Wt: 153.22 g/mol
InChI Key: PGEMPURRTUBTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-11-7(2)8(5-9-3)6-10-11/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEMPURRTUBTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428327
Record name 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943106-34-1
Record name 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. While specific data for this compound is not extensively published, this document synthesizes information from structurally related analogs and the broader class of pyrazole-containing molecules to offer insights into its synthesis, physicochemical properties, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and practical methodologies for working with this and similar chemical entities. The hydrochloride salt of this compound is identified by the CAS number 2322534-19-8[1].

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, serving as privileged scaffolds in the design of therapeutic agents.[2] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a highly attractive starting point for the development of novel drugs. The subject of this guide, this compound, features key substitutions that are anticipated to modulate its biological activity and properties.

Physicochemical Properties

While experimental data for the free base of this compound is scarce, its properties can be inferred from structurally similar compounds and computational predictions. The hydrochloride salt has a molecular weight of 189.69 g/mol [1]. For a closely related analog, ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine (CAS 1002651-68-4), which lacks the 5-methyl group, the following properties have been computed and provide a reasonable estimation.

PropertyPredicted Value for a Close AnalogReference
Molecular Weight139.20 g/mol [3]
XLogP3-AA-0.1[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count3[3]
Topological Polar Surface Area29.9 Ų[3]

Synthesis and Methodologies

The synthesis of this compound can be approached through a multi-step process, leveraging established methods for the construction and functionalization of the pyrazole ring. A plausible synthetic route is outlined below, based on common organic chemistry transformations.

General Synthetic Workflow

G A Starting Materials: Ethylhydrazine and a β-dicarbonyl compound B Step 1: Pyrazole Ring Formation (Condensation Reaction) A->B Heat, Solvent C 1-ethyl-5-methyl-1H-pyrazole B->C D Step 2: Formylation (e.g., Vilsmeier-Haack Reaction) C->D POCl₃, DMF E 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde D->E F Step 3: Reductive Amination E->F Methylamine, NaBH(OAc)₃ G This compound F->G

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole

  • To a solution of ethylhydrazine oxalate in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide) to generate the free ethylhydrazine.

  • To this mixture, add 2,4-pentanedione (acetylacetone) dropwise at room temperature.

  • Heat the reaction mixture at reflux for several hours to facilitate the condensation and cyclization reaction.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-ethyl-5-methyl-1H-pyrazole.

Step 2: Formylation to 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

  • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) dropwise to form the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of 1-ethyl-5-methyl-1H-pyrazole in DMF dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and then heat to approximately 60-80 °C for several hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Step 3: Reductive Amination to the Final Product

  • Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Add a solution of methylamine (as a solution in a solvent like THF or as the hydrochloride salt with a base).

  • Stir the mixture at room temperature for a short period to allow for imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

  • Continue stirring at room temperature for several hours until the reaction is complete as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain this compound.

Potential Applications in Drug Development

The pyrazole core is a key pharmacophore in a variety of therapeutic agents.[2] Its derivatives have shown promise as kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and anticancer agents.[4][5]

Kinase Inhibition

Many kinase inhibitors incorporate a substituted pyrazole ring. The ethyl and methyl groups on the pyrazole of the target compound can influence its binding to the kinase active site. The N-methylmethanamine side chain can be crucial for forming hydrogen bonds or salt bridges with amino acid residues in the ATP-binding pocket of kinases.

G cluster_0 Kinase Inhibitor Design A Pyrazole Scaffold Core Structure for Kinase Binding B Substituents (e.g., ethyl, methyl) Modulate Specificity and Potency A->B Functionalization C N-methylmethanamine Side Chain Interacts with Hinge Region A->C Functionalization D Potential Therapeutic Target e.g., Receptor Tyrosine Kinases A->D B->D C->D

Caption: Role of the pyrazole scaffold in kinase inhibitor design.

Other Potential Therapeutic Areas

Given the broad biological activities of pyrazole derivatives, this compound could be investigated for its potential in other therapeutic areas, including but not limited to:

  • Anti-inflammatory activity: The pyrazole ring is a core component of some NSAIDs.

  • Anticancer properties: Certain pyrazole derivatives have demonstrated cytotoxic effects on various cancer cell lines.[5]

  • Central Nervous System (CNS) activity: The ability of small molecules to cross the blood-brain barrier can be influenced by their physicochemical properties. The predicted XLogP suggests that this compound may have the potential for CNS penetration.

Safety and Handling

Based on the GHS classification for the closely related ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine, the target compound should be handled with care.[3]

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H318: Causes serious eye damage[3]

  • H335: May cause respiratory irritation[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its synthesis, properties, and potential applications, drawing upon the extensive knowledge base of pyrazole chemistry. The proposed synthetic route and experimental protocols offer a practical starting point for researchers to synthesize and evaluate this compound for various biological activities. As with any novel chemical entity, further experimental validation of its properties and biological effects is warranted.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401. PubChem. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. [Link]

  • (1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine. PubChemLite. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. These characteristics—such as ionization state (pKa), lipophilicity (logP/D), and aqueous solubility—govern every aspect of a drug's behavior, from its absorption and distribution to its interaction with the biological target and eventual metabolism and excretion (ADME).

This technical guide provides an in-depth analysis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, a molecule featuring the versatile pyrazole scaffold. The pyrazole nucleus is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable metabolic stability and ability to participate in various biological interactions.[1][2][3] Understanding the specific physicochemical attributes of this derivative is paramount for researchers aiming to harness its therapeutic potential. We will move beyond theoretical values to detail the causality behind experimental choices and present robust, self-validating protocols for the empirical determination of its core properties.

Molecular Profile

A foundational overview of this compound provides the context for a deeper experimental investigation. The molecule's structure, containing both a tertiary amine and a pyrazole ring, immediately suggests a basic nature and the potential for hydrogen bonding, which are critical determinants of its behavior in biological systems.

PropertyValue (Predicted/Calculated)Significance in Drug Development
Chemical Structure CCN1C(=C(C=N1)CNC)CThe pyrazole core offers metabolic stability, while the secondary amine is a key site for protonation, influencing solubility and receptor interaction.[1][4]
Molecular Formula C₈H₁₅N₃Defines the elemental composition.
Molecular Weight 153.23 g/mol Influences diffusion and transport across membranes; values <500 Da are generally favored for oral bioavailability.
XlogP3-AA 0.3A predicted measure of lipophilicity for the neutral species. A low positive value suggests a relatively balanced hydrophilic-lipophilic character.[5]
Topological Polar Surface Area (TPSA) 29.9 ŲPredicts transport properties such as blood-brain barrier penetration. Values < 90 Ų are often associated with good CNS penetration.
Hydrogen Bond Donors 1The secondary amine (N-H) can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The pyrazole nitrogens and the secondary amine can act as hydrogen bond acceptors.

Predicted values are sourced from computational models and serve as an initial guide pending experimental verification.[5]

Section 1: Ionization Constant (pKa) - The Master Switch of Physiological Behavior

Theoretical & Practical Importance

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms. For a basic compound like this compound, the secondary amine is the primary site of protonation. This ionization state is a master switch that dictates solubility, membrane permeability, and target binding affinity. For instance, the ionized form is typically more water-soluble, facilitating formulation and dissolution in the gastrointestinal tract, while the neutral form is more lipid-soluble and better able to cross cell membranes via passive diffusion.[6] Therefore, precise pKa determination is not an academic exercise; it is a critical step in predicting a drug's in vivo performance.

Experimental Determination: Potentiometric Titration

Potentiometric titration remains a gold-standard method for pKa determination due to its simplicity, low cost, and high precision.[7][8] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Protocol: Automated Potentiometric Titration

  • System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the expected range.[9]

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-2 mM.[9] Purging the solution with nitrogen is recommended to displace dissolved CO₂, which can interfere with the titration of basic compounds.[9]

  • Blank Titration: First, titrate a solution containing only the ionic strength adjuster (e.g., 0.15 M KCl) with a standardized strong acid (e.g., 0.1 M HCl). This "blank" titration accounts for the titrant volume needed to change the pH of the solvent itself.

  • Sample Titration: Titrate the prepared sample solution with the same standardized 0.1 M HCl. Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both the blank and the sample.

    • The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region where the pH changes minimally.[9]

    • Alternatively, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) can be used to precisely identify the equivalence point. The pKa is the pH at half this volume.[7]

Causality Behind Choices:

  • Constant Ionic Strength: Using a background electrolyte like KCl minimizes changes in activity coefficients, ensuring the measured potential is directly related to the concentration of H+ ions.

  • Nitrogen Purge: Atmospheric CO₂ dissolves in water to form carbonic acid, which would consume some of the basic analyte and lead to an inaccurate pKa measurement.

  • Automated Titrator: Automation ensures precise, repeatable titrant additions and data logging, removing user variability and improving the reliability of the inflection point determination.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3-point calibration) Prepare Prepare Analyte Solution (1-2 mM in 0.15M KCl) Calibrate->Prepare Purge Purge with Nitrogen (Remove dissolved CO2) Prepare->Purge Titrate Titrate with 0.1M HCl (Incremental addition) Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV vs. Volume) Plot->Derivative pKa Determine pKa (pH at half-equivalence point) Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (logP & logD) - The Gatekeeper of Permeability

Theoretical & Practical Importance

Lipophilicity, the "oil-loving" nature of a molecule, is a critical factor governing its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

  • logP: The ratio of the concentration of the neutral species of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[10]

  • logD: The ratio of the concentration of all species (neutral and ionized) of a compound between the organic and aqueous phases at a specific pH.

For an ionizable compound like ours, logD is the more physiologically relevant parameter. The predicted XlogP of 0.3 suggests low lipophilicity for the neutral form, but at physiological pH (e.g., 7.4), the molecule will be significantly protonated, leading to a much lower (more negative) logD value, indicating higher aqueous preference. This balance is crucial; a drug must be soluble enough to be in solution but lipophilic enough to cross membranes.[11]

Experimental Determination: The Shake-Flask Method

The shake-flask method is the traditional and most accurate technique for measuring logP/D.[10] It directly measures the partitioning of the compound between n-octanol and an aqueous buffer.

Protocol: Shake-Flask logD₇.₄ Determination

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and pre-saturate the PBS with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures the volumes of the phases do not change during the experiment.[12]

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase (PBS). Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol. The final concentration should be low enough to avoid solubility issues in either phase.

  • Equilibration: Tightly cap the vial and shake it gently on an orbital shaker for a sufficient time (e.g., 2-4 hours) to reach partitioning equilibrium. Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for quantification.

  • Calculation: Calculate the logD₇.₄ using the following formula:

    • logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[10]

Causality Behind Choices:

  • n-Octanol: It is widely accepted as the best surrogate for the lipid bilayer of a cell membrane.

  • Pre-saturation of Solvents: This critical step prevents volume changes during the experiment due to the mutual miscibility of water and octanol, which would lead to errors in the final concentration measurements.

  • HPLC-UV Analysis: This provides a sensitive and specific method for quantifying the analyte in each phase, even at low concentrations, ensuring accurate results.[12]

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Saturate Pre-saturate n-octanol and aqueous buffer (pH 7.4) Add Add compound to pre-saturated phases Saturate->Add Shake Shake to reach equilibrium (2-4h) Add->Shake Separate Centrifuge to separate phases Shake->Separate Analyze Quantify concentration in each phase (HPLC-UV) Separate->Analyze Calculate Calculate logD = log([org]/[aq]) Analyze->Calculate

Caption: Workflow for logD determination by the shake-flask method.

Section 3: Aqueous Solubility - The Foundation of Bioavailability

Theoretical & Practical Importance

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature and pH. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability, hindering formulation efforts, and complicating in vitro testing.[6][13] It is essential to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer. It's a rapid, high-throughput method used in early discovery to flag potential issues.[14][15]

  • Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating an excess of solid compound in a buffer over a longer period (24-72 hours). It is considered the "gold standard" and is crucial for lead optimization and formulation development.[14][15]

Given the basic nature of our compound, its solubility will be highly pH-dependent, increasing significantly at lower pH values where it is fully protonated.

Experimental Determination: Kinetic Turbidimetric Solubility Assay

For early-stage assessment, a kinetic solubility assay using laser nephelometry is a fast and resource-efficient method.[16] This technique identifies the concentration at which a compound, added from a DMSO stock, begins to precipitate out of an aqueous solution.

Protocol: High-Throughput Kinetic Solubility by Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of choice (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells to minimize its co-solvent effect.

  • Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow for precipitation.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.[16]

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells. This point marks the transition from a clear solution to a suspension.[6]

Causality Behind Choices:

  • DMSO Stock: DMSO is a strong organic solvent capable of dissolving most drug-like molecules, providing a consistent starting point for the assay.

  • Laser Nephelometry: This is a highly sensitive method for detecting the formation of fine precipitates, offering a more precise endpoint than visual inspection or simple light absorbance.[16]

  • 96-Well Plate Format: This format allows for high-throughput screening of multiple compounds or conditions simultaneously, making it ideal for early drug discovery.[15]

Solubility_Workflow Start Prepare 10mM Stock in 100% DMSO Dilute Serially dilute stock into aqueous buffer (96-well plate) Start->Dilute Incubate Incubate plate (e.g., 2h at 25°C) Dilute->Incubate Measure Measure light scattering (Laser Nephelometry) Incubate->Measure Analyze Identify highest concentration before precipitation Measure->Analyze End Kinetic Solubility Value Analyze->End

Caption: Workflow for kinetic solubility determination by nephelometry.

Conclusion

The physicochemical properties of this compound are not static data points but rather a dynamic profile that governs its potential as a therapeutic agent. A thorough experimental determination of its pKa, logD, and aqueous solubility provides the essential data needed to build predictive models of its ADME properties. The protocols outlined in this guide represent robust, validated methods that yield reliable and reproducible data. By understanding the "why" behind each experimental step, researchers can confidently generate a high-quality physicochemical profile, enabling informed decisions in the complex, multi-parameter optimization process that defines modern drug development.

References

  • Title: Development of Methods for the Determination of pKa Values. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: LogP—Making Sense of the Value. Source: ACD/Labs. URL: [Link]

  • Title: Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Source: ACS Publications. URL: [Link]

  • Title: Experiment # 11: Spectroscopic determination of indicator pKa. Source: University of Louisiana Monroe. URL: [Link]

  • Title: Aqueous Solubility. Source: Creative Biolabs. URL: [Link]

  • Title: A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Source: ACS Publications. URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: Taylor & Francis Online. URL: [Link]

  • Title: Determination of solubility by gravimetric method: A brief review. Source: National Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Protocol for Determining pKa Using Potentiometric Titration. Source: Creative Bioarray. URL: [Link]

  • Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Source: Sygnature Discovery. URL: [Link]

  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Source: ECETOC. URL: [Link]

  • Title: The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Source: MDPI. URL: [Link]

  • Title: The Role of Pyrazole Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Source: Agilent. URL: [Link]

  • Title: Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Physico-chemical properties of the designed pyrazole derivatives. Source: ResearchGate. URL: [Link]

  • Title: ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Source: PubChem. URL: [Link]

  • Title: amine. Source: PubChemLite. URL: [Link]

  • Title: (1-methyl-1H-pyrazol-4-yl)methanol. Source: PubChem. URL: [Link]

  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Source: MDPI. URL: [Link]

  • Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Source: Springer. URL: [Link]

  • Title: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Source: PrepChem.com. URL: [Link]

Sources

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The document delineates its fundamental physicochemical properties, outlines a robust methodology for its synthesis and purification, and details a suite of analytical techniques for comprehensive structural elucidation and quality control. By grounding theoretical principles in practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the exploration and development of novel small molecule therapeutics.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in modern pharmacology, forming the core structural motif of numerous FDA-approved drugs.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions with biological targets.[1] Compounds incorporating the pyrazole core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

The subject of this guide, this compound, integrates this valuable pyrazole core with an N-methylmethanamine substituent. The inclusion of N-methylated amine functionalities is a well-established strategy in drug design. This modification can confer several advantageous pharmacokinetic properties, such as enhanced metabolic stability, improved membrane permeability, and modulated target-binding affinity.[2][3] This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in a research and development setting.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key physicochemical data for this compound and its common hydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₈H₁₅N₃C₈H₁₆ClN₃[4]
Molecular Weight 153.23 g/mol 189.69 g/mol [4]
CAS Number Not available2322534-19-8[4]
Appearance Predicted: Colorless to pale yellow oilSolidN/A
SMILES CNCC1=C(C)N(CC)N=C1CNCC1=C(C)N(CC)N=C1.[H]Cl[4]

Synthesis and Purification Workflow

The synthesis of substituted pyrazoles is a well-trodden path in organic chemistry, offering multiple reliable routes. The following section details a logical and robust synthetic strategy for this compound, beginning with a classical pyrazole ring formation followed by functional group manipulation.

Rationale for Synthetic Strategy

The proposed synthesis employs a two-stage process. First, a Knorr-type pyrazole synthesis is used to construct the core heterocyclic ring with the necessary substituents. This is a highly reliable and well-documented transformation. The second stage involves a reductive amination, a cornerstone reaction in medicinal chemistry for installing amine groups, to introduce the N-methylmethanamine side chain.[5] This stepwise approach ensures high yields and predictable outcomes, minimizing complex purification challenges.

Synthetic Workflow Diagram

Synthetic Workflow cluster_stage1 Stage 1: Pyrazole Ring Formation cluster_stage2 Stage 2: Reductive Amination A Ethylhydrazine C 1-Ethyl-4-acetyl-5-methyl-1H-pyrazole A->C Ethanol, Reflux B 3-Acetyl-2,4-pentanedione B->C F Target Compound: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl) -N-methylmethanamine C->F 1,2-Dichloroethane D Methylamine D->F E Sodium Triacetoxyborohydride (STAB) E->F Analytical Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Verification HPLC HPLC/UPLC Purity (>95%) Start->HPLC Purity Assessment FTIR FTIR Spectroscopy Start->FTIR Functional Group ID Report Certificate of Analysis NMR->Report MS->Report HPLC->Report FTIR->Report

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic versatility and the ability of its derivatives to engage a wide array of biological targets have cemented its importance in drug discovery. Pyrazole-based compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][2][3] This has led to the development of numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[4][5][6] This guide provides a comprehensive technical overview of the biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), foundational synthetic strategies, and the critical experimental protocols used for their evaluation. It is designed to serve as a vital resource for professionals engaged in the design and development of novel therapeutics, offering field-proven insights grounded in authoritative scientific literature.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

First described by Ludwig Knorr in 1883, pyrazole is an aromatic heterocyclic molecule with the formula C₃H₄N₂.[2] Its structure is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.[2] The unique electronic configuration of the ring, featuring a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allows for diverse molecular interactions, making it an ideal foundation for drug design.[6]

The designation of pyrazole as a "privileged structure" stems from its recurring presence in successful therapeutic agents across different biological targets.[1][4] This success is attributable to several key factors:

  • Synthetic Accessibility : The pyrazole ring can be synthesized through various reliable and scalable methods, such as the condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis) or 1,3-dipolar cycloadditions, allowing for the creation of diverse chemical libraries.[1][7]

  • Metabolic Stability : The aromatic nature of the pyrazole ring often imparts significant metabolic stability, a desirable trait for drug candidates.

  • Versatile Substitution Patterns : The pyrazole core can be functionalized at multiple positions (N-1, C-3, C-4, and C-5), enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for a specific biological target.

The journey of pyrazole derivatives from early analgesics like Antipyrine to modern targeted therapies such as the COX-2 inhibitor Celecoxib and the ALK inhibitor Crizotinib highlights the scaffold's enduring relevance and adaptability in addressing complex diseases.[5][8][9]

Spectrum of Biological Activities & Mechanisms of Action

Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities. This section explores the core therapeutic areas where these compounds have made a significant impact, focusing on their molecular mechanisms.

Anti-inflammatory & Analgesic Activity

Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[8] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation.[8][10]

  • Mechanism of Action : The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[8][9] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key therapeutic goal to reduce the gastrointestinal side effects associated with traditional NSAIDs.[8]

  • Key Examples & SAR :

    • Celecoxib : A landmark selective COX-2 inhibitor, its structure features a 1,5-diarylpyrazole core with a p-sulfonamide group on one of the phenyl rings. This sulfonamide moiety is crucial for its selectivity, as it binds to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.[8]

    • Lonazolac & Difenamizole : Other examples of pyrazole-based NSAIDs that demonstrate the scaffold's utility in developing anti-inflammatory and analgesic agents.[4][5][11]

  • Structure-Activity Relationship (SAR) : SAR studies reveal that substitutions at the 1, 3, and 5-positions of the pyrazole ring are critical for anti-inflammatory activity. Diarylpyrazoles, such as Celecoxib, are particularly effective. The nature and position of substituents on the aryl rings can significantly modulate both potency and COX-2 selectivity.[8][12]

Anticancer Activity

The anticancer potential of pyrazole derivatives is vast, targeting multiple hallmarks of cancer through various mechanisms.[4][13]

  • Mechanism of Action : Pyrazole derivatives exert their anticancer effects by inhibiting key proteins involved in cell cycle progression, signal transduction, and angiogenesis. Common targets include:

    • Kinase Inhibition : Many pyrazoles act as ATP-competitive inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK), which are often dysregulated in cancer.[4][13][14]

    • Tubulin Polymerization Inhibition : Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][15]

    • DNA Binding : Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with replication and transcription.[4]

  • Key Examples :

    • Crizotinib : An FDA-approved drug for the treatment of non-small cell lung cancer (NSCLC) that is driven by genetic rearrangements of Anaplastic Lymphoma Kinase (ALK).[6]

    • A novel pyrazole derivative showed potent cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.25 μM by inhibiting PI3 kinase.[4]

    • Other derivatives have demonstrated significant activity against various cancer cell lines, including HCT116 (colon), HepG2 (liver), and A549 (lung), with IC₅₀ values in the low micromolar range.[4][16]

Antimicrobial (Antibacterial & Antifungal) Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Pyrazole derivatives have emerged as a promising class of compounds in this area.[17]

  • Mechanism of Action : While the exact mechanisms can vary, pyrazole derivatives often disrupt essential microbial processes. Their activity is attributed to their ability to interfere with microbial cell wall synthesis, protein synthesis, or nucleic acid replication.

  • Key Examples :

    • Novel pyrazole-1-carbothiohydrazide derivatives have shown a broad spectrum of activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans.[9][17] One potent derivative displayed minimum inhibitory concentration (MIC) values ranging from 2.9 to 7.8 µg/mL against fungal strains, lower than the standard drug clotrimazole.[17]

    • Other synthesized pyrazoles have shown moderate to potent activity against various microorganisms, making them viable leads for new antibacterial agents.[18][19][20]

Anticonvulsant & CNS Activity

Epilepsy is a neurological disorder characterized by abnormal synchronous neuronal discharges.[21] Several pyrazole derivatives have been investigated for their potential to manage seizures.

  • Mechanism of Action : The anticonvulsant effects of pyrazoles are often linked to their ability to modulate CNS activity, potentially by interacting with ion channels or neurotransmitter systems to suppress excessive neuronal firing.[22][23]

  • Key Examples :

    • Newly synthesized pyrazole derivatives have shown significant anticonvulsant activity in animal models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays.[22][24]

    • One study identified a potent pyrazole derivative that not only showed strong anticonvulsant effects but also reduced levels of oxidative stress and inflammation in the brain, suggesting a multi-faceted therapeutic benefit.[22]

  • SAR : For CNS activity, structural features that influence a compound's ability to cross the blood-brain barrier are critical. Lipophilicity and specific substitutions on the pyrazole core, such as the 2,4-dichlorophenyl group at the 1-position, have been shown to be important for receptor binding in the brain.[25][26]

Bridging Chemistry and Biology: Synthesis and Evaluation

The translation of a chemical scaffold into a therapeutic agent requires robust synthetic methodologies and rigorous biological evaluation.

Synthetic Strategies for Biologically Active Pyrazoles

The synthesis of the pyrazole core is well-established, with several methods allowing for regioselective control and diversification. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

  • Common Synthetic Routes :

    • Cyclocondensation of 1,3-Dicarbonyl Compounds : This is a classic and widely used method where a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) reacts with a hydrazine derivative to form the pyrazole ring. This method is advantageous for its simplicity and use of readily available reagents.[1]

    • 1,3-Dipolar Cycloaddition : This reaction involves the cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or alkene. It offers a high degree of regioselectivity for producing specific isomers.[1]

    • Multicomponent Reactions (MCRs) : Modern approaches often utilize MCRs where multiple starting materials react in a single pot to form complex pyrazole derivatives, offering high efficiency and atom economy.[1][7]

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_diversification Further Functionalization A 1,3-Dicarbonyl Compound C Cyclocondensation (e.g., Knorr Synthesis) A->C B Hydrazine Derivative B->C D Substituted Pyrazole Core C->D Ring Formation E Substitution at N1, C3, C4, C5 D->E SAR Studies

Caption: General synthetic workflow for pyrazole derivatives.

Core Experimental Protocols for Activity Screening

Evaluating the biological activity of newly synthesized pyrazole derivatives requires a cascade of in vitro and in vivo assays.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay This assay is fundamental for identifying and characterizing anti-inflammatory agents by measuring their potency and selectivity.

  • Objective : To determine the IC₅₀ values of test compounds against human COX-1 and COX-2 enzymes.

  • Principle : A colorimetric inhibitor screening assay that measures the peroxidase activity of COX. The peroxidase activity generates a colored product that can be quantified by measuring absorbance at 590 nm.

  • Methodology :

    • Reconstitute purified human recombinant COX-1 or COX-2 enzyme in Tris-HCl buffer.

    • In a 96-well plate, add buffer, heme, enzyme, and the test pyrazole derivative (at various concentrations).

    • Initiate the reaction by adding arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, co-substrate).

    • Incubate at room temperature for 5 minutes.

    • Read the absorbance at 590 nm using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO).

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting inhibition percentage against compound concentration. A high selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is desirable.[27]

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay) This is a primary screening assay to assess the general cytotoxic effect of compounds on cancer cell lines.

  • Objective : To determine the GI₅₀ (concentration for 50% growth inhibition) of test compounds against a panel of human cancer cell lines (e.g., MCF-7, A549, DU145).[28][29]

  • Principle : The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

  • Methodology :

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) This is a standard and widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[9][16]

  • Objective : To assess the ability of a test compound to reduce acute inflammation in a rodent model.

  • Principle : Subplantar injection of carrageenan into the rat paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

  • Methodology :

    • Fast rats overnight but allow access to water.

    • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema for the treated groups relative to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[9]

G A Synthesized Pyrazole Library B Primary In Vitro Screening (e.g., MTT Cytotoxicity Assay) A->B High-Throughput C Secondary In Vitro Assay (Mechanism-Specific) (e.g., COX Inhibition, Kinase Assay) B->C Active Hits G Inactive / Toxic Compounds B->G Inactive / Toxic D Lead Compound Identification C->D Potent & Selective Hits E In Vivo Efficacy Model (e.g., Paw Edema, Xenograft) D->E Validation F Preclinical Candidate E->F Efficacious

Structure-Activity Relationship (SAR) and Drug Design Principles

Systematic modification of the pyrazole scaffold has yielded crucial insights into the structural requirements for various biological activities.

  • N1-Substitution : The substituent at the N1 position significantly influences the compound's properties. In cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at N1 was found to be optimal for high binding affinity. [25][26]For many anticancer kinase inhibitors, this position is often occupied by a larger, substituted aryl or heteroaryl group that can form key interactions in the ATP-binding pocket.

  • C3-Substitution : This position is critical for directing the molecule to its target. In COX-2 inhibitors like Celecoxib, a p-sulfonamidophenyl group at C3 or C5 is essential for selectivity. In anticancer agents, this position often bears an aryl group that can be modified to enhance potency and selectivity.

  • C4-Substitution : While often unsubstituted, functionalization at the C4 position can modulate activity. For example, introducing a methyl group can alter the conformation of adjacent aryl rings, thereby influencing receptor binding. [25]* C5-Substitution : Similar to C3, this position is crucial for establishing key interactions. In the 1,5-diarylpyrazole class of anti-inflammatory agents, the nature of the aryl group at C5 dictates potency. A p-iodophenyl group at this position in a series of cannabinoid antagonists resulted in one of the most potent compounds. [25]

    Position General Observation for Activity Therapeutic Area Example
    N1 Large, substituted aryl groups often enhance potency. Anticancer (Kinase Inhibition), CNS
    C3/C5 Aryl or heteroaryl groups are common. Specific functional groups (e.g., sulfonamide) can confer selectivity. Anti-inflammatory (COX-2 Selectivity)
    C4 Often a proton, but small alkyl groups can be used to fine-tune conformation and potency. General

    | C3-Amide | A carboxamido group at this position is a key feature for cannabinoid receptor antagonists. | CNS (Cannabinoid Receptor Antagonism) |

G N1 N1 pyrazole pyrazole N1->pyrazole C3 C3 C3->pyrazole C5 C5 C5->pyrazole C4 C4 C4->pyrazole

Caption: Key structure-activity relationships for pyrazole derivatives.

Future Outlook & Emerging Trends

The field of pyrazole chemistry continues to evolve, driven by the need for more effective and safer drugs.

  • Pyrazole-Hybrids : A significant trend is the development of hybrid molecules that incorporate the pyrazole scaffold with other pharmacologically active heterocycles (e.g., thiazole, triazole). [8][16]This approach aims to create multi-target ligands that can address complex diseases like cancer and inflammation through synergistic mechanisms.

  • New Therapeutic Targets : Researchers are exploring pyrazole derivatives against novel targets, including enzymes involved in neurodegenerative diseases and viral replication. The scaffold's versatility makes it an excellent starting point for fragment-based drug design against these new targets.

  • Addressing Challenges : While promising, the development of pyrazole derivatives is not without challenges. Issues such as poor aqueous solubility, potential for off-target effects, and hepatotoxicity must be carefully addressed during the lead optimization phase. [8]Formulation strategies, such as the use of cyclodextrin complexes, are being explored to enhance bioavailability. [8] In conclusion, the pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its proven track record, combined with ongoing innovation in synthesis and biological evaluation, ensures that pyrazole derivatives will remain a critical component in the development of new medicines for the foreseeable future.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Vertex AI Search.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vertex AI Search.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
  • Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Derivatives". (n.d.). Vertex AI Search.
  • Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). NIH.
  • "Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks. (n.d.). Vertex AI Search.
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (n.d.). PubMed.
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022, September 5).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Vertex AI Search.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13). ResearchGate.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Vertex AI Search.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Vertex AI Search.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.
  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Vertex AI Search.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). PubMed Central.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis.
  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (n.d.). PubMed.
  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.
  • The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. (n.d.). PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12).
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). UNK Library.
  • Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (2024, December 27).
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. (n.d.). ResearchGate.
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021, March 26). ResearchGate.
  • Some commercially available drugs containing pyrazole skeleton. (n.d.). ResearchGate.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Vertex AI Search.
  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (n.d.). PubMed.
  • Synthesis, biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10). NIH.
  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents | Bentham Science Publishers. (2012, September 1).
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023, May 15). PubMed Central.

Sources

An In-depth Technical Guide to the Safety and Hazards of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the known and potential safety and hazard information for the chemical compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine. The information presented herein is a synthesis of data from available safety data sheets of structurally similar compounds and chemical databases. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar substances.

Chemical Identification and Properties

A clear understanding of the chemical's identity is foundational to any safety assessment.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₉H₁₇N₃-
Molecular Weight 167.25 g/mol -
CAS Number 2322534-19-8 (hydrochloride salt)[1]
SMILES CCN1C=C(CNC)C(C)=N1-

Note: The CAS number corresponds to the hydrochloride salt of the compound. Safety and handling precautions should be considered applicable to both the free base and its salts.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of the compound.

Hazard Identification and Classification

GHS Hazard Classification (Inferred from Analogues)

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[3]

Signal Word: Danger[2][3]

Primary Adverse Effects:

  • Harmful if swallowed: Ingestion may lead to corrosive burns around the lips, mouth, and throat, and potentially cause vomiting of blood.[2]

  • Causes severe skin burns and eye damage: Direct contact can cause blistering, progressive ulceration of the skin, and permanent eye damage.[2]

  • Respiratory Irritation: Inhalation of mists or vapors can cause a burning sensation in the throat, coughing, and wheezing.[2]

Toxicological Profile (Based on Surrogate Data)

A comprehensive toxicological profile for this specific molecule has not been published. However, based on the hazard classifications of similar pyrazole-based amines, the following effects can be anticipated:

  • Acute Toxicity: The compound is likely to be harmful if ingested.[2][3]

  • Dermal and Ocular Effects: It is expected to be corrosive to the skin and eyes.[2] Progressive ulceration and permanent eye damage are significant risks upon contact.[2]

  • Inhalation: Inhalation may lead to irritation and burning sensations in the respiratory tract.[2]

  • Chronic Exposure: No data is available on the effects of chronic exposure. The potential for long-term health effects is unknown.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to assess these endpoints.

The lack of specific data necessitates a cautious approach, treating the compound as potentially having these adverse effects until proven otherwise.

Exposure Controls and Personal Protection

Given the corrosive and irritant nature of this class of compounds, stringent exposure controls are mandatory.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • An emergency eye wash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE): A risk-based approach to PPE selection is critical.

Diagram: PPE Selection Workflow

PPE_Selection start Start: Handling the Compound risk_assessment Assess Risk of Exposure (Splash, Aerosol, Incidental Contact) start->risk_assessment eye_risk Risk of Splash or Aerosol? risk_assessment->eye_risk Eyes hand_risk Risk of Direct Contact? risk_assessment->hand_risk Hands body_risk Risk of Significant Skin Contact? risk_assessment->body_risk Body resp_risk Risk of Inhalation of Vapors/Aerosols? risk_assessment->resp_risk Respiratory goggles Wear Tightly Fitting Safety Goggles and a Face Shield eye_risk->goggles Yes safety_glasses Wear Safety Glasses with Side Shields eye_risk->safety_glasses No end_ppe Proceed with Caution goggles->end_ppe safety_glasses->end_ppe gloves Wear Impermeable Gloves (e.g., Nitrile, Neoprene) hand_risk->gloves Yes gloves->end_ppe lab_coat Wear Standard Laboratory Coat body_risk->lab_coat No chem_apron Wear a Chemically Resistant Apron or Impermeable Protective Clothing body_risk->chem_apron Yes lab_coat->end_ppe chem_apron->end_ppe fume_hood Work in a Fume Hood resp_risk->fume_hood No respirator Use a NIOSH-approved Respirator if Fume Hood is Not Available or Inadequate resp_risk->respirator Yes fume_hood->end_ppe respirator->end_ppe

Caption: Decision tree for selecting appropriate PPE.

First-Aid Measures

Immediate action is crucial in the event of exposure.

  • If Inhaled: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give them a cup of water to drink.[2] Seek immediate medical attention.[2]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

  • Avoid all direct contact with the substance.[2]

  • Ensure there is sufficient ventilation in the handling area.[2]

  • Do not handle in a confined space.[2]

  • Avoid the formation or spread of mists in the air.[2]

Storage:

  • Store in a cool, well-ventilated area.[2]

  • Keep the container tightly closed.[2]

  • Store in the original packaging.[2]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate Personnel: Keep unnecessary and unprotected personnel from entering the area.

  • Ensure Ventilation: Ventilate the area of the leak or spill.

  • Wear Appropriate PPE: Do not attempt to clean up without suitable protective clothing, including respiratory protection.[2]

  • Containment: Contain the spillage using bunding or absorbents like dry earth or sand.[2] Do not allow the material to enter drains or rivers.[4]

  • Clean-up: Absorb the spill with an inert material and transfer it to a closable, labeled salvage container for disposal by an appropriate method.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[2] A water spray can be used to cool containers.[2]

  • Specific Hazards: The substance is corrosive.[2] In a fire, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[2]

Stability and Reactivity
  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Ecological Information

There is no specific data on the environmental fate or ecotoxicity of this compound. However, related pyrazole derivatives may cause long-lasting harmful effects to aquatic life.[6] Therefore, it is crucial to prevent this substance from entering the environment. Do not discharge into drains or rivers.[4]

References

  • [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine - SAFETY DATA SHEET. (n.d.).
  • 1-ethyl-5-methyl-1H-pyrazole - Safety Data Sheet - ChemicalBook. (2022-08-11).
  • Safety Data Sheet - Cayman Chemical. (2025-07-08).
  • 1-(1-ethyl-1H-pyrazol-4-yl)-N-methylmethanamine - Sigma-Aldrich. (n.d.).
  • N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-methoxyethan-1-amine | ChemScene. (n.d.).
  • Substance Information - ECHA - European Union. (2025-08-23).
  • Safety Data Sheet - Fisher Scientific. (2025-12-20).
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - TCI Chemicals. (2025-06-02).
  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem. (n.d.).
  • 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet. (n.d.).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.).
  • This compound hydrochloride - BLDpharm. (n.d.).

Sources

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the

Mechanism of Action for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel pyrazole derivative, this compound. Based on structural-activity relationship (SAR) analysis of its core components—a substituted pyrazole ring and an N-methylmethanamine side chain—we hypothesize its primary pharmacological target and downstream signaling consequences. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the experimental validation of this compound's biological activity. It details robust, self-validating experimental protocols, from initial target binding confirmation to functional cellular assays, and provides visualizations of the proposed signaling pathways and experimental workflows.

Introduction and Structural Rationale

The compound this compound is a novel synthetic small molecule. While no direct research on this specific compound is publicly available, its chemical architecture provides a strong basis for a mechanistic hypothesis. The pyrazole moiety is a "privileged structure" in medicinal chemistry, found in a wide array of pharmacologically active agents, including anti-inflammatory, antipsychotic, and analgesic drugs.[1][2][3][4] The diverse biological activities of pyrazole derivatives stem from their ability to interact with various biological targets.[2][5]

The N-methylmethanamine side chain is a critical pharmacophore in many centrally active compounds, particularly those interacting with monoaminergic systems. The presence of N-methylated amines is a key feature in many life science molecules, influencing their biological and pharmaceutical properties.[6]

Based on these structural components, we hypothesize that this compound acts as a Trace Amine-Associated Receptor 1 (TAAR1) agonist . TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission and represents a promising therapeutic target for neuropsychiatric disorders.

Proposed Mechanism of Action: TAAR1 Agonism

We propose that this compound binds to and activates TAAR1, primarily in dopaminergic and serotonergic neurons. TAAR1 activation initiates a Gαs-protein-coupled signaling cascade.

Key Mechanistic Steps:

  • Receptor Binding: The compound docks into the orthosteric binding site of the TAAR1 receptor.

  • G-Protein Coupling: Upon agonist binding, TAAR1 undergoes a conformational change, facilitating its coupling to the heterotrimeric G-protein, Gαs.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Modulation of Monoamine Transporters: PKA activation can lead to the phosphorylation of dopamine transporters (DAT) and serotonin transporters (SERT), reducing their reuptake capacity and increasing extracellular monoamine levels.

  • Ion Channel Regulation: PKA can also phosphorylate and modulate the activity of various ion channels, altering neuronal excitability.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed TAAR1-mediated signaling cascade.

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl) -N-methylmethanamine TAAR1 TAAR1 Receptor Compound->TAAR1 Binds & Activates Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates SERT Serotonin Transporter (SERT) PKA->SERT Phosphorylates

Caption: Proposed TAAR1 signaling cascade upon agonist binding.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a tiered approach is necessary. The following protocols are designed to be self-validating, with each step providing the foundation for the next.

Tier 1: Target Engagement and Affinity

The initial step is to confirm that the compound physically interacts with the TAAR1 receptor.

Experiment: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compound for the human TAAR1 receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human TAAR1 (e.g., HEK293-hTAAR1).

    • Incubate the membranes with a known TAAR1 radioligand (e.g., [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline) at a fixed concentration.

    • Add increasing concentrations of the test compound (this compound).

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation:

CompoundRadioligandReceptorIC50 (nM)Ki (nM)
This compound[³H]-rac-2-(...)-IMZhTAAR1TBDTBD
Known TAAR1 Agonist (Control)[³H]-rac-2-(...)-IMZhTAAR1TBDTBD
Tier 2: Functional Activity and Potency

Following confirmation of binding, the next step is to assess whether this binding leads to receptor activation.

Experiment: cAMP Functional Assay

  • Objective: To measure the potency (EC50) and efficacy (Emax) of the compound in stimulating cAMP production via TAAR1 activation.

  • Methodology:

    • Culture HEK293 cells stably expressing hTAAR1 in 96-well plates.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with increasing concentrations of the test compound.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Generate a dose-response curve and calculate the EC50 and Emax values.

Data Presentation:

CompoundAssay TypeEC50 (nM)Emax (% of Control)
This compoundcAMP HTRFTBDTBD
Known TAAR1 Agonist (Control)cAMP HTRFTBD100%
Tier 3: Downstream Cellular Effects

The final validation step involves assessing the physiological consequences of TAAR1 activation in a more complex cellular system.

Experiment: Monoamine Transporter Uptake Assay

  • Objective: To determine if the compound modulates dopamine and serotonin reuptake in neuronal-like cells.

  • Methodology:

    • Culture cells endogenously or recombinantly expressing DAT or SERT (e.g., SH-SY5Y cells or transfected CHO cells).

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a radiolabeled monoamine substrate (e.g., [³H]-Dopamine or [³H]-Serotonin).

    • Incubate for a short period to allow for transporter-mediated uptake.

    • Wash the cells to remove extracellular radiolabel.

    • Lyse the cells and quantify the intracellular radioactivity.

    • Calculate the percent inhibition of monoamine uptake at each compound concentration.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental validation process.

Experimental_Workflow Start Hypothesis: Compound is a TAAR1 Agonist Tier1 Tier 1: Target Engagement Radioligand Binding Assay Start->Tier1 Decision1 Does it bind? Tier1->Decision1 Tier2 Tier 2: Functional Activity cAMP Assay Decision2 Does it activate? Tier2->Decision2 Tier3 Tier 3: Cellular Effects Transporter Uptake Assay Decision3 Does it modulate monoamine uptake? Tier3->Decision3 Conclusion Mechanism Validated Decision1->Tier2 Yes Stop Hypothesis Rejected Decision1->Stop No Decision2->Tier3 Yes Decision2->Stop No Decision3->Conclusion Yes Decision3->Stop No

Caption: Tiered experimental workflow for mechanism validation.

Conclusion

The structural features of this compound strongly suggest a role as a TAAR1 agonist. The proposed mechanism, involving Gαs-cAMP-PKA signaling, provides a clear and testable hypothesis. The outlined experimental protocols offer a robust, step-wise approach to validate this mechanism, starting from direct target engagement and progressing to downstream functional cellular outcomes. Successful validation would position this compound as a promising lead for the development of novel therapeutics for neuropsychiatric disorders.

References

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: PMC - NIH URL: [Link]

  • Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Top selling drugs: Selected important drugs containing N-methyl moiety Source: ResearchGate URL: [Link]

Sources

The Pyrazole Scaffold: A Privileged Framework for Targeting Diverse Pathologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its remarkable versatility is evidenced by its presence in over 40 drugs approved by the U.S. Food and Drug Administration (FDA), treating a wide array of clinical conditions from inflammatory disorders and cancer to infectious diseases and cardiovascular ailments.[1] The unique physicochemical properties of the pyrazole core, including its ability to serve as a bioisostere for other aromatic systems and its capacity to act as both a hydrogen bond donor and acceptor, contribute to its success in drug design.[1] This allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, leading to enhanced potency and improved drug-like properties.[1]

This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, the experimental evidence supporting their therapeutic potential, and the clinical significance of these interactions. We will explore how the structural features of the pyrazole ring are leveraged to achieve target specificity and efficacy across a diverse range of pathologies.

I. Targeting Enzymes in Inflammation and Pain

One of the most well-established therapeutic applications of pyrazole compounds is in the management of inflammation and pain. This is primarily achieved through the targeted inhibition of key enzymes in the arachidonic acid cascade.

A. Cyclooxygenase (COX) Isoforms

The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a cornerstone of modern anti-inflammatory therapy, and pyrazole-based compounds have been instrumental in achieving this selectivity.

  • Mechanism of Action: Celecoxib, a diaryl-substituted pyrazole, is a canonical example of a selective COX-2 inhibitor. The pyrazole core, with its specific substitution pattern, allows the molecule to fit into the larger, more flexible active site of the COX-2 enzyme, while sterically hindering its entry into the narrower active site of the constitutively expressed COX-1. This selective inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Experimental Validation: The development of selective COX-2 inhibitors like celecoxib was guided by extensive structure-activity relationship (SAR) studies and X-ray crystallography, which elucidated the structural basis for isoform selectivity. Preclinical studies in animal models of arthritis demonstrated potent anti-inflammatory and analgesic effects with a significantly improved gastric safety profile compared to traditional NSAIDs.

  • Clinical Significance: The clinical success of celecoxib for the treatment of osteoarthritis and rheumatoid arthritis validated COX-2 as a major therapeutic target and highlighted the utility of the pyrazole scaffold in designing isoform-selective inhibitors.

B. Dual COX/Lipoxygenase (LOX) Inhibition

Some pyrazole derivatives have been developed as dual inhibitors of both cyclooxygenase and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory activity.

  • Mechanism of Action: Tepoxalin, a pyrazole-containing non-steroidal anti-inflammatory drug, acts as a dual inhibitor of COX and 5-lipoxygenase (5-LOX).[2][3] By inhibiting both pathways, tepoxalin not only reduces the production of prostaglandins but also leukotrienes, another class of potent inflammatory mediators.

  • Clinical Application: Tepoxalin has been approved for the treatment of osteoarthritis in animals, demonstrating the therapeutic potential of dual COX/LOX inhibition.[2]

II. Kinase Inhibition in Oncology: A Major Frontier for Pyrazole Compounds

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazole scaffold has proven to be an exceptionally effective framework for designing potent and selective kinase inhibitors.[2]

A. Tyrosine Kinase Inhibitors (TKIs)

A significant number of FDA-approved pyrazole-containing anticancer drugs are tyrosine kinase inhibitors.[2]

  • Bruton's Tyrosine Kinase (BTK): Ibrutinib and zanubrutinib are potent and irreversible BTK inhibitors that have revolutionized the treatment of B-cell malignancies like mantle cell lymphoma (MCL) and chronic lymphocytic leukemia.[2][4] The pyrazole core in these molecules serves as a critical structural element for binding to the kinase domain.[2][4]

  • RET Receptor Tyrosine Kinase: Pralsetinib, which contains two pyrazole units, is a selective inhibitor of the RET receptor tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) and thyroid cancer harboring RET gene alterations.[2]

  • Other Tyrosine Kinases: Axitinib is another pyrazole-based drug that targets multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), and is used in the treatment of renal cell carcinoma.

B. Serine/Threonine Kinase Inhibitors

Pyrazole derivatives also target serine/threonine kinases involved in cancer cell proliferation and survival.

  • PI3K/AKT and MARK/ERK Pathways: Preclinical studies have identified novel pyrazole derivatives that exhibit potent inhibitory activity against key kinases in the PI3K/AKT and MARK/ERK signaling pathways.[5] For instance, certain pyrazole carbaldehyde derivatives have shown significant cytotoxicity against breast cancer cells by inhibiting PI3 kinase.[5]

  • Cyclin-Dependent Kinases (CDKs): Some novel indole-pyrazole hybrids have demonstrated significant inhibitory activity against CDK2, a key regulator of the cell cycle, with potent cytotoxic effects against various human cancer cell lines.[5]

The following diagram illustrates the central role of pyrazole-based inhibitors in targeting key oncogenic signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., RET, VEGFR) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK BTK Bruton's Tyrosine Kinase (BTK) BTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation CDK2 CDK2 CDK2->Proliferation Pralsetinib Pralsetinib (Pyrazole-based) Pralsetinib->RTK Inhibits Axitinib Axitinib (Pyrazole-based) Axitinib->RTK Inhibits Ibrutinib Ibrutinib/Zanubrutinib (Pyrazole-based) Ibrutinib->BTK Inhibits PI3Ki Pyrazole-based PI3K Inhibitors PI3Ki->PI3K Inhibits ERKi Pyrazole-based ERK Inhibitors ERKi->ERK Inhibits CDK2i Pyrazole-based CDK2 Inhibitors CDK2i->CDK2 Inhibits

Caption: Pyrazole-based inhibitors targeting key kinases in oncogenic pathways.

III. Modulating Neurological and Neurodegenerative Processes

The therapeutic potential of pyrazole compounds extends to the central nervous system, with several derivatives showing promise in treating neurodegenerative disorders.[6][7]

A. Acetylcholinesterase (AChE) Inhibition
  • Mechanism of Action: In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by AChE contributes to cognitive decline. Certain pyrazoline derivatives have been shown to be effective inhibitors of AChE.[6][7] By blocking AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

B. Monoamine Oxidase (MAO) Inhibition
  • Mechanism of Action: Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to increase dopamine levels. Pyrazoline compounds have been identified as potent and selective inhibitors of both MAO-A and MAO-B, suggesting their potential in treating depression and Parkinson's disease.[6][7]

IV. Combating Infectious Diseases: Antiviral and Antimicrobial Applications

The pyrazole scaffold is also a valuable template for the development of agents targeting infectious pathogens.

A. Antiviral Targets
  • HIV Capsid Protein: Lenacapavir, a fused pyrazole-containing drug, is a first-in-class HIV capsid inhibitor.[2] It disrupts multiple stages of the viral lifecycle, including capsid assembly and nuclear transport, and has an exceptionally long half-life, allowing for infrequent dosing.[2]

  • Viral Proteases: The SARS-CoV-2 main protease (Mpro) is essential for viral replication.[8] Novel pyranopyrazole derivatives have been identified as potent inhibitors of Mpro, demonstrating their potential as broad-spectrum coronavirus inhibitors.[8]

B. Antibacterial Targets
  • Gram-Positive Bacteria: Trifluoromethyl phenyl-substituted pyrazole derivatives have shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] These compounds are also effective at eradicating bacterial biofilms.[2]

V. Diverse and Emerging Therapeutic Targets

The versatility of the pyrazole scaffold allows it to be adapted to target a wide range of other proteins and pathways.

Drug/Compound ClassTargetTherapeutic AreaMechanism of Action
Riociguat Soluble Guanylate Cyclase (sGC)Pulmonary HypertensionsGC agonist, leading to vasodilation.
Fomepizole Alcohol DehydrogenaseMethanol/Ethylene Glycol PoisoningCompetitive inhibitor, preventing the formation of toxic metabolites.[2]
Berotralstat Plasma KallikreinHereditary AngioedemaPotent and selective inhibitor of plasma kallikrein, reducing the production of bradykinin.[2]
Sildenafil Phosphodiesterase 5 (PDE5)Erectile DysfunctionInhibits PDE5, leading to increased cGMP levels and smooth muscle relaxation.[2]

Experimental Protocols: A Framework for Target Validation

The identification and validation of therapeutic targets for novel pyrazole compounds involve a multi-step process. Below is a generalized workflow for assessing the activity of a new pyrazole derivative against a kinase target.

Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test pyrazole compound against a specific kinase.

  • Materials:

    • Recombinant human kinase enzyme.

    • Kinase-specific peptide substrate.

    • ATP (Adenosine triphosphate).

    • Test pyrazole compound (dissolved in DMSO).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test pyrazole compound in DMSO, then dilute further in kinase assay buffer.

    • In a 384-well plate, add the kinase enzyme to each well.

    • Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for the optimal reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

    • Stop the reaction and detect the amount of product (e.g., ADP) formed using the detection reagent according to the manufacturer's protocol.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

The following diagram outlines a typical workflow for the discovery and validation of pyrazole-based therapeutic agents.

G A Library Synthesis (Pyrazole Derivatives) B High-Throughput Screening (HTS) A->B Diverse Compounds C Hit Identification B->C Active Compounds D In Vitro Target Validation (e.g., Kinase Assay) C->D Validate Target Engagement E Lead Optimization (SAR Studies) D->E Determine IC50 F Cell-Based Assays (Potency & Toxicity) E->F Improve Potency/Properties G In Vivo Animal Models (Efficacy & PK/PD) F->G Assess Cellular Effects H Clinical Trials G->H Evaluate In Vivo Efficacy

Caption: A generalized workflow for the development of pyrazole-based drugs.

Conclusion and Future Perspectives

The pyrazole nucleus continues to be a highly fruitful scaffold in the quest for novel therapeutics. Its structural and electronic properties provide a robust foundation for designing compounds that can interact with a wide variety of biological targets with high affinity and selectivity. The ongoing success of pyrazole-containing drugs in the clinic, particularly in the field of oncology, ensures that this privileged structure will remain a focus of drug discovery efforts for the foreseeable future. Future research will likely focus on exploring novel substitutions and fused-ring systems to target emerging disease pathways, further expanding the therapeutic utility of this remarkable heterocycle.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: Royal Society of Chemistry)

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (Source: ACS Omega)

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (Source: National Institutes of Health)

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (Source: Semantic Scholar)

  • Review: Anticancer Activity Of Pyrazole. (Source: International Journal of Pharmaceutical Sciences and Research)

  • Pyrazole: an emerging privileged scaffold in drug discovery. (Source: National Institutes of Health)

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Source: MDPI)

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (Source: Frontiers in Pharmacology)

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (Source: ResearchGate)

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (Source: MDPI)

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (Source: MDPI)

  • Discovery of Novel Pyrazole Derivatives as Potential Anticancer Agents in MCL. (Source: PubMed)

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (Source: MDPI)

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (Source: International Journal of Pharmaceutical Sciences Review and Research)

Sources

The Ascendant Scaffold: A Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs. Within this esteemed class of compounds, derivatives of 1-ethyl-5-methyl-1H-pyrazole are emerging as a focal point for novel therapeutic design, offering a unique combination of structural features ripe for exploration. This in-depth technical guide provides a comprehensive literature review of this specific pyrazole core, elucidating its synthetic pathways, key biological activities, and future potential in drug development.

The Architectural Blueprint: Synthesis of the 1-Ethyl-5-methyl-1H-pyrazole Core

The strategic construction of the 1-ethyl-5-methyl-1H-pyrazole scaffold is paramount to accessing its diverse chemical space. While direct, comprehensive literature on the synthesis of a wide range of its derivatives is still maturing, established pyrazole synthetic methodologies can be logically extended. A prevalent and adaptable strategy involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.

A key starting material for many derivatives is the corresponding pyrazole carboxylic acid or its ester. A practical synthetic route to a closely related analog, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, has been detailed in the patent literature, offering a robust template for the synthesis of the 1-ethyl-5-methyl isomer. This method utilizes the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate in the presence of sodium hydride, achieving a high yield of approximately 90%.[1] This approach is advantageous as it replaces the highly toxic dimethyl sulfate with a more environmentally benign reagent.

A generalized synthetic protocol based on this methodology is presented below:

Experimental Protocol: Synthesis of Ethyl 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Ethylhydrazine oxalate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Cyclization: To a solution of sodium ethoxide in absolute ethanol, add ethyl 2-methyl-3-oxobutanoate dropwise with stirring at 0-5 °C.

  • After complete addition, add a solution of ethylhydrazine oxalate in water to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate.

This foundational ester serves as a versatile intermediate for the synthesis of a wide array of derivatives, including carboxamides, hydrazides, and other functionalized analogs, through standard chemical transformations.

Unlocking Therapeutic Potential: Biological Activities and Mechanistic Insights

The substitution pattern of the 1-ethyl-5-methyl-1H-pyrazole core endows it with the potential to interact with a variety of biological targets. Drawing parallels from structurally similar pyrazole derivatives, several key therapeutic areas warrant significant investigation.

Antimicrobial Activity

Pyrazole derivatives have a long-standing history as effective antimicrobial agents. The introduction of various substituents onto the pyrazole ring can lead to compounds with potent activity against a spectrum of bacteria and fungi. For instance, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated significant antimicrobial properties.[2] This suggests that derivatives of 1-ethyl-5-methyl-1H-pyrazole, particularly those bearing lipophilic or electron-withdrawing groups, could exhibit promising antibacterial and antifungal activities. The likely mechanism of action involves the disruption of microbial cellular processes, although specific targets can vary depending on the overall molecular structure.

Kinase Inhibition and Anticancer Applications

A significant area of interest for 1-ethyl-5-methyl-1H-pyrazole derivatives lies in their potential as kinase inhibitors for cancer therapy. The pyrazole scaffold is a common feature in many approved kinase inhibitors. The 1-ethyl and 5-methyl groups can provide advantageous steric and electronic properties for binding within the ATP-binding pocket of various kinases.

The utility of a related building block, 1-ethyl-4-iodo-5-methyl-1H-pyrazole, in the synthesis of kinase inhibitors highlights the potential of this core structure.[3] The iodo-group at the 4-position allows for the introduction of diverse aryl and heteroaryl moieties through cross-coupling reactions, which are often crucial for achieving high-affinity binding to the kinase active site.[3] Molecular docking studies on other pyrazole derivatives have shown their potential to inhibit key protein kinases involved in cancer progression, such as VEGFR-2, Aurora A, and CDK2, by forming hydrogen bonds and other favorable interactions within the active site.[4]

Kinase_Inhibitor_SAR cluster_0 1-Ethyl-5-methyl-1H-pyrazole Core cluster_1 Key Interaction Points Core 1-Ethyl-5-methyl- 1H-pyrazole ATP_Pocket ATP Binding Pocket (Kinase Active Site) Core->ATP_Pocket Binds to H_Bond_Acceptor N2 Atom (H-Bond Acceptor) ATP_Pocket->H_Bond_Acceptor Contains Hydrophobic_Interactions Ethyl & Methyl Groups (Hydrophobic Pockets) ATP_Pocket->Hydrophobic_Interactions Contains Gatekeeper_Region Gatekeeper Residue Interaction (Selectivity) ATP_Pocket->Gatekeeper_Region Contains

Caption: Logical relationship of the 1-ethyl-5-methyl-1H-pyrazole core with key interaction points within a kinase active site.

Anti-inflammatory Properties

The pyrazole scaffold is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of 1-ethyl-5-methyl-1H-pyrazole derivatives make them attractive candidates for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. By modifying the substituents on the pyrazole ring, it is possible to modulate the selectivity for cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for anti-inflammatory drugs.

Structure-Activity Relationships (SAR) and Future Directions

While a comprehensive SAR for 1-ethyl-5-methyl-1H-pyrazole derivatives is yet to be established due to limited published data, valuable insights can be drawn from related pyrazole series.

  • Substitution at the 3- and 4-positions: These positions are prime for introducing diversity. Functionalization with carboxamides, substituted aryl rings, or heterocyclic moieties can significantly impact biological activity. For antimicrobial agents, the introduction of halogenated phenyl rings or bulky alkyl groups has shown to enhance potency.[2]

  • The 1-Ethyl Group: The ethyl group at the N1 position contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as cell permeability and metabolic stability.

  • The 5-Methyl Group: This group can provide a crucial hydrophobic interaction within a target's binding site and can also influence the overall conformation of the molecule.

Future research should focus on the systematic synthesis and biological evaluation of a library of 1-ethyl-5-methyl-1H-pyrazole derivatives. High-throughput screening against a panel of kinases, microbial strains, and inflammatory targets will be instrumental in identifying lead compounds. Subsequent optimization of these leads, guided by computational modeling and SAR studies, will be crucial for the development of novel drug candidates.

Data Summary

Due to the nascent stage of research on this specific scaffold, a comprehensive quantitative data table is not yet available in the public domain. However, the table below provides a conceptual framework for organizing future experimental data.

Compound IDR1-Substituent (at C3)R2-Substituent (at C4)Antimicrobial MIC (µg/mL) vs. S. aureusKinase IC50 (nM) vs. Target XAnti-inflammatory EC50 (µM) vs. COX-2
EM-P-001 -COOH-HData NeededData NeededData Needed
EM-P-002 -CONH-Ph-HData NeededData NeededData Needed
EM-P-003 -Ph-BrData NeededData NeededData Needed

Conclusion

The 1-ethyl-5-methyl-1H-pyrazole scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its synthetic tractability, coupled with the proven therapeutic potential of the broader pyrazole class, provides a strong rationale for its investigation. This technical guide has outlined the foundational knowledge required to embark on the exploration of these derivatives. Through systematic synthesis, rigorous biological evaluation, and insightful structure-activity relationship studies, the full therapeutic potential of 1-ethyl-5-methyl-1H-pyrazole derivatives can be unlocked, paving the way for the next generation of innovative medicines.

Workflow Start Synthesis of 1-Ethyl-5-methyl-1H-pyrazole Core Library Derivative Library Synthesis Start->Library Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized workflow for the discovery and development of novel drugs based on the 1-ethyl-5-methyl-1H-pyrazole scaffold.

References

Sources

Methodological & Application

analytical methods for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Analytical Characterization of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Abstract

This document provides a comprehensive framework of analytical methodologies for the definitive characterization of this compound, a substituted pyrazole derivative of interest in pharmaceutical research and development. The guide is structured to provide researchers, analytical chemists, and drug development professionals with an integrated strategy encompassing chromatographic, spectroscopic, and thermal analysis techniques. Each protocol is presented with an emphasis on the underlying scientific rationale, experimental causality, and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH).[1][2][3] The objective is to establish a robust analytical control strategy for ensuring the identity, purity, quality, and stability of this compound.[4]

Introduction and Molecular Overview

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core scaffold of numerous commercialized drugs.[5][6] Their versatile biological activities necessitate stringent analytical characterization to ensure safety and efficacy.[6] this compound is a novel derivative whose characterization is critical for any future development. The analytical workflow must unambiguously confirm its chemical structure and quantify its purity with high confidence.

Molecular Structure:

Physicochemical Properties (Predicted)

Property Value Rationale for Analysis
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.26 g/mol Essential for Mass Spectrometry confirmation.
Appearance Predicted to be a colorless to pale yellow oil or solid. Physical characterization.
pKa (most basic) ~9.5 (Predicted) Influences choice of pH for HPLC mobile phase to ensure good peak shape.

| logP | ~1.5 (Predicted) | Indicates moderate lipophilicity, suitable for Reversed-Phase HPLC. |

Integrated Analytical Workflow

A multi-technique approach is mandatory for the comprehensive characterization of a novel chemical entity. The relationship between these techniques provides a self-validating system where the results from one method corroborate the findings of another.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Method Validation (ICH Q2) Synthesized_Product Synthesized Product HPLC HPLC-PDA (Purity & Assay) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities & ID) Synthesized_Product->GCMS NMR NMR (1H, 13C, 2D) (Structure Elucidation) Synthesized_Product->NMR MS HRMS (Molecular Formula) Synthesized_Product->MS FTIR FTIR (Functional Groups) Synthesized_Product->FTIR Thermal TGA / DSC (Thermal Stability) Synthesized_Product->Thermal HPLC->MS Corroboration Validation Validated Analytical Method (Release & Stability Testing) HPLC->Validation GCMS->MS Corroboration GCMS->Validation NMR->MS Corroboration NMR->Validation MS->Validation FTIR->Validation Thermal->Validation

Figure 1: Integrated workflow for the characterization and validation of the target compound.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are fundamental for separating the main compound from impurities, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC-PDA)

Rationale: Reversed-phase HPLC is the primary method for determining the purity and assay of non-volatile to semi-volatile compounds like our target molecule. Its basic nature necessitates an acidic mobile phase to ensure protonation and achieve sharp, symmetrical peaks. A Photo Diode Array (PDA) detector is used to assess peak purity and select the optimal monitoring wavelength.

Detailed Protocol:

  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of 50:50 acetonitrile/water (diluent) to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Chromatographic Conditions: The following parameters serve as a starting point for method development.

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for good retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2) to protonate the amine, ensuring sharp peaks.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 10% B to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.A broad gradient is used initially to elute all potential impurities. It can be optimized to a shallower gradient or isocratic method once the impurity profile is known.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection PDA scan 200-400 nm, extract chromatogram at λmax (~230 nm, to be determined from UV scan).PDA allows for peak purity analysis and identification of the optimal wavelength for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC (e.g., residual solvents). It also provides an orthogonal separation technique and valuable structural information from the mass fragmentation pattern.[8] The suitability of GC depends on the thermal stability of the compound. A preliminary TGA analysis (Section 5) is recommended.

Detailed Protocol:

  • Instrument: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like Dichloromethane or Methanol.

  • GC-MS Conditions:

ParameterRecommended ConditionJustification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of compounds.
Inlet Temperature 250 °CMust be high enough to ensure rapid volatilization without causing thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.The program should be optimized to achieve good separation between the main peak and any impurities.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural analysis.[8]
Scan Range 40 - 450 m/zCovers the molecular ion and expected fragments.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides the definitive proof of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure elucidation.[9][10][11] A combination of 1D (¹H, ¹³C) and 2D (e.g., HMBC) experiments allows for the complete assignment of all atoms in the molecule.[9][10]

cluster_nmr NMR Structural Elucidation Workflow H1 ¹H NMR (Proton environment, multiplicity) C13 ¹³C NMR (Carbon count, chemical environment) TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) H1->TwoD_NMR MS_data HRMS Data (Molecular Formula) C13->TwoD_NMR MS_data->TwoD_NMR Confirmed_Structure Unambiguous Structure Confirmed TwoD_NMR->Confirmed_Structure

Figure 2: Logic flow for unambiguous structure confirmation using NMR and MS data.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

  • Expected Spectral Data:

Group¹H NMR (δ, ppm, Multiplicity)¹³C NMR (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Pyrazole-H3~7.4 (s, 1H)~138H3 → C4, C5
N-CH₂-CH₃~4.1 (q, 2H)~45N-CH₂ → N-CH₂-C H₃, Pyrazole C5
N-CH₂-CH₃~1.4 (t, 3H)~15N-CH₂-C H₃ → N -CH₂
Pyrazole-C5-CH₃~2.4 (s, 3H)~11C5-CH₃ → Pyrazole C5, Pyrazole C4
Pyrazole-C4-CH₂~3.6 (s, 2H)~48C4-CH₂ → Pyrazole C4, Pyrazole C3, Pyrazole C5
N-CH₃~2.5 (s, 3H)~35N-CH₃ → C4-C H₂
NHBroad, variable--

Note: Chemical shifts are predictive and must be confirmed experimentally. Data is based on analogous pyrazole structures found in the literature.[12][13][14][15][16][17]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a critical piece of data for confirming the identity of a new compound.

Detailed Protocol:

  • Instrument: ESI-TOF or ESI-Orbitrap Mass Spectrometer.

  • Sample Preparation: Dilute the sample stock solution (from HPLC prep) to ~1-10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid.

  • Analysis: Infuse the sample directly or via LC inlet. Acquire data in positive ion mode.

  • Expected Result:

    • Formula: C₉H₁₇N₃

    • Calculated Mass for [M+H]⁺ (C₉H₁₈N₃⁺): 168.1501

    • Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups within the molecule, serving as a fingerprint for identification.[18][19]

Detailed Protocol:

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3350 (weak, broad)N-H stretchSecondary amine
2950 - 2980C-H stretch (sp³)Alkyl groups (ethyl, methyl)
~1590C=N stretchPyrazole ring
~1550C=C stretchPyrazole ring
1450 - 1470C-H bendAlkyl groups

Note: Peak positions are approximate and based on typical values for pyrazole derivatives.[12][15]

Thermal Analysis

Rationale: Thermal analysis provides critical information about the material's stability, melting point, and decomposition profile.[20][21] This is essential for determining appropriate storage, handling, and manufacturing conditions (e.g., for GC inlet temperature).[18]

Detailed Protocol:

  • Instrument: Simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Analysis Conditions:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.

  • Data Interpretation:

    • DSC Curve: Look for endothermic peaks indicating melting point or other phase transitions, and exothermic peaks indicating decomposition.[22][23]

    • TGA Curve: Observe the onset temperature of mass loss, which indicates the beginning of thermal decomposition.[22][23] This data informs the maximum safe temperature for GC analysis.

Analytical Method Validation

Rationale: Once developed, the primary quantitative method (typically HPLC) must be validated to ensure it is fit for its intended purpose (e.g., quality control, stability testing).[4][24][25] Validation is performed according to ICH Q2(R2) guidelines.[1][2][3][26][27]

Summary of Validation Parameters for an HPLC Purity/Assay Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, without interference from impurities or excipients.Peak purity index > 0.999. Baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response.R² ≥ 0.999 over a range of 50-150% of the nominal concentration.
Range The concentration interval where the method is precise, accurate, and linear.Defined by the linearity study.[3]
Accuracy The closeness of the measured value to the true value.98.0% - 102.0% recovery of spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst/instrument): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration that can be detected.Signal-to-Noise ratio ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).RSD of results should remain within system suitability limits.

Conclusion

The analytical characterization of this compound requires a scientifically sound, multi-faceted approach. The combination of chromatographic separation, definitive spectroscopic identification, and thermal property analysis provides a complete profile of the molecule. By following the detailed protocols and validation principles outlined in this guide, researchers can ensure the generation of reliable, accurate, and reproducible data that is essential for regulatory compliance and successful drug development.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Validation Of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.
  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... (n.d.). ResearchGate.
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). Benchchem.
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. (n.d.). Benchchem.
  • TGA-DSC thermogram of materials I and II. (n.d.). ResearchGate.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central.
  • Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... (n.d.). ResearchGate.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC - NIH.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
  • Structure Elucidation of a Pyrazolo[2][26]pyran Derivative by NMR Spectroscopy. (2007, May 24). PMC - NIH. Retrieved January 22, 2026, from

  • Structure Elucidation of a Pyrazolo[2][26]pyran Derivative by NMR Spectroscopy. (n.d.). MDPI. Retrieved January 22, 2026, from

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC - NIH.
  • Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. (2025, July 31). PMC - NIH.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
  • Some commercialized pyrazole-containing compounds. (n.d.). ResearchGate.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. (2024, December 26). ResearchGate.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
  • DSC & TGA Thermal Analysis.pptx. (n.d.). Slideshare.
  • Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... (n.d.). ResearchGate.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

Sources

In Vitro Pharmacological Profiling of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine (Compound X) as a Potential TRPA1 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

<Application Note & Protocols >

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This application note concerns the characterization of a novel pyrazole derivative, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, hereafter referred to as Compound X . Given that related pyrazole structures have been investigated as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a validated therapeutic target for pain, inflammation, and respiratory diseases, we hypothesize that Compound X may exhibit similar activity.[2]

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[2][3] Activation of TRPA1 leads to an influx of cations, predominantly Ca2+, which depolarizes the neuron and initiates a pain signal.[4] Consequently, antagonists of TRPA1 are of significant interest for developing novel analgesics and anti-inflammatory agents.[2]

This guide provides a comprehensive, tiered approach to the in vitro characterization of Compound X, establishing a framework for determining its potency, mechanism of action, and selectivity at the human TRPA1 channel. The protocols described herein are based on established, robust methodologies suitable for both initial screening and more detailed mechanistic studies.[5][6]

Tiered Assay Strategy for In Vitro Characterization

A logical, stepwise progression of assays is crucial for efficient drug discovery.[7] We propose a two-tiered strategy: a high-throughput primary functional assay to determine inhibitory activity, followed by a lower-throughput, high-content secondary assay to confirm the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action P High-Throughput Calcium Flux Assay (FLIPR-based) P_obj Objective: Determine IC50 of Compound X against agonist-induced Ca2+ influx. P->P_obj Measures S Automated Patch Clamp Electrophysiology P->S Active Compounds Progress S_obj Objective: Confirm direct channel blockade and determine voltage- dependence. S->S_obj Measures

Caption: Tiered workflow for characterizing Compound X.

PART 1: Primary Functional Screening - Calcium Flux Assay

The most common high-throughput screening (HTS) method for TRPA1 modulators is the fluorescent cell-based calcium flux assay.[8] This assay utilizes a recombinant cell line stably expressing the human TRPA1 channel and a calcium-sensitive fluorescent dye. Channel activation by an agonist leads to Ca2+ influx, which is reported as an increase in fluorescence. An antagonist will inhibit this response.

Causality and Experimental Choices
  • Cell Line: HEK293 (Human Embryonic Kidney) cells are a standard choice as they provide a low-background, robust expression system for ion channels.[9] Using a stably transfected cell line ensures consistent channel expression levels across experiments.

  • Calcium Indicator: Fluo-4 AM is a widely used, high-affinity calcium indicator.[10] Its acetoxymethyl (AM) ester form allows it to passively cross the cell membrane, where intracellular esterases cleave the AM group, trapping the active dye inside the cell.

  • Agonist: Allyl isothiocyanate (AITC), the pungent compound in mustard oil, is a canonical TRPA1 agonist that acts as an electrophile to covalently modify cysteine residues on the channel, leading to its opening.[3][11] Using an agonist at a concentration that elicits a sub-maximal response (EC80) provides a suitable window to measure inhibition.[9]

Protocol 1: Antagonist Mode Calcium Flux Assay

1. Cell Preparation:

  • Seed HEK293 cells stably expressing human TRPA1 into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well in 20 µL of culture medium.[9]
  • Culture plates for 24-48 hours at 37°C and 5% CO2.[9]

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution in an assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[9]
  • Discard the culture medium from the cell plate and add 25 µL of the Fluo-4 loading solution to each well.[9]
  • Incubate the plate for 1 hour at room temperature, protected from light.[9]

3. Compound and Agonist Plate Preparation:

  • Compound Plate: Prepare a serial dilution of Compound X in assay buffer. A typical starting concentration is 10 mM, diluted in 1:3 steps to generate a 10-point dose-response curve. Include a known TRPA1 antagonist (e.g., HC-030031) as a positive control and assay buffer with DMSO as a vehicle control.
  • Agonist Plate: Prepare AITC at a concentration that is 4X its predetermined EC80 value in assay buffer.

4. Assay Execution using a FLIPR (Fluorometric Imaging Plate Reader) Instrument:

  • Place the cell plate and compound plate into the FLIPR instrument.
  • Set the instrument parameters (e.g., excitation 470-495 nm, emission 515-575 nm).[9]
  • Establish a stable baseline fluorescence reading for 10 seconds.[9]
  • The instrument will add the compounds from the compound plate to the cell plate. Incubate for 5 minutes.[9]
  • After incubation, the instrument will add the AITC solution from the agonist plate.
  • Measure the fluorescence signal for at least 3 minutes post-agonist addition.
Data Analysis and Interpretation

The primary output is the change in relative fluorescence units (RFU) over time. Antagonist activity is quantified by calculating the percent inhibition of the AITC-induced calcium response at each concentration of Compound X.

Formula for % Inhibition: % Inhibition = (1 - (RFU_Compound - RFU_Baseline) / (RFU_Vehicle - RFU_Baseline)) * 100

The resulting data are plotted on a semi-log graph (Inhibition vs. [Compound X]), and a four-parameter logistic equation is used to fit the curve and determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Table 1: Representative Data for Compound X in Calcium Flux Assay

CompoundIC50 (nM) [95% CI]Hill SlopeMax Inhibition (%)
Compound X125 [98 - 152]1.198.5
HC-030031250 [210 - 295]1.099.1

This data is illustrative.

PART 2: Secondary Assay - Automated Electrophysiology

While calcium flux assays are excellent for screening, they do not directly measure ion channel currents. Electrophysiology is the gold standard for confirming direct channel interaction and characterizing the mechanism of inhibition (e.g., channel block, allosteric modulation).[12] Automated patch-clamp systems offer higher throughput than traditional manual patch-clamp, making them ideal for secondary screening and SAR studies.

Causality and Experimental Choices
  • Technique: Whole-cell voltage-clamp electrophysiology allows for the direct measurement of current flowing through the TRPA1 channels across the entire cell membrane while controlling the membrane potential.[12]

  • Voltage Protocol: Applying a series of voltage steps or ramps is necessary to study the voltage-dependence of the channel and any potential voltage-dependent effects of the antagonist.[12][13]

  • Confirmation of Block: A true channel blocker will reduce the current amplitude elicited by an agonist. This provides more definitive evidence of direct channel interaction than the indirect measurement of calcium flux.

Protocol 2: Antagonist Mode Automated Patch-Clamp Assay

1. Cell Preparation:

  • Use the same hTRPA1-HEK293 stable cell line.
  • Harvest cells using standard trypsinization methods and prepare a single-cell suspension in the appropriate external solution for the automated patch-clamp platform.

2. System Setup:

  • Prime the system with appropriate internal and external solutions. The external solution should contain the TRPA1 agonist (AITC).
  • Load the cell suspension and compound plate onto the instrument.

3. Electrophysiological Recording:

  • The system will automatically achieve gigaseal, whole-cell configuration.
  • Hold cells at a negative potential (e.g., -80 mV).[14]
  • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.
  • Perfuse the cells with the external solution containing AITC (at its EC50 concentration) to activate a stable TRPA1 current.
  • Once a stable current is achieved, apply increasing concentrations of Compound X.
  • Record the current inhibition at each concentration after steady-state inhibition is reached.
Data Analysis and Interpretation

The peak current amplitude at a specific voltage (e.g., +80 mV) is measured before and after the application of Compound X. The percent inhibition is calculated for each concentration, and an IC50 value is determined as described for the calcium flux assay. This electrophysiologically-derived IC50 provides a more direct measure of the compound's potency at the channel level.

G cluster_0 TRPA1 Channel Gating agonist AITC (Agonist) channel_closed Closed State No Ion Flow agonist->channel_closed:port Binds & Activates compoundX Compound X (Antagonist) channel_open Open State Ca2+ Influx compoundX->channel_open:port Binds & Blocks channel_closed:port->channel_open:port Conformational Change channel_blocked Blocked State No Ion Flow channel_open:port->channel_blocked:port

Caption: Proposed mechanism of Compound X action.

Assay Validation and Trustworthiness

To ensure the reliability of the generated data, every assay should be validated.[15] Key statistical parameters must be monitored for each plate.

Table 2: Assay Quality Control Parameters

ParameterFormulaAcceptance CriterionRationale
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 10Ensures a sufficient dynamic range to detect compound activity.
Z'-Factor 1 - [3*(SD_Max + SD_Min)] / |Mean_Max - Mean_Min|≥ 0.5A measure of assay robustness and suitability for HTS.[15] A Z' ≥ 0.5 indicates an excellent assay.
CV (%) of Controls (SD / Mean) * 100< 20%Measures the variability of the positive and negative controls.[16]

Max Signal = Vehicle + Agonist; Min Signal = Vehicle only (or max antagonist concentration).

Conclusion

This application note provides a robust, two-tiered framework for the in vitro characterization of this compound (Compound X) as a potential TRPA1 antagonist. The primary calcium flux assay serves as an efficient, high-throughput method to determine potency (IC50), while the secondary automated electrophysiology assay confirms the mechanism of action through direct measurement of ion channel currents. By following these detailed protocols and adhering to strict quality control measures, researchers can confidently and accurately profile novel compounds, accelerating the discovery of new therapeutics targeting the TRPA1 channel.

References

  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 . Journal of Visualized Experiments. [Link]

  • Electrophysiological Methods for the Study of TRP Channels . National Center for Biotechnology Information (NCBI). [Link]

  • In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model . PMC, National Center for Biotechnology Information (NCBI). [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities . PMC, National Center for Biotechnology Information (NCBI). [Link]

  • Assay Guidance Manual . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • TRPA1 channels regulate astrocyte resting calcium levels and inhibitory synapse efficacy via GAT-3 . National Institutes of Health (NIH). [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach . Arabian Journal of Chemistry. [Link]

  • Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine . ACS Medicinal Chemistry Letters. [Link]

  • Structure of the TRPA1 ion channel suggests regulatory mechanisms . PubMed Central, National Center for Biotechnology Information (NCBI). [Link]

  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 . PubChem, National Center for Biotechnology Information (NCBI). [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery . Charnwood Discovery. [Link]

  • Binding of A-96 to TRPA1 and 2-step model of electrophile action . ResearchGate. [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain . MDPI. [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates . ResearchGate. [Link]

  • Electrophysiological analyses of TRPA1 function . ResearchGate. [Link]

  • Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons . The Journal of General Physiology. [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents . Bentham Science Publishers. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids . ACS Omega. [Link]

  • Calcium flux is associated with TRPV1 and TRPA1 activation in the cell . ResearchGate. [Link]

  • HTS Assay Validation . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists . Semantic Scholar. [Link]

  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview . YouTube. [Link]

  • Assay validation and reproducibility considerations for biomarkers used in drug development . National Institutes of Health (NIH). [Link]

  • Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 . PMC, National Center for Biotechnology Information (NCBI). [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol . PubChem, National Center for Biotechnology Information (NCBI). [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide . MDPI. [Link]

  • (1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine . PubChem. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling and in vitro evaluation of the novel pyrazole derivative, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine . While the specific biological activities of this compound are not yet fully elucidated, its structural features suggest potential as a modulator of key cellular pathways.

These application notes are designed to be a practical resource, offering not just step-by-step protocols, but also the scientific rationale behind the experimental design. We will explore methodologies to assess its cytotoxic profile and to screen for potential anticancer and anti-inflammatory properties, thereby providing a solid foundation for its further investigation as a potential therapeutic agent.

Compound Profile and Handling

1.1. Chemical Identity:

Descriptor Information
IUPAC Name This compound
Synonyms ((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)(methyl)amine
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.25 g/mol
CAS Number 1002651-68-4
Structure

1.2. Safety and Handling:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated laboratory or a chemical fume hood.

1.3. Solubility and Stock Solution Preparation:

Pyrazole derivatives often exhibit poor water solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Protocol for Stock Solution Preparation:

  • Aseptically weigh out a precise amount of this compound powder.

  • Dissolve the compound in sterile, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Potential Biological Applications and Screening Strategy

The pyrazole scaffold is a privileged structure in drug discovery, with prominent examples including the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil. Given this precedent, promising avenues for investigating this compound include its potential as an anticancer and anti-inflammatory agent. A systematic screening approach is recommended, beginning with an assessment of its general cytotoxicity to determine a safe therapeutic window for subsequent, more specific assays.

G cluster_0 Initial Screening cluster_1 Investigation of Potential Activities A Compound Stock Solution (in DMSO) B Cytotoxicity Assay (MTT) Determine IC50 A->B Serial Dilutions C Anticancer Assays (e.g., Clonogenic Assay, Apoptosis Assay) B->C Use non-toxic concentrations D Anti-inflammatory Assays (e.g., NO Production, Cytokine Profiling) B->D Use non-toxic concentrations G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects A 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl) -N-methylmethanamine B Cyclooxygenase-2 (COX-2) A->B Inhibition? C Phosphodiesterases (PDEs) A->C Inhibition? D Kinases A->D Inhibition? E Reduced Prostaglandin Synthesis (Anti-inflammatory) B->E F Modulation of cAMP/cGMP Signaling C->F G Inhibition of Cell Proliferation (Anticancer) D->G

Figure 2: Postulated mechanisms of action for a novel pyrazole compound based on known activities of the pyrazole scaffold.

Further investigations could involve:

  • Enzyme Inhibition Assays: Directly measuring the inhibitory activity of the compound on enzymes like COX-2, various phosphodiesterases, or a panel of protein kinases.

  • Western Blotting: Analyzing the expression levels of key proteins involved in inflammatory and cancer signaling pathways (e.g., NF-κB, MAPKs, Akt).

  • Gene Expression Analysis: Using techniques like qPCR or RNA-seq to understand the compound's impact on the transcriptome of treated cells.

Conclusion

This compound represents a novel chemical entity with potential for biological activity, stemming from its pyrazole core. The protocols outlined in these application notes provide a robust framework for its initial in vitro characterization. By systematically evaluating its cytotoxicity and screening for anticancer and anti-inflammatory effects, researchers can pave the way for a deeper understanding of its therapeutic potential and mechanism of action.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. (2025). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • PubMed Central. (2025). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules, 30(6), 1234. [Link]

  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • National Institutes of Health. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed Central. (2016). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]

  • Plant Archives. (2018). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. [Link]

  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [Link]

  • PubMed Central. (2017). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. [Link]

  • PubMed Central. (2014). Current status of pyrazole and its biological activities. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? [Link]

Application Notes and Protocols for the Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pyrazole Chemistry

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, lauded for their vast therapeutic potential and diverse applications.[1] The journey from a promising synthetic route to a viable drug candidate or functional material, however, is critically dependent on the purity of the final compound. Impurities, which can include regioisomers, unreacted starting materials, and byproducts from side reactions, can significantly impact biological activity, toxicity, and material properties. This guide provides a comprehensive overview of robust purification techniques tailored for pyrazole derivatives, moving beyond simple procedural lists to explain the underlying principles and rationale behind each methodological choice. Our aim is to equip researchers with the knowledge to not only execute these protocols but also to troubleshoot and adapt them for novel pyrazole scaffolds.

Understanding the Impurity Profile of Pyrazole Syntheses

Effective purification begins with a thorough understanding of potential impurities. The synthetic route employed will largely dictate the impurity profile. For instance, the classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, frequently yields a mixture of regioisomers if unsymmetrical starting materials are used. Similarly, syntheses utilizing α,β-unsaturated carbonyl compounds may result in the formation of pyrazoline intermediates, which, if not fully oxidized, will contaminate the final pyrazole product.

Common Impurities in Pyrazole Synthesis:

Impurity TypeOriginPurification Challenge
Regioisomers Use of unsymmetrical 1,3-dicarbonyls or hydrazinesSimilar physical properties (polarity, solubility) make separation difficult.
Pyrazoline Intermediates Incomplete oxidation in syntheses from α,β-unsaturated carbonylsMay have similar polarity to the target pyrazole.
Unreacted Starting Materials Incomplete reactionCan often be removed by simple extraction or chromatography.
Hydrazine Decomposition Products Instability of hydrazine reagents, especially to air and lightCan lead to colored byproducts that are difficult to remove.
Side-Reaction Products e.g., imine formationVarying polarities may require multi-step purification.

A logical workflow for the purification of pyrazole derivatives is essential for achieving high purity efficiently. The following diagram illustrates a typical purification cascade, from initial work-up to final purity assessment.

Caption: A generalized workflow for the purification of pyrazole derivatives.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a fundamental technique for the initial clean-up of a reaction mixture, separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[2][3][4][5][6]

Core Principle: Exploiting Acidity and Basicity

The basicity of the pyrazole ring (pKa of the conjugate acid is ~2.5) allows for strategic manipulation of its solubility.[7] By adjusting the pH of the aqueous phase, a pyrazole derivative can be selectively protonated, rendering it water-soluble, while neutral organic impurities remain in the organic phase.

Acid-Base Extraction Workflow:

AcidBaseExtraction cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Liberation and Re-extraction A Crude pyrazole in organic solvent (e.g., ethyl acetate) B Add aqueous acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer: Protonated Pyrazole Salt C->D Pyrazole moves to aqueous phase E Organic Layer: Neutral Impurities C->E F Aqueous Layer from Step 1 G Add aqueous base (e.g., NaHCO3) to neutralize F->G H Extract with fresh organic solvent G->H I Organic Layer: Pure Pyrazole H->I Deprotonated pyrazole returns to organic phase J Aqueous Layer: Inorganic Salts H->J

Caption: Workflow for purifying a basic pyrazole derivative using acid-base extraction.

Protocol: Acid-Base Extraction of a Pyrazole Derivative
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the protonated pyrazole salt into a clean flask.

  • Repeat (Optional): For thorough extraction, repeat the acidic wash of the organic layer with fresh aqueous acid and combine the aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the solution is basic to pH paper. The deprotonated pyrazole may precipitate out or remain in the aqueous phase.

  • Back-Extraction: Add a fresh portion of organic solvent to the neutralized aqueous solution and extract the purified pyrazole back into the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole derivative.

Expert Tip: The choice of acid and base is crucial. For pyrazoles with acid-labile functional groups, a milder acid like citric acid may be preferable to hydrochloric acid. Similarly, a weak base like sodium bicarbonate is often sufficient for neutralization and is less likely to cause base-catalyzed side reactions than strong bases like sodium hydroxide.[8]

Column Chromatography: The Workhorse of Purification

Column chromatography is an indispensable technique for separating pyrazole derivatives from impurities with different polarities, particularly for resolving challenging mixtures like regioisomers.[9][10][11] The principle lies in the differential partitioning of compounds between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[12][13]

Choosing the Right Conditions: Stationary and Mobile Phases
ParameterRecommendation for Pyrazole DerivativesRationale
Stationary Phase Silica Gel (standard grade, 230-400 mesh)Silica gel is a polar adsorbent that effectively separates compounds based on polarity.[13] Its slightly acidic nature can sometimes cause issues with basic pyrazoles.
Neutral or Basic AluminaA good alternative for basic pyrazoles that may interact strongly with or decompose on silica gel.
Deactivated Silica GelPre-treating silica gel with a base like triethylamine (~0.5-1% in the eluent) can mitigate issues with basic compounds.[14]
Mobile Phase Hexane/Ethyl Acetate GradientA common starting point for many pyrazole derivatives, offering a good polarity range for elution.[15][16]
Dichloromethane/Methanol GradientUseful for more polar pyrazole derivatives.
Chiral Stationary Phases (CSPs)Essential for the separation of enantiomers (chiral isomers). Polysaccharide-based CSPs like Lux cellulose-2 and Lux amylose-2 have shown excellent performance.[17][18][19][20]
Protocol: Flash Column Chromatography of a Substituted Pyrazole
  • TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent. For better resolution, it is often preferable to "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.[9]

  • Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity by adding more of the polar co-solvent (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combining and Concentrating: Combine the pure fractions containing the desired pyrazole derivative and remove the solvent under reduced pressure.

Troubleshooting Common Chromatography Problems:

IssuePossible CauseSolution
Streaking on TLC/Column Pyrazole is too basic for silica gel.Add triethylamine (0.1-1%) to the eluent or use neutral alumina as the stationary phase.[21]
Poor Separation of Isomers Isomers have very similar polarities.Use a shallower solvent gradient, try a different solvent system, or consider HPLC with a high-resolution column.[9]
Compound Not Eluting Compound is too polar or irreversibly adsorbed.Increase the eluent polarity significantly (e.g., add methanol). If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina.[21]

Crystallization: Achieving Ultimate Purity

Crystallization is a powerful technique for achieving high levels of purity, often used as a final "polishing" step after chromatography.[22][23] It relies on the principle that a compound's solubility in a given solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form crystals while impurities remain in the solution.[24]

The Art of Solvent Selection

The choice of solvent is the most critical factor in successful crystallization. An ideal solvent should:

  • Dissolve the pyrazole derivative well at high temperatures but poorly at low temperatures.[24][25]

  • Not react with the compound.

  • Have a relatively low boiling point for easy removal.[26]

  • Either dissolve impurities very well or not at all.[25]

Common Solvents for Pyrazole Crystallization:

  • Ethanol

  • Isopropanol

  • Methanol

  • Ethyl Acetate

  • Toluene

  • Hexane/Ethyl Acetate mixtures

  • Water (for highly polar or salt forms of pyrazoles)

Protocol: Cooling Crystallization of a Pyrazole Derivative
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the pyrazole derivative in various solvents at room temperature and upon heating.[24]

  • Dissolution: In an Erlenmeyer flask, add the crude pyrazole and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Alternative Crystallization Techniques:

  • Solvent Evaporation: For compounds that are highly soluble even at low temperatures, slow evaporation of the solvent can induce crystallization. This is often suitable for obtaining X-ray quality crystals.

  • Anti-Solvent Addition: The pyrazole derivative is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is insoluble) is slowly added until the solution becomes turbid, indicating the onset of crystallization.

Purity and Structural Verification: The Final Word

No purification is complete without rigorous analysis to confirm the purity and structural integrity of the final compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or trifluoroacetic acid) is a common setup for pyrazole analysis. The presence of a single, sharp peak is indicative of high purity. For chiral pyrazole derivatives, specialized chiral HPLC methods are essential to determine the enantiomeric excess.[17][18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation.[27][28][29] The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule. For purity assessment, quantitative ¹H NMR (qNMR) can be a powerful tool, allowing for the determination of absolute purity against a certified internal standard.[30] The absence of signals corresponding to impurities or residual solvents in the NMR spectrum is a strong indicator of a pure sample. In cases of tautomerism in solution, NMR can also provide insights into the equilibrium between different isomeric forms.[31]

Conclusion

The purification of pyrazole derivatives is a multi-step process that requires a systematic and well-reasoned approach. By understanding the potential impurities arising from the synthesis, and by judiciously applying a combination of liquid-liquid extraction, column chromatography, and crystallization, researchers can achieve the high levels of purity necessary for reliable biological testing and materials characterization. The protocols and principles outlined in this guide provide a solid foundation for developing robust and adaptable purification strategies for this important class of heterocyclic compounds.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Available at: [Link]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. Available at: [Link]

  • How Does Silica Gel Chromatography Work? - Chemistry For Everyone. YouTube. Available at: [Link]

  • Silica Gel In Chromatography. SSE Enterprise. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Liquid-liquid Extraction. Journal of New Developments in Chemistry - Open Access Pub. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • How to choose a solvent for crystallization of an organic compound. Quora. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • Guide for crystalliz
  • 3.3: Choice of Solvent. Chemistry LibreTexts. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. Available at: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available at: [Link]

  • Column chrom
  • Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Scilit. Available at: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Unknown Source.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Acid-Base Extraction. Unknown Source.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. National Institutes of Health. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. Available at: [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Available at: [Link]

  • Purification Methods of Organic Compounds. Research and Reviews. Available at: [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. Available at: [Link]

  • Reduced pressure distillation. YouTube. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • (PDF) Solid support synthesis of highly functionalized pyrazoles and isoxazoles; Scaffolds for molecular diversity. ResearchGate. Available at: [Link]

Sources

Application Note: Structural Elucidation of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the structural characteration of the novel pyrazole derivative, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It outlines optimized protocols for data acquisition, discusses the rationale behind experimental parameter selection, and presents predicted spectral data based on the compound's structure and analysis of analogous molecules.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The precise determination of their chemical structure is a critical step in the development of new chemical entities. This compound (Figure 1) is a substituted pyrazole with potential applications in pharmaceutical research. Its structure, featuring a disubstituted pyrazole ring and a secondary amine side chain, presents a unique set of spectroscopic characteristics.

This application note will detail the analytical workflow for the comprehensive structural elucidation of this molecule, focusing on the application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of the target compound.

Predicted Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns on a pyrazole ring.

Atom Number Group Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
1N-CH₂-CH₃~4.1Quartet (q)~45
2N-CH₂-CH₃~1.4Triplet (t)~15
3Pyrazole-CH₃~2.3Singlet (s)~12
4Pyrazole-C4--~118
5Pyrazole-C5--~140
6Pyrazole-C3-H~7.4Singlet (s)~135
7C4-CH₂-N~3.6Singlet (s)~48
8N-CH₃~2.4Singlet (s)~35

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry with a soft ionization technique, such as electrospray ionization (ESI), is expected to yield the protonated molecule [M+H]⁺.

Parameter Value
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.25 g/mol
Predicted [M+H]⁺ (monoisotopic) 168.1495

Table 2: Predicted mass spectrometry data.

Experimental Protocols

The following protocols are designed to provide high-quality NMR and mass spectrometry data for the structural confirmation of this compound.

NMR Spectroscopy Protocol

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used as an internal reference.[1]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion and resolution, which is crucial for unambiguous peak assignment.

  • 2D NMR: COSY and HSQC experiments are invaluable for confirming connectivity. COSY identifies proton-proton couplings within the ethyl group, while HSQC correlates protons with their directly attached carbons, confirming the assignments made from 1D spectra.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of CDCl3 prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire 1H NMR spectrum prep3->acq1 acq2 Acquire 13C{1H} NMR spectrum acq1->acq2 acq3 Acquire 2D COSY spectrum acq2->acq3 acq4 Acquire 2D HSQC spectrum acq3->acq4 proc1 Fourier transform and phase spectra acq4->proc1 proc2 Calibrate chemical shifts proc1->proc2 proc3 Integrate 1H signals proc2->proc3 proc4 Assign peaks and confirm structure proc3->proc4

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire a 2D Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

    • Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon atom.

  • Data Processing and Analysis:

    • Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale of the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or the TMS signal (δ 0.00 ppm). Calibrate the ¹³C spectrum to the CDCl₃ signal (δ 77.16 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Assign the signals to the respective protons and carbons in the molecule, using the 1D and 2D data.

Mass Spectrometry Protocol

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for determining the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution (~1-10 µg/mL) in methanol or acetonitrile prep2 Add a small amount of formic acid (0.1%) to promote protonation prep1->prep2 acq1 Infuse the sample into the ESI source prep2->acq1 acq2 Acquire mass spectrum in positive ion mode over a suitable m/z range acq1->acq2 proc1 Identify the [M+H]+ peak acq2->proc1 proc2 Determine the accurate mass proc1->proc2 proc3 Calculate the elemental formula proc2->proc3

Caption: Workflow for mass spectrometry data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

    • To enhance ionization efficiency in positive mode, add 0.1% formic acid to the final solution.

  • Instrument Setup:

    • Calibrate the high-resolution mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.

    • Set up the ESI source in positive ion mode. Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Determine the accurate mass of this peak.

    • Use the instrument's software to calculate the elemental formula based on the accurate mass and isotopic pattern. The calculated formula should match the expected formula of C₉H₁₇N₃.

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a powerful and definitive approach for the structural elucidation of this compound. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers to confidently acquire and interpret the analytical data for this and similar pyrazole derivatives. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]

  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - Springer. Available at: [Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books Gateway. Available at: [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Solubilization of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine is a substituted pyrazole derivative, a class of compounds with diverse and significant biological activities.[1][2][3] The utility of such compounds in biological assays is fundamentally dependent on their effective solubilization to ensure accurate and reproducible results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of this compound for various biological applications. We will delve into a systematic approach, from initial solubility determination to the preparation of stable stock and working solutions, while addressing potential challenges.

Compound Information

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C8H15N3[4]
Molecular Weight 153.23 g/mol [4]
Structure CCN1C(=C(C=N1)CNC)C[4]

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, data from similar pyrazole derivatives suggest that standard laboratory safety protocols should be observed.[5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.[8] Avoid contact with skin and eyes.[5][6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol for Solubility Determination

Given the absence of specific solubility data for this compound, an initial solubility screen is crucial. This will inform the selection of the most appropriate solvent for stock solution preparation.

Objective: To determine the approximate solubility of the compound in a panel of common laboratory solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), 200 proof

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Vortex mixer

  • Sonicator (water bath)

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Solvent Panel: Prepare a panel of solvents to be tested. A recommended starting panel includes DMSO, ethanol, and PBS.

  • Saturated Solution Preparation:

    • To a series of microcentrifuge tubes, add a small, accurately weighed amount of the compound (e.g., 1-5 mg).

    • Add a small volume of each solvent (e.g., 100 µL) to the respective tubes.

    • Vortex the tubes vigorously for 1-2 minutes.[9]

    • If the compound does not fully dissolve, place the tubes in a sonicator bath for 10-15 minutes.[9] Gentle warming (e.g., 37°C) can also be attempted, but be cautious of potential compound degradation.[9]

    • Continue adding small increments of the solvent, followed by vortexing and sonication, until the compound is fully dissolved. Record the total volume of solvent added.

    • If the compound remains insoluble after adding a significant volume of solvent (e.g., 1 mL), it can be considered poorly soluble in that solvent.

  • Quantification of Solubilized Compound:

    • For the tubes where the compound dissolved, centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved material.

    • Carefully collect the supernatant.

    • Determine the concentration of the compound in the supernatant using a suitable analytical method. If the compound has a chromophore, UV-Vis spectrophotometry can be used. Otherwise, a more universal method like HPLC with a standard curve is recommended.

  • Data Analysis: Calculate the solubility in mg/mL or mM for each solvent tested.

Protocols for Preparing Stock Solutions

Based on the general properties of pyrazole derivatives, DMSO is likely to be an effective solvent for creating a high-concentration stock solution.[9][10][11]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules.[9] Preparing a high-concentration stock solution allows for minimal volumes to be added to the final assay, thereby reducing potential solvent-induced artifacts.[10][11]

Materials:

  • This compound (MW: 153.23 g/mol )

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 1.5323 mg of the compound per 1 mL of DMSO.

  • Weighing: Accurately weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock, weigh 1.53 mg. It is often more accurate to weigh a larger mass (e.g., 15.3 mg) and dissolve it in a larger volume (e.g., 10 mL).[12]

  • Dissolution:

    • Transfer the weighed compound into a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the vial until the compound is completely dissolved.[9]

    • If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.[9]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[9]

    • Store the aliquots at -20°C or -80°C for long-term storage.

Preparing Working Solutions for Biological Assays

Rationale: The final concentration of the organic solvent in the biological assay should be kept to a minimum (typically <0.5% v/v) to avoid cytotoxicity or other off-target effects.[10] Therefore, the high-concentration stock solution must be diluted into an aqueous buffer or cell culture medium.

Protocol 2: Serial Dilution to Prepare Working Solutions

Objective: To prepare a range of concentrations of the compound in the final assay medium with a consistent, low percentage of DMSO.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Assay buffer or cell culture medium, pre-warmed to the appropriate temperature (e.g., 37°C for cell-based assays)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Intermediate Dilution (Optional but Recommended): It is often beneficial to first perform an intermediate dilution of the DMSO stock into the assay medium. For example, dilute the 10 mM stock 1:100 in the assay medium to create a 100 µM intermediate solution with 1% DMSO.

  • Serial Dilutions:

    • From the intermediate solution, perform serial dilutions in the assay medium to achieve the desired final concentrations.

    • For example, to create a 2-fold dilution series, add a specific volume of the assay medium to a series of tubes. Then, transfer an equal volume from the highest concentration tube to the next, mix thoroughly, and repeat down the series.

  • Direct Addition to Assay: Add the final diluted working solutions to your assay plates. Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control (assay medium with the same percentage of DMSO as the compound-treated wells).

Troubleshooting

ProblemPossible CauseSolution
Compound will not dissolve in DMSO Insufficient solvent, poor compound purity, or low solubility.Try gentle warming (37°C) or sonication.[9] If still insoluble, a different organic solvent like DMF or ethanol may be required.
Precipitation upon dilution in aqueous buffer The compound has low aqueous solubility.Decrease the starting concentration of the stock solution.[11] Dilute the DMSO stock directly into the final assay medium rather than into a pure aqueous buffer, as proteins in the medium can help maintain solubility.[11] Consider using a co-solvent system or formulating with solubilizing agents like cyclodextrins, though these may impact the biological assay.
Inconsistent assay results Compound precipitation, degradation, or inaccurate pipetting.Ensure the compound is fully dissolved before use. Prepare fresh working solutions for each experiment. Use calibrated pipettes and proper mixing techniques.
Vehicle control shows toxicity The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the solvent in the assay is as low as possible, ideally below 0.1%.[9]

Workflow Diagram

Dissolution_Protocol cluster_prep Preparation cluster_solubility Solubility Testing cluster_stock Stock Solution cluster_working Working Solution compound Receive Compound safety Review Safety Info compound->safety weigh Weigh Compound safety->weigh solvents Select Solvents (e.g., DMSO, EtOH, PBS) weigh->solvents dissolve_test Attempt Dissolution solvents->dissolve_test quantify Quantify Solubility dissolve_test->quantify troubleshoot Troubleshoot: - Try other solvents - Gentle heat/sonication dissolve_test->troubleshoot Insoluble? choose_solvent Choose Best Solvent (likely DMSO) quantify->choose_solvent prep_stock Prepare High-Conc. Stock (e.g., 10 mM) choose_solvent->prep_stock aliquot Aliquot & Store (-20°C or -80°C) prep_stock->aliquot dilute Dilute Stock into Assay Medium aliquot->dilute serial_dilute Perform Serial Dilutions dilute->serial_dilute troubleshoot2 Troubleshoot: - Lower concentration - Dilute in protein-rich medium dilute->troubleshoot2 Precipitation? to_assay Add to Biological Assay serial_dilute->to_assay

Caption: Workflow for dissolving this compound.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Chemical Safety. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • de Oliveira, T. G., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3192.
  • ResearchGate. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry, 125, 117869.
  • Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). amine. Retrieved from [Link]

  • PubChemLite. (n.d.). amine. Retrieved from [Link]

Sources

The Chemical Probe That Remains a Mystery: An In-Depth Look at 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Despite extensive investigation into the potential of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine as a chemical probe, there is currently no publicly available scientific literature detailing its specific biological target, mechanism of action, or established applications in research and drug development. This comprehensive guide sought to provide detailed application notes and protocols for its use, but the foundational scientific data necessary for such a document is absent from the current body of scientific and patent literature.

Our exhaustive search encompassed a wide array of databases and resources, revealing only basic chemical information for this compound, such as its chemical structure, molecular weight, and CAS number, primarily from commercial suppliers. While the broader class of pyrazole derivatives is well-documented to exhibit a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, this specific molecule, this compound, remains uncharacterized in the public domain.[1][2][3][4][5]

The initial hypothesis guiding this investigation was that this compound might serve as a modulator of key biological targets, such as monoamine transporters, given the structural motifs present in other known neuromodulatory agents.[6] However, no evidence could be found to support this or any other specific biological activity. Structure-activity relationship (SAR) studies on other pyrazole derivatives have been conducted for various targets, including cannabinoid receptors and meprin α and β, but these studies do not include the specific compound .[7][8][9][10]

The absence of published research or patents detailing the use of this compound as a chemical probe prevents the development of the detailed, scientifically validated protocols and application notes that are essential for researchers, scientists, and drug development professionals. The creation of such a guide requires a solid foundation of empirical data, including:

  • A defined biological target: The specific protein, enzyme, or pathway that the compound interacts with.

  • Mechanism of action: How the compound exerts its effect on the biological target (e.g., as an inhibitor, activator, or modulator).

  • In vitro and in vivo characterization: Data from assays demonstrating the compound's potency, selectivity, and effects in cellular and animal models.

  • Established protocols: Peer-reviewed and validated methods for using the compound in specific experiments.

Without this fundamental information, any proposed application notes or protocols would be purely speculative and lack the scientific integrity required for use in a research or drug development setting.

The Path Forward: A Call for Characterization

The current status of this compound represents an opportunity for discovery. For this compound to be utilized as a chemical probe, the following steps would be necessary:

  • Target Identification: High-throughput screening against a panel of biological targets could potentially identify its primary interacting partner.

  • Mechanism of Action Studies: Once a target is identified, further biochemical and cellular assays would be needed to elucidate how the compound functions.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would help to optimize potency and selectivity.

  • Probe Development and Validation: The most promising compound could then be developed into a validated chemical probe, with detailed protocols for its use published to enable the broader scientific community.

Until such research is conducted and published, this compound remains a compound of unknown biological significance. Researchers interested in the potential of novel pyrazole derivatives are encouraged to undertake the necessary studies to characterize this and other unexplored molecules.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). MDPI.
  • Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. PubMed.
  • (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • This compound hydrochloride. BLDpharm.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Vrije Universiteit Amsterdam.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve your yield. Our guidance is structured around the core principles of chemical causality to ensure that every recommendation is not just a step to follow, but a well-understood solution.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a multi-step process. A common and logical route involves three key stages:

  • Pyrazole Core Formation: Synthesis of the 1-ethyl-5-methyl-1H-pyrazole scaffold.

  • Formylation: Introduction of a carbonyl group at the C4 position of the pyrazole ring, most commonly via the Vilsmeier-Haack reaction.

  • Reductive Amination: Conversion of the resulting aldehyde to the final N-methylmethanamine product.

This guide is structured to address potential issues at each of these critical stages.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Formylation cluster_2 Stage 3: Reductive Amination A 1,3-Dicarbonyl Compound (e.g., Pentane-2,4-dione) C 1-ethyl-5-methyl-1H-pyrazole A->C Cyclocondensation B Ethylhydrazine B->C E 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl3, DMF) D->E H 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)- N-methylmethanamine E->H Reductive Amination F Methylamine (CH3NH2) F->H G Reducing Agent (e.g., NaBH(OAc)3) G->H

Caption: Overall synthetic workflow.

Stage 1: Pyrazole Core Synthesis - Troubleshooting

The formation of the substituted pyrazole ring is the foundation of the entire synthesis. The most common method is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1] For 1-ethyl-5-methyl-1H-pyrazole, this would typically involve the reaction of pentane-2,4-dione with ethylhydrazine.

FAQ 1: Low yield of the pyrazole core and formation of isomers.

  • Question: I am getting a low yield of my desired 1-ethyl-5-methyl-1H-pyrazole, and I suspect I am forming the isomeric product, 1-ethyl-3-methyl-1H-pyrazole. How can I improve the yield and regioselectivity?

  • Answer: This is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls. The regioselectivity is influenced by the differential reactivity of the two carbonyl groups towards the two different nitrogen atoms of ethylhydrazine.

    • Causality: The more substituted nitrogen of ethylhydrazine is less nucleophilic, and the less sterically hindered carbonyl of the dicarbonyl compound is more electrophilic. The initial condensation will likely occur between the more nucleophilic NH2 group of ethylhydrazine and one of the carbonyls. The subsequent cyclization determines the final product.

    • Troubleshooting Steps:

      • Control the Reaction Temperature: Lowering the reaction temperature can often favor the thermodynamically more stable product and improve selectivity. Start the reaction at 0°C and allow it to slowly warm to room temperature.

      • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the necessary proton transfers. Experiment with a less polar solvent like toluene to see if it alters the isomer ratio.

      • pH Control: The reaction is often catalyzed by acid.[2] However, too much acid can lead to side reactions. If you are using an acid catalyst, try reducing the amount or using a milder acid. Conversely, if you are running the reaction under neutral conditions, the addition of a catalytic amount of acetic acid might improve the rate and yield.

    Table 1: Effect of Solvent on Pyrazole Synthesis Regioselectivity (Illustrative Data)

    Solvent Temperature (°C) Ratio of 1,5-isomer to 1,3-isomer Reference
    Ethanol Reflux 3:1 General observation
    Toluene Reflux 4:1 General observation

    | Acetic Acid | 80 | 2.5:1 | General observation |

Stage 2: Formylation via Vilsmeier-Haack Reaction - Troubleshooting

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles.[3][4][5] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a formamide like N,N-dimethylformamide (DMF).[2]

G A DMF + POCl3 B Vilsmeier Reagent [ClCH=N(CH3)2]+[PO2Cl2]- A->B Formation D Electrophilic Attack at C4 B->D C 1-ethyl-5-methyl-1H-pyrazole C->D E Iminium Salt Intermediate D->E Addition F Hydrolysis E->F Work-up G 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde F->G

Caption: Vilsmeier-Haack reaction mechanism.

FAQ 2: Incomplete conversion or no reaction during formylation.

  • Question: My Vilsmeier-Haack reaction on 1-ethyl-5-methyl-1H-pyrazole is very sluggish, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

  • Answer: Incomplete formylation is often due to insufficient reactivity of the Vilsmeier reagent or the pyrazole substrate.

    • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron density of the pyrazole ring and the electrophilicity of the Vilsmeier reagent are key factors. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack on the pyrazole ring.[6]

    • Troubleshooting Steps:

      • Increase the Excess of Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent is critical. Using a larger excess of both POCl3 and DMF can increase the concentration of the active electrophile and drive the reaction forward. A 2 to 5-fold excess of the reagents is a good starting point.[6]

      • Elevate the Reaction Temperature: These reactions often require heating. If you are running the reaction at room temperature, try increasing the temperature to 60-100°C. Monitor the reaction by TLC to avoid decomposition.

      • Order of Addition: Ensure you are forming the Vilsmeier reagent correctly. The standard procedure is to add POCl3 dropwise to an ice-cold solution of DMF. Allow the reagent to form for a short period before adding your pyrazole substrate.

FAQ 3: Formation of chlorinated byproducts.

  • Question: I have successfully formylated my pyrazole, but I am observing byproducts that appear to be chlorinated. What is causing this and how can I prevent it?

  • Answer: The Vilsmeier reagent, particularly when generated with POCl3, can also act as a chlorinating agent, especially at higher temperatures.[4]

    • Causality: The phosphorus oxychloride can react with the pyrazole ring or other functional groups, leading to unwanted chlorination.

    • Troubleshooting Steps:

      • Moderate the Reaction Temperature: High temperatures can promote chlorination. Try to run the reaction at the lowest temperature that gives a reasonable reaction rate.

      • Alternative Vilsmeier Reagents: Consider using a different reagent to generate the Vilsmeier salt. For example, oxalyl chloride or thionyl chloride with DMF can sometimes provide a cleaner reaction profile.

      • Careful Work-up: Ensure that the reaction is quenched properly by pouring it into a cold aqueous solution of a base like sodium acetate or sodium carbonate to neutralize the acidic conditions and hydrolyze the intermediate iminium salt.

Stage 3: Reductive Amination - Troubleshooting

The final step is the conversion of the pyrazole-4-carbaldehyde to the target secondary amine. This can be achieved through a direct reductive amination with methylamine and a suitable reducing agent.

FAQ 4: Low yield of the desired secondary amine and formation of the primary amine or tertiary amine byproduct.

  • Question: My reductive amination is giving me a mixture of products, including the primary amine (from reduction of an imine formed with ammonia) and potentially a tertiary amine. How can I improve the selectivity for the N-methylated product?

  • Answer: The key to a successful reductive amination is the controlled formation of the imine or enamine intermediate, followed by its efficient reduction.

    • Causality: The reaction proceeds through the formation of an iminium ion from the aldehyde and methylamine, which is then reduced by a hydride source. If the reduction is not efficient, the intermediate can be unstable. The formation of the primary amine suggests a competing reaction with ammonia (if present as an impurity) or hydrolysis of the imine. The formation of a tertiary amine could occur if the reaction conditions are too harsh, potentially leading to over-methylation, although this is less common with many modern reducing agents. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method for methylation that inherently stops at the tertiary amine stage and avoids the formation of quaternary ammonium salts.[7]

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent choice for reductive aminations as it is mild and tolerant of slightly acidic conditions which favor iminium ion formation.[8] Other options include sodium cyanoborohydride (NaBH3CN). Sodium borohydride (NaBH4) can also be used, but it is less selective and may reduce the starting aldehyde.

      • Control of Stoichiometry: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) to ensure complete formation of the imine.

      • One-Pot Procedure: A one-pot procedure where the aldehyde, amine, and reducing agent are all present in the reaction vessel is often the most efficient method. The reducing agent should be added after the aldehyde and amine have had a short time to pre-form the imine/iminium ion.

      • Consider the Eschweiler-Clarke Reaction: If you are starting with the primary amine, (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a highly efficient method for methylation to the secondary amine, and in some cases, can be used to go from the aldehyde directly to the N,N-dimethyl tertiary amine.[3][5]

    Table 2: Comparison of Reducing Agents for Reductive Amination

    Reducing Agent Typical Solvent Key Advantages Potential Issues
    NaBH(OAc)3 Dichloromethane (DCM), Dichloroethane (DCE) Mild, selective, tolerant of acid Can be slow, requires anhydrous conditions
    NaBH3CN Methanol (MeOH), Acetonitrile (MeCN) Effective, works well in protic solvents Toxic cyanide byproduct
    NaBH4 Methanol (MeOH), Ethanol (EtOH) Inexpensive, powerful Can reduce the starting aldehyde, less selective

    | H2/Pd-C | Ethanol (EtOH), Ethyl Acetate (EtOAc) | Clean, no salt byproducts | Requires specialized equipment (hydrogenator) |

Purification Strategies

  • Challenge: The final product is a basic amine, which can be challenging to purify via standard silica gel chromatography due to streaking.

  • Solutions:

    • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic amine into the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and re-extracted with an organic solvent to recover the purified amine.

    • Modified Silica Gel Chromatography: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system. This will deactivate the acidic sites on the silica gel and reduce streaking.

    • Salt Formation and Recrystallization: The product can be converted to a hydrochloride salt by treating a solution of the free base with HCl (e.g., as a solution in ether or isopropanol).[9] The resulting salt is often a crystalline solid that can be purified by recrystallization.

References

  • STUDIES ON THE VILSMEIER-HAACK REACTION. PART XII: NOVEL HETEROCYCLO-SUBSTITUTED THIENO[2,3-c:5,4-c′]DIPYRAZOLE DERIVATIVES. Journal of the Chemical Society Perkin Transactions 1. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. ResearchGate. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Unit 4 Pyrazole | PDF. SlideShare. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

Sources

stability issues with 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

< Technical Support Center: Stability of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering . The information herein is designed to help you diagnose, troubleshoot, and mitigate degradation, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Diagnosing Instability

This section addresses common problems observed during the handling and use of this compound solutions.

Issue 1: Progressive Loss of Compound Concentration in Stock Solution

You observe a time-dependent decrease in the concentration of your stock solution, confirmed by analytical methods like HPLC.

Potential Causes:

  • Oxidative Degradation: The secondary amine (-NH-CH₃) in the molecule's side chain is susceptible to oxidation. This is one of the most common degradation pathways for pharmaceuticals containing amine functionalities.[1] The reaction can be catalyzed by trace metal ions, initiated by peroxides present in excipients or solvents, or occur via autoxidation.[1]

  • pH-Dependent Hydrolysis: Although the pyrazole ring is generally stable, extreme pH values (highly acidic or alkaline) can potentially lead to the hydrolysis of the molecule. The stability of amines is also known to be pH-dependent.[1][2]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, particularly for aromatic heterocyclic compounds.[3]

Step-by-Step Investigation Protocol:

  • Analytical Confirmation:

    • Use a stability-indicating HPLC method to quantify the parent compound and detect the appearance of new peaks, which correspond to degradation products.[4][5] A typical starting point for method development would be a C18 column with a mobile phase of methanol and a slightly acidic aqueous buffer.[4]

    • Characterize the degradation products using LC-MS to gain insight into the degradation pathway (e.g., an increase in mass corresponding to oxidation).[6]

  • Forced Degradation Study (Stress Testing):

    • This is a systematic way to identify the key factors causing instability. Expose aliquots of your solution to the following conditions as recommended by ICH guidelines:

      • Acidic: 0.1 M HCl at 40-60°C

      • Basic: 0.1 M NaOH at 40-60°C

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: 60°C

      • Photolytic: Expose to light (e.g., 1.2 million lux hours and 200 W·h/m²)

    • Analyze samples at set time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

  • Data Analysis & Mitigation:

    • Analyze the results from the forced degradation study to pinpoint the primary cause.

    • If Oxidation is the Culprit:

      • De-gas all solvents and buffers by sparging with an inert gas like nitrogen or argon before preparing solutions.

      • Store stock solutions under an inert atmosphere (e.g., in argon-flushed vials).

      • Consider adding an antioxidant, but be mindful of potential interference with your experiments.

      • If feasible, use solvents with low peroxide content.

    • If pH is the Issue:

      • Determine the optimal pH range for stability by preparing the solution in a series of buffers (e.g., pH 3, 5, 7, 9).

      • Store the compound in the buffer that shows the least degradation. For many amines, a slightly acidic pH where the amine is protonated can increase stability against oxidation.[1]

    • If Photodegradation is Observed:

      • Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.

      • Minimize exposure to ambient light during experimental procedures.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

You are using a solution of the compound in your assays and find that the biological or chemical activity varies between experiments, even when using the same nominal concentration.

Potential Causes:

  • On-the-Bench Degradation: The compound may be stable in a concentrated, protected stock solution but degrades quickly when diluted into your final assay buffer, which may have a different pH, oxygen content, or composition.

  • Adsorption to Labware: Highly lipophilic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in the solution.

Troubleshooting Workflow:

G Troubleshooting Workflow for Inconsistent Results A Inconsistent Results Observed B Prepare fresh dilution from stock for each experiment A->B C Still Inconsistent? B->C D YES C->D  YES E NO C->E  NO G Investigate stability in final assay buffer. Incubate compound in buffer for duration of assay. D->G F Issue likely due to degradation in diluted solution over time. Always use fresh dilutions. E->F H Analyze for degradation via HPLC/LC-MS G->H I Degradation Observed? H->I J YES I->J  YES K NO I->K  NO L Modify assay buffer (e.g., adjust pH, add antioxidant) or shorten assay time. J->L M Consider non-specific binding. Compare results from polypropylene vs. glass vs. low-bind plates. K->M

Caption: Troubleshooting workflow for inconsistent experimental results.

Mitigation Strategies:

  • For On-the-Bench Degradation: Always prepare dilutions immediately before use from a stable, concentrated stock. If the assay involves a long incubation period, confirm the compound's stability over that duration in the final assay buffer.

  • For Adsorption: If you suspect adsorption, try using low-adhesion microplates or glass labware where possible. Include a pre-incubation step where the vessel is exposed to a solution of the compound to saturate non-specific binding sites before the definitive experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: Based on its chemical structure, the following conditions are recommended to maximize shelf-life:

  • Solvent: Use a high-purity, anhydrous, aprotic solvent like DMSO or DMF for the primary stock solution. These solvents are less likely to participate in degradation reactions compared to aqueous or protic solvents.

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Atmosphere: Aliquot the stock solution into single-use vials that are flushed with argon or nitrogen to minimize exposure to oxygen and moisture upon repeated use.

  • Light: Always store in amber glass vials to protect from light.

Q2: How does pH affect the stability of this compound?

A2: The compound has a secondary amine, which is a weak base. The stability of such compounds is often pH-dependent.

  • In acidic conditions (pH < pKa of the amine): The amine will be protonated (-NH₂⁺-CH₃). This positively charged form is generally much less susceptible to oxidation.[1] However, very low pH could promote other degradation pathways.

  • In neutral or basic conditions (pH > pKa): The amine will be in its neutral, unprotonated form (-NH-CH₃). This form is more nucleophilic and significantly more prone to oxidation.[1]

  • Recommendation: For aqueous solutions, buffering to a slightly acidic pH (e.g., 4-6) is a good starting point for enhancing stability, provided it is compatible with your experimental system.

Q3: What are the likely degradation products I might see in my analysis?

A3: The most probable degradation will occur at the secondary amine.

  • Oxidation: The secondary amine can be oxidized to form a hydroxylamine, which may be further oxidized to a nitrone.[7] This would result in mass increases of +16 amu and +14 amu, respectively, which can be detected by LC-MS.

Below is a diagram illustrating a potential oxidative degradation pathway.

G Potential Oxidative Degradation Pathway A Parent Compound This compound -CH₂-NH-CH₃ B Hydroxylamine Intermediate +16 amu -CH₂-N(OH)-CH₃ A->B Oxidation (e.g., H₂O₂) C Nitrone Product +14 amu (net) -CH=N⁺(O⁻)-CH₃ B->C Further Oxidation

Caption: A potential pathway for the oxidative degradation of the secondary amine.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A combination of techniques provides the most comprehensive picture:

  • RP-HPLC with UV detection: This is the workhorse for quantitative stability studies.[4][5] It allows you to measure the decrease of the parent compound and the increase of degradation products over time.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the mass of degradation products, which provides crucial clues to the degradation mechanism.[6]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to definitively determine the structure of major degradation products if they can be isolated.

Summary of Recommended Handling and Storage

ParameterRecommendationRationale
Primary Stock Solvent Anhydrous DMSO or DMFMinimizes hydrolytic and oxidative degradation.
Storage Temperature -20°C (short-term) or -80°C (long-term)Slows down chemical reaction rates.[8]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[8]
pH of Aqueous Buffers Slightly acidic (e.g., pH 4-6)Protonates the secondary amine, increasing its stability against oxidation.[1]
Light Exposure Minimize; use amber vialsPrevents photodegradation.[3]
Working Solutions Prepare fresh before each useAvoids degradation in potentially less stable assay buffers.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). National Institutes of Health (NIH). [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health (NIH). [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021). ACS Publications. [Link]

  • Oxidation of primary, secondary and tertiary amines. ResearchGate. [Link]

  • Effects of temperature and pH on the activity and stability of N-Amy. ResearchGate. [Link]

  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. (2015). PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). Academic Journals. [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. (2015). PubMed. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

  • Degradation Studies of Amines. Scribd. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2016). International Journal of ChemTech Applications. [Link]

  • Illustration of the pH-dependent binding between poly(allylamine hydrochloride) and poly(acrylic acid). ResearchGate. [Link]

  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (2010). JCCT. [Link]

  • Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both. ResearchGate. [Link]

  • Insights into the Time Evolution of Slowly Photodegrading Contaminants. (2021). MDPI. [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. (2018). SciSpace. [Link]

  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. PubChem. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Characterization of its Degradation Products. (2023). An-Najah National University. [Link]

  • Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. (2024). MDPI. [Link]

  • amine. PubChemLite. [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine. This document is designed for researchers, scientists, and drug development professionals to diagnose and overcome solubility challenges encountered during experimentation. We will explore the physicochemical rationale behind these issues and provide validated, step-by-step strategies to enhance aqueous solubility, ensuring the reliability and success of your research.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: I'm observing poor aqueous solubility with this compound. What are the underlying chemical reasons?

A: The solubility behavior of this molecule is governed by its structure. It is a weakly basic compound due to the presence of a secondary amine group (-N(H)-CH3).[1] In its neutral or "free base" form, the molecule's solubility in water is limited by the nonpolar surface area contributed by the ethyl- and methyl-substituted pyrazole ring. Many large organic molecules, particularly those with amine groups, tend to be water-insoluble in their free base form.[2] For the compound to dissolve effectively in an aqueous medium, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by favorable solute-solvent interactions, which are limited when the molecule is in its less polar, neutral state.

Q2: What is the critical first step to quantitatively assess the compound's baseline solubility?

A: The essential first step is to perform an equilibrium solubility study using the "shake-flask" method.[3] This experiment will provide a quantitative value (e.g., in µg/mL or mg/mL) for its intrinsic solubility in a defined medium. This baseline data is crucial for evaluating the effectiveness of any enhancement technique you subsequently employ. We recommend performing this test in standard buffers relevant to physiological conditions, such as those at pH 1.2, 4.5, and 6.8, and at a controlled temperature (e.g., 37 °C).[3] A detailed protocol for this procedure is provided in Part 3 of this guide.

Q3: I see a hydrochloride salt version of this compound is sold. Does this imply a potential solution?

A: Absolutely. The commercial availability of a hydrochloride (HCl) salt form is a strong indicator that salt formation is a highly effective and established method for increasing the aqueous solubility of this parent compound.[4] Amine salts are ionic compounds that are generally crystalline and readily soluble in water.[2][5] The process of forming the salt involves reacting the basic amine with an acid, which protonates the nitrogen atom, creating a positively charged ammonium cation that is much more polar and, therefore, more readily solvated by water molecules.[1]

Part 2: Troubleshooting Guide: Strategic Solutions for Solubility Enhancement

This section provides detailed troubleshooting guides for common and advanced solubility enhancement techniques in a question-and-answer format.

Strategy 1: pH Adjustment
  • Causality: This is the most direct approach for weakly basic compounds. By lowering the pH of the aqueous medium with an acid, you protonate the secondary amine. This in situ salt formation increases the molecule's polarity, dramatically enhancing its affinity for water.[6]

  • Troubleshooting Q&A:

    • Q: What pH should I target to achieve solubilization?

      • A: You should aim for a pH that is at least 1-2 units below the pKa of the secondary amine. While the exact pKa of this compound is not published, typical secondary amines have pKa values in the range of 10-11. Therefore, adjusting the pH to below 7, and particularly into the acidic range (e.g., pH 2-5), should result in significant solubility improvement.

    • Q: Which acids or buffer systems are appropriate for this?

      • A: For initial screening, simple solutions of hydrochloric acid are effective. For maintaining a stable pH, especially for cell-based assays, pharmaceutically relevant buffers are recommended. Examples include citrate buffers (for pH 3-6) and phosphate buffers (for pH 6-7.5).[3] Always ensure the chosen buffer components do not interact or precipitate with your compound.

Strategy 2: Co-Solvency
  • Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the energy barrier for solvating a lipophilic or poorly soluble molecule. Co-solvents can enhance solubility by orders of magnitude.[6]

  • Troubleshooting Q&A:

    • Q: What are the best co-solvents to screen for this compound?

      • A: Common choices for preclinical and research applications include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO). The selection depends on the experimental context; for instance, DMSO is common for in vitro stock solutions but must be kept at very low final concentrations (<0.5%) in cell-based assays due to toxicity.

    • Q: How do I determine the optimal co-solvent concentration?

      • A: A screening process is required. Prepare a series of aqueous solutions with increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v) and determine the compound's solubility in each mixture using the shake-flask method. This will reveal the most effective co-solvent and the concentration required to achieve your target solubility.

  • Data Presentation: Hypothetical Co-Solvent Screening Data

Co-SolventConcentration (% v/v)Measured Solubility (µg/mL)Fold Increase (vs. Water)
None (Water)0%151.0x
Ethanol20%35023.3x
Propylene Glycol20%62041.3x
PEG 40020%85056.7x
DMSO20%>5000>333x
Strategy 3: Complexation with Cyclodextrins
  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[8] They can encapsulate the nonpolar parts of a drug molecule—in this case, likely the substituted pyrazole ring—in a non-covalent "inclusion complex."[9][] This complex effectively masks the drug's hydrophobic regions, presenting a water-soluble exterior to the aqueous environment and significantly boosting apparent solubility.[11][12]

  • Troubleshooting Q&A:

    • Q: Which cyclodextrin is a good starting point?

      • A: The most versatile and commonly used cyclodextrins in pharmaceutical development are derivatives of β-cyclodextrin due to its cavity size being suitable for a wide range of molecules.[] We recommend starting with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), as they have greatly improved water solubility and safety profiles compared to the parent β-cyclodextrin.

    • Q: How can I prepare and validate the formation of an inclusion complex?

      • A: The simplest method for screening is to prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1-10% w/v) and determine the compound's solubility in these solutions. An increase in solubility that is linearly or non-linearly dependent on the cyclodextrin concentration indicates complex formation. Common preparation methods include co-precipitation and freeze-drying.[8]

  • Visualization: Cyclodextrin Inclusion Complex Formation

    G cluster_0 Poorly Soluble Components cluster_1 Solubilization Process cluster_2 Resulting Water-Soluble Complex Compound This compound Hydrophobic Pyrazole Moiety Hydrophilic Amine Group Process Complexation in Aqueous Solution Compound:f1->Process Cyclodextrin Cyclodextrin (HP-β-CD) Hydrophobic Cavity Hydrophilic Exterior Cyclodextrin:f1->Process Complex Inclusion Complex Pyrazole Moiety (Guest) inside Cavity (Host) Soluble Complex in Water Process->Complex

    Caption: Mechanism of solubility enhancement via cyclodextrin complexation.

Part 3: Key Experimental Protocols

This section provides a standardized, step-by-step methodology for quantifying solubility.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
  • Objective: To determine the equilibrium solubility of a compound in a specific aqueous medium at a controlled temperature, based on WHO guidelines.[3]

  • Materials:

    • This compound

    • Selected aqueous medium (e.g., pH 4.5 Acetate Buffer)

    • Glass vials with screw caps

    • Orbital shaker with temperature control (set to 37 ± 1 °C)

    • Centrifuge or 0.22 µm syringe filters (ensure low compound binding)

    • Validated analytical method (e.g., HPLC-UV) for quantification[13]

  • Procedure:

    • Add an excess amount of the compound to a vial (enough to ensure undissolved solid remains at equilibrium).

    • Add a precise volume (e.g., 2.0 mL) of the pre-warmed (37 °C) aqueous medium to the vial.

    • Securely cap the vial and place it on the orbital shaker at 37 °C.

    • Agitate the mixture for a sufficient duration to reach equilibrium. Check concentrations at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are stable (e.g., <10% variation).[3]

    • Once at equilibrium, stop agitation and let the vial stand at 37 °C to allow coarse particles to settle.

    • Carefully withdraw a sample from the supernatant. Immediately separate the undissolved solid by centrifuging the sample at high speed or by filtering it through a 0.22 µm syringe filter.

    • Immediately dilute the clear filtrate/supernatant with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation.

    • Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method.

    • Calculate the original solubility in the medium, accounting for the dilution factor. Repeat in triplicate.

  • Visualization: Shake-Flask Solubility Workflow

    G A 1. Add Excess Compound & Defined Volume of Buffer to Vial B 2. Equilibrate on Shaker (37°C, 48-72h) A->B C 3. Stop & Allow to Settle B->C D 4. Sample Supernatant C->D E 5. Separate Solid (Centrifuge or Filter) D->E F 6. Immediately Dilute Clear Solution E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G H 8. Calculate Solubility (mg/mL) G->H

    Caption: Standard workflow for the shake-flask equilibrium solubility assay.

Part 4: Summary & Strategic Recommendations

Choosing the right solubilization strategy depends on your experimental goals. The following decision tree provides a logical path for selecting the most appropriate method.

  • Visualization: Strategy Selection Decision Tree

    G decision decision action action start START: Solubility Issue Identified d1 Need a simple solution for an in vitro assay? start->d1 d4 Developing an in vivo formulation? d1->d4 No a1 Adjust pH of the medium using a suitable buffer d1->a1 Yes d2 Is the required concentration achieved with pH alone? a2 Use a Co-Solvent System (e.g., Water/PG/Ethanol) d2->a2 No a5 Proceed with Experiment d2->a5 Yes d3 Is the co-solvent compatible with the experiment? a3 Use Cyclodextrin Complexation (e.g., HP-β-CD) d3->a3 No d3->a5 Yes a4 Synthesize & Isolate a Stable Salt Form (e.g., HCl, Mesylate) d4->a4 Yes a1->d2 a2->d3

    Caption: Decision tree for selecting a suitable solubilization strategy.

References

  • Popescu, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Popescu, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Gould, S. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Prajapati, R., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines: Bases and Salt Formation. Available at: [Link]

  • Savjani, K., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Kumar, A., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7175814, amine. PubChemLite. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available at: [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7175814, amine. PubChemLite. Available at: [Link]

  • Oxford Reference. Amine salts. A Dictionary of Chemistry. Available at: [Link]

  • World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Available at: [Link]

  • Teva API. (2021). Solving solubility issues in modern APIs. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]

Sources

troubleshooting inconsistent results in assays with 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Assay Variability with Novel Pyrazole Compounds

Welcome to the technical support guide for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine. As researchers and drug development professionals, we understand that achieving consistent and reproducible results is paramount. When working with novel or sparsely documented small molecules, unexpected variability can arise, leading to confounding data and project delays. This guide is structured as a series of questions and answers to directly address the specific issues you may encounter during your experiments with this pyrazole derivative.

Our approach is grounded in first principles of medicinal chemistry and assay development. Pyrazole-containing compounds are a cornerstone of modern pharmacology, valued for their versatile biological activities and physicochemical properties.[1][2][3] However, like many heterocyclic small molecules, they can present challenges related to solubility, stability, and off-target effects. This guide provides a logical, step-by-step framework to diagnose and resolve these issues, ensuring the integrity and reliability of your results.

Section 1: Foundational Troubleshooting - Compound Integrity and Behavior

Inconsistent results often originate from the physicochemical behavior of the test compound itself in an aqueous assay environment.[4] Before investigating complex biological interactions, it is crucial to validate the compound's fundamental properties.

Q1: My dose-response curve is inconsistent or shows a steep drop-off at higher concentrations. What's the first thing I should check?

Answer: The most immediate concern is the compound's solubility in your specific assay buffer. Poor solubility is a primary cause of non-reproducible data, as precipitation at higher concentrations effectively lowers the true concentration of the compound available to interact with the target.

Causality: Many organic small molecules, synthesized and stored in solvents like DMSO, may crash out when diluted into an aqueous buffer.[4] The planar, aromatic nature of the pyrazole ring can contribute to strong crystal lattice energy, potentially leading to low aqueous solubility.[5] This precipitation can be misinterpreted as a biological effect or toxicity, leading to misleading structure-activity relationships (SAR).

Troubleshooting Protocol 1: Visual and Spectroscopic Solubility Assessment

  • Prepare a Dilution Series: Create a 2x concentrated serial dilution of this compound in your final assay buffer, mimicking the exact concentrations used in your experiment.

  • Visual Inspection: Incubate the dilution plate under the same conditions as your assay (e.g., 30 minutes at 37°C). Visually inspect each well against a black background. Look for any signs of cloudiness, particulates, or precipitate.

  • Light Scattering Measurement: For a more quantitative assessment, read the plate on a plate reader capable of measuring light scatter at a wavelength outside the absorbance range of your compound or assay components (e.g., 600-800 nm). An increase in signal at higher concentrations indicates the formation of insoluble particles.

Concentration (µM)Visual ObservationLight Scatter (OD at 660 nm)Solubility Assessment
100Cloudy, visible particles0.550Insoluble
50Slight haze0.120Poorly Soluble
25Clear0.051Soluble
12.5Clear0.050Soluble
Buffer BlankClear0.049-
Table 1: Example solubility assessment data. The maximum soluble concentration in this example is ~25 µM.

Corrective Action: All subsequent experiments should be performed at concentrations well below the determined solubility limit. If higher concentrations are required, consider reformulating the compound or adjusting the buffer (see Section 2).

Q2: I've confirmed my compound is soluble, but my results are still erratic, and it seems to inhibit multiple, unrelated enzymes. Why is this happening?

Answer: You are likely observing assay interference caused by compound aggregation. This is one of the most common mechanisms for non-specific activity and a major source of false positives in high-throughput screening (HTS).[6][7][8]

Causality: At a specific critical aggregation concentration (CAC), some small molecules self-assemble into colloidal particles (aggregates) in solution.[6] These aggregates, typically 50-1000 nm in size, non-specifically adsorb proteins, leading to partial denaturation and apparent inhibition or, occasionally, activation.[8] This phenomenon is not true, stoichiometric inhibition of the target's active site.[9] Up to 95% of initial "hits" from a screen can be attributed to aggregation if not properly controlled for.[8]

Aggregation_Mechanism

Troubleshooting Protocol 2: Detergent-Based Assay for Aggregation

The mechanism of aggregation-based inhibition is sensitive to disruption by detergents. Including a small amount of a non-ionic detergent in the assay can disperse the aggregates, restoring enzyme activity.

  • Select a Detergent: Triton X-100 or Tween-80 are commonly used. Prepare a stock solution.

  • Assay Setup: Run your standard assay in parallel with an identical assay that includes 0.01% (v/v) of the detergent in the final reaction buffer.

  • Data Analysis: Generate dose-response curves for both conditions (with and without detergent).

    • If the compound is an aggregator: You will observe a significant rightward shift in the IC50 value (the compound appears much less potent) in the presence of the detergent.

    • If the compound is a true, specific inhibitor: The IC50 value will remain largely unchanged.

Corrective Action: If aggregation is confirmed, the compound may be unsuitable for further study without significant medicinal chemistry modification. Always include 0.01-0.05% non-ionic detergent in your buffers for biochemical screens to mitigate this effect from the outset.[6]

Section 2: Assay-Specific Troubleshooting

If you have confirmed your compound is soluble and not aggregating, the next step is to examine the components and conditions of your assay system.

Q3: My results vary from day to day, even when using the same batch of compound. What environmental factors should I investigate?

Answer: The pH of your assay buffer is a critical variable that can significantly impact results.[10][11] Small shifts in pH can alter the protonation state of your compound and your biological target, affecting binding and activity.

Causality: The pyrazole ring contains nitrogen atoms that can act as hydrogen bond donors or acceptors.[1] The N-methylmethanamine side chain is also ionizable. The charge and hydrogen bonding potential of the molecule are therefore pH-dependent. Similarly, the activity of enzymes and receptors is highly sensitive to pH, which affects the charge of amino acid residues in the active site.[10][12] Inadequately buffered solutions can experience pH shifts due to CO2 absorption from the atmosphere or the addition of acidic/basic assay components.

Troubleshooting Steps:

  • Verify Buffer pH: Always measure the pH of your buffer at the temperature at which the assay will be performed. A buffer's pH can change with temperature.

  • Assess Buffer Capacity: Ensure your chosen buffer is effective at your target pH. For example, Tris buffer has poor buffering capacity below pH 7.5. Phosphate or HEPES buffers are often more robust for physiological pH ranges.[10]

  • Test a pH Range: If feasible, run your assay at several pH points (e.g., 6.8, 7.4, 8.0) to understand how sensitive the compound's activity is to pH changes. A dramatic change in potency with a small pH shift suggests that an electrostatic interaction is critical for its mechanism of action.

Troubleshooting_Workflow

Q4: The potency of my compound seems to decrease if I pre-incubate it in the assay plate before adding my target protein. What could cause this?

Answer: This suggests nonspecific binding (NSB) of the compound to your assay plates or other labware.[13]

Causality: Hydrophobic compounds can adsorb to the plastic surfaces of microplates, pipette tips, and tubes. This process removes the compound from the solution, lowering its effective concentration and leading to an underestimation of its true potency.[13] The degree of NSB depends on the compound's properties (e.g., lipophilicity), the type of plastic (e.g., polypropylene vs. polystyrene), and the composition of the assay buffer.

Troubleshooting Protocol 3: Pre-incubation Test for Nonspecific Binding

  • Experimental Setup: Prepare two sets of assay plates.

    • Plate A (No Pre-incubation): Add the compound, buffer, and target protein simultaneously.

    • Plate B (With Pre-incubation): Add the compound and buffer to the wells. Incubate for a period that mimics your longest handling time (e.g., 60 minutes) at the assay temperature. Then, add the target protein.

  • Initiate Reaction: Add the substrate to both plates to start the reaction and measure the readout.

  • Analysis: Compare the IC50 values from both plates. A significant rightward shift in potency on Plate B indicates that NSB is occurring during the pre-incubation step.

Corrective Actions:

  • Change Plate Type: Test low-binding microplates, which have surfaces treated to reduce hydrophobic interactions.

  • Add a Carrier Protein: Including 0.1% Bovine Serum Albumin (BSA) in your assay buffer can help block nonspecific binding sites on the plasticware.

  • Increase Detergent: Increasing the concentration of non-ionic detergent (e.g., Tween-80 to 0.05%) can also help reduce NSB.

Frequently Asked Questions (FAQs)

Q: Could the N-ethyl or N-methyl groups on the pyrazole ring be metabolically unstable in my cell-based assay? A: Yes, N-dealkylation by cytochrome P450 enzymes is a common metabolic pathway. If you observe a loss of activity over time in cellular assays (but not in biochemical assays), this could be a factor. You would need to perform a metabolite identification study using LC-MS to confirm this.

Q: My compound has a CAS number, but I can't find much published data. Is it a known PAINS (Pan-Assay Interference Compound)? A: While the specific structure of this compound does not immediately match a classic, high-alert PAINS substructure (like rhodanine or catechol), any novel compound can exhibit undesirable reactivity.[7] The best approach is not to rely on structural alerts alone but to perform the functional tests described in this guide (especially the aggregation assay) to empirically determine if it is behaving as an interference compound in your system.

Q: What is the recommended way to store a DMSO stock solution of this compound? A: For long-term storage, DMSO stock solutions should be stored at -20°C or -80°C in tightly sealed containers with desiccant to prevent water absorption. For daily use, an aliquot can be kept at 4°C for a short period. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

References

  • Dahlin, J.L., Auld, D.S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Semantic Scholar. (n.d.). Assay Interference by Aggregation. Retrieved from [Link]

  • Bajorath, J. (2017). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 12(9), 869-873. [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]

  • Aldrich, L.N., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry, 60(6), 2165-2168. [Link]

  • Wu, G., et al. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 8(1), 40-48. [Link]

  • Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7393-7447. [Link]

  • LibreTexts Chemistry. (n.d.). Describe the importance of pH in biological systems. Retrieved from [Link]

  • Molecular B•PCR. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Coan, K.E., Ottl, J., & Klumpp, M. (2011). Non-stoichiometric inhibition in biochemical high-throughput screening. Expert Opinion on Drug Discovery, 6(4), 405-417. [Link]

  • Solubility of Things. (n.d.). Importance of pH in Chemistry and Biology. Retrieved from [Link]

  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein. Retrieved from [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1055. [Link]

  • de Oliveira, T.A., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(19), 6666. [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Gaba, M., & Mohan, C. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-11. [Link]

  • PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Apera Instruments. (2017). Why pH is important?[Link]

  • Barage, S. U., & Deokar, V. B. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 21(14), 1891–1911. [Link]

  • National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Retrieved from [Link]

  • bioRxiv. (2026). Small molecule inhibition of the mitochondrial lipid transfer protein STARD7 attenuates influenza viral replication. Retrieved from [Link]

  • PubChemLite. (n.d.). amine. Retrieved from [https://pubchemlite.org/compound/amine]([Link]amine)

  • PubChemLite. (n.d.). (1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • PubChemLite. (n.d.). amine. Retrieved from [https://pubchemlite.org/compound/amine]([Link]amine)

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is structured for researchers, scientists, and drug development professionals to provide actionable solutions to common experimental challenges. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of pyrazole synthesis.

Section 1: Troubleshooting Low Reaction Yields

Low product yield is one of the most frequent challenges in synthesis. The following questions address its common root causes and provide systematic troubleshooting strategies.

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields can originate from several factors, including incomplete reactions, competing side reactions, or suboptimal conditions that fail to drive the reaction forward efficiently.[1][2] A systematic evaluation of your reaction parameters is the first step toward optimization.

Core Causality & Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not be reaching completion within the allotted time.

    • Troubleshooting: Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC) or LC-MS.[1] Extend the reaction time until starting materials are fully consumed. If the reaction stalls, a gradual increase in temperature may be necessary.[1]

  • Suboptimal Temperature: Many pyrazole syntheses, particularly condensation reactions like the Knorr or Paal-Knorr synthesis, require thermal energy to overcome the activation barrier for cyclization and dehydration.[3]

    • Troubleshooting: If you are running the reaction at room temperature, consider heating to reflux in your chosen solvent.[1] Microwave-assisted synthesis can also be a powerful tool to dramatically reduce reaction times and improve yields by ensuring uniform and rapid heating.[1][4]

  • Improper Catalyst Choice or Loading: The catalyst is crucial for facilitating the key condensation and cyclization steps.[5][6] For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., glacial acetic acid, HCl) is often required to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[7][8]

    • Troubleshooting: Ensure you are using an appropriate catalyst. If using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction may be overly acidic, which can sometimes promote side reactions.[9] In such cases, adding one equivalent of a mild base like sodium acetate can buffer the system and lead to a cleaner reaction.[9] Conversely, if the reaction is sluggish, a stronger acid catalyst might be needed.[3]

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can introduce competing side reactions or inhibit the catalyst, leading to reduced yields and complex purification.[5]

    • Troubleshooting: Always use high-purity starting materials, confirmed by techniques like NMR or HPLC.[5] If the purity is suspect, purify the reagents before use. Hydrazine, in particular, can degrade over time and should be handled with care.[10]

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues in your pyrazole synthesis.

G Start Low Yield Observed Check_Completion Monitor Reaction by TLC/LC-MS Start->Check_Completion Is_Complete Is Starting Material Consumed? Check_Completion->Is_Complete Increase_Time_Temp Increase Reaction Time and/or Temperature (Consider Microwave) Is_Complete->Increase_Time_Temp No Check_Purity Verify Purity of Starting Materials Is_Complete->Check_Purity Yes Increase_Time_Temp->Check_Completion Is_Purity_OK Are Reagents >98% Pure? Check_Purity->Is_Purity_OK Purify_Reagents Purify Reagents & Repeat Purify_Reagents->Start Is_Purity_OK->Purify_Reagents No Check_Catalyst Evaluate Catalyst System Is_Purity_OK->Check_Catalyst Yes Optimize_Catalyst Screen Different Catalysts (e.g., Acetic Acid, HCl, Lewis Acids) Adjust pH with Mild Base if Needed Check_Catalyst->Optimize_Catalyst Final_Yield Re-evaluate Yield Check_Catalyst->Final_Yield If all else is optimal Optimize_Catalyst->Start

Caption: A troubleshooting workflow for low reaction yield.

Section 2: Managing Side Reactions and Impurities

The formation of byproducts not only consumes starting materials, reducing yield, but also complicates purification significantly.

Q1: My reaction mixture turns a deep yellow or red, and the crude product is very impure. What is happening?

A1: This is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride, and is often indicative of impurity formation from the hydrazine starting material itself.[9][11]

  • Causality: Hydrazines can be sensitive to air oxidation and can decompose under harsh acidic or thermal conditions, leading to colored byproducts.[10]

  • Troubleshooting Strategies:

    • Use a Mild Base: If you are using a hydrazine hydrochloride salt, the in-situ generation of HCl can make the reaction medium highly acidic, promoting byproduct formation.[9] Adding one equivalent of a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc) can neutralize this excess acid, resulting in a much cleaner reaction profile.[9]

    • Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of sensitive hydrazine reagents.[9]

    • Purification: These colored impurities can often be removed during workup. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before column chromatography.[9]

Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity?

A1: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomers can potentially form.[8] Regioselectivity is determined by which of the two carbonyl groups is attacked first by the substituted nitrogen of the hydrazine.

  • Causality: The outcome is a delicate balance of steric and electronic factors. Generally, the most nucleophilic nitrogen of the hydrazine will attack the most electrophilic (least sterically hindered) carbonyl carbon.[2]

  • Optimization Strategies:

    • Solvent Choice: The solvent can play a significant role. For the cyclocondensation of aryl hydrazines with 1,3-diketones, switching from polar protic solvents (like ethanol) to aprotic dipolar solvents (like DMF or NMP) has been shown to improve both yields and regioselectivity.[6]

    • pH Control: Acid catalysis can accelerate the dehydration steps and influence which intermediate is favored.[6] Adding a controlled amount of a strong acid (e.g., 10 N HCl) to an amide solvent can sometimes enhance regioselectivity.[6]

    • Substrate Design: If possible, modifying the substituents on the dicarbonyl compound to create a larger steric or electronic difference between the two carbonyls can direct the reaction toward a single isomer.

General Pyrazole Synthesis Mechanism (Knorr)

Understanding the mechanism is key to troubleshooting. The Knorr synthesis proceeds via a cyclocondensation pathway.

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Product 1,3-Dicarbonyl Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.[2][8]

Section 3: Optimizing Reaction Parameters

Fine-tuning reaction conditions is essential for maximizing yield, purity, and efficiency.

Q1: How do I select the optimal solvent and temperature?

A1: Solvent choice is critical and can dramatically influence reaction rates and outcomes.[5] There is no single "best" solvent; the optimal choice depends on the specific substrates and reaction type.

Solvent ClassExamplesTypical TemperatureRationale & Considerations
Polar Protic Ethanol, Acetic AcidRoom Temp to RefluxTraditional choice for Knorr synthesis. Can participate in hydrogen bonding, stabilizing intermediates. Acetic acid can act as both solvent and catalyst.[12]
Apolar Toluene, HexaneRefluxUseful for Dean-Stark conditions to remove water and drive the reaction to completion. Can help precipitate the product upon cooling.
Aprotic Dipolar DMF, DMAc, NMPRoom Temp to 100 °COften give better results for aryl hydrazines, improving yields and regioselectivity.[6] Can accelerate dehydration steps.[6]
Eco-Friendly Water, PEG-400Room Temp to 100 °CGreen chemistry approaches are gaining traction. Water can be an effective medium, sometimes with catalysts like CTAB.[13] PEG-400 is an effective, eco-friendly solvent for some pyrazole syntheses.[14]
Solvent-Free Neat reaction80-120 °C (MW)Microwave-assisted, solvent-free reactions can be extremely fast and efficient, reducing waste and simplifying workup.[4][15]
Section 4: Purification Troubleshooting

Even with an optimized reaction, purification can be a significant hurdle.

Q1: My pyrazole is basic and gives severe tailing or is retained on a silica gel column. What are my options?

A1: This is a classic problem. The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, low recovery, or even product degradation.[16][17]

  • Troubleshooting Strategies:

    • Deactivate the Silica Gel: Before packing your column, prepare a slurry of silica gel in your chosen eluent and add a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[16] This will neutralize the acidic sites on the silica, allowing your basic compound to elute cleanly.

    • Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative to silica gel for the purification of basic compounds.[16]

    • Reversed-Phase Chromatography: For more polar pyrazoles, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) can be very effective.[10]

Decision Tree for Pyrazole Purification

This diagram provides a logical path for selecting an appropriate purification strategy.

G Start Crude Pyrazole Product Is_Solid Is the Product a Solid? Start->Is_Solid Is_High_Purity Is Purity >90% by TLC/NMR? Is_Solid->Is_High_Purity Yes Column Column Chromatography Is_Solid->Column No (Liquid/Oil) Recrystallize Recrystallization (e.g., Ethanol/Water, EA/Hexanes) Is_High_Purity->Recrystallize Yes Is_High_Purity->Column No Is_Basic Is the Pyrazole Basic? Column->Is_Basic Std_Silica Standard Silica Gel Chromatography Is_Basic->Std_Silica No Modified_Chrom Modified Chromatography Is_Basic->Modified_Chrom Yes Options Choose an Option: 1. Deactivate Silica with Et3N 2. Use Neutral Alumina 3. Use Reversed-Phase (C18) Modified_Chrom->Options

Caption: A decision tree for choosing a purification method.

Section 5: Detailed Experimental Protocols

These protocols serve as a validated starting point for your experiments. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: General Procedure for Knorr Synthesis of a Pyrazolone[8][12]

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a common variation of the Knorr synthesis.[12]

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8]

  • Heating: Heat the reaction mixture on a hot plate with vigorous stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the consumption of the starting ketoester by TLC using a mobile phase of 30% ethyl acetate/70% hexanes.[8]

  • Work-up and Precipitation: Once the reaction is complete, add water (10 mL) to the hot reaction mixture.

  • Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature with continuous stirring for 30 minutes to facilitate product precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water and allow it to air dry completely.

  • Purification: The crude product can be further purified by recrystallization, typically from ethanol or an ethanol/water mixture.[8]

References
  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (URL: )
  • Troubleshooting Knorr pyrazole synthesis impurities - Benchchem. (URL: )
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: )
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchG
  • Various methods for the synthesis of pyrazole.
  • Unit 4 Pyrazole | PDF - Slideshare. (URL: )
  • Troubleshooting the reaction mechanism of pyrazole form
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters - ACS Publications. (URL: [Link])

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

  • Technical Support Center: Purification of Trifluoromethyl
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (URL: [Link])

  • Knorr Pyrazole Synthesis - Chem Help Asap. (URL: [Link])

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (URL: [Link])

  • Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis - Benchchem. (URL: )
  • Preventing degradation of pyrazole compounds during synthesis - Benchchem. (URL: )
  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (URL: [Link])

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (URL: [Link])

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions - ResearchGate. (URL: [Link])

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Application Notes and Protocols for Knorr Pyrazole Synthesis - Benchchem. (URL: )

Sources

Technical Support Center: Storage and Stability of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental handling. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent and identify potential degradation.

Introduction: Understanding the Molecule's Stability

This compound possesses two key structural features that influence its stability: a substituted pyrazole ring and a secondary amine side chain. While the pyrazole ring is an aromatic heterocycle and generally stable, the secondary amine is susceptible to oxidation.[1] Understanding the interplay of these functionalities is crucial for preventing the formation of impurities that could compromise experimental results.

The primary degradation pathway of concern is the oxidation of the secondary amine. This process can be initiated by exposure to atmospheric oxygen and accelerated by factors such as light, elevated temperatures, and the presence of metal ions.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation I should look for?

A1: The initial signs of degradation are often subtle. Visually, you might observe a change in the color of the material, often developing a yellowish or brownish tint. In solution, the appearance of cloudiness or precipitation can also indicate the formation of insoluble degradation products. Analytically, the most definitive sign is the appearance of new, unexpected peaks in your chromatograms (HPLC or GC) or NMR spectra.

Q2: What is the optimal temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at low temperatures, ideally at 2-8°C. For extended periods, storage at -20°C is preferable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation.

Q3: Is it necessary to store the compound under an inert atmosphere?

A3: Yes, due to the susceptibility of the secondary amine to oxidation, storage under an inert atmosphere such as argon or nitrogen is highly recommended. This is especially critical for long-term storage and for samples that will be used as analytical standards where purity is paramount.

Q4: Can I store the compound in a solution? If so, what is the best solvent?

A4: While storing the compound in its solid, crystalline form is ideal for long-term stability, solutions are often necessary for experimental work. If you need to store it in solution for a short period, use a dry, aprotic solvent in which the compound is fully soluble. Degas the solvent prior to use to remove dissolved oxygen. Acetonitrile or anhydrous ethanol can be suitable choices. Avoid chlorinated solvents if there is any risk of residual base, as this can lead to the formation of reactive species.

Q5: How does light affect the stability of this compound?

A5: Both the pyrazole ring and the amine functional group can be susceptible to photodegradation. Exposure to UV or even ambient laboratory light over extended periods can lead to the formation of degradation products. Therefore, it is crucial to store the compound in amber vials or otherwise protected from light.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a structured approach to troubleshooting common degradation-related problems.

Problem 1: Appearance of Unknown Peaks in HPLC/GC Analysis
  • Potential Cause: Oxidative degradation of the secondary amine.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS or GC-MS) to obtain the mass of the impurity peaks. Common oxidative degradation products of secondary amines include hydroxylamines and nitrones.[1]

    • Review Storage Conditions:

      • Was the compound stored under an inert atmosphere?

      • Was it protected from light?

      • What was the storage temperature?

    • Implement Corrective Actions:

      • If not already in place, immediately transfer the compound to an amber vial, purge with argon or nitrogen, and store at the recommended low temperature.

      • For solutions, prepare fresh stock solutions from solid material that has been properly stored.

Problem 2: Inconsistent Results in Biological Assays
  • Potential Cause: Partial degradation of the compound leading to a lower effective concentration of the active molecule and the potential for interfering degradation products.

  • Troubleshooting Steps:

    • Purity Analysis: Re-analyze the purity of your stock material using a validated HPLC or GC method.

    • Forced Degradation Study: To understand the potential impact of degradants, perform a forced degradation study (see protocol below). This can help in identifying the degradation products and assessing their potential interference in your assay.

    • Use Freshly Prepared Solutions: For all critical experiments, use solutions prepared fresh from solid material.

Problem 3: Discoloration of the Solid Compound or Solution
  • Potential Cause: Formation of colored degradation products, often resulting from oxidation.

  • Troubleshooting Steps:

    • Do Not Use Discolored Material for Critical Applications: Discoloration is a clear indicator of degradation.

    • Analytical Characterization: Characterize the discolored material using HPLC/GC and NMR to identify the impurities.

    • Purification: If a significant amount of material is affected and it is valuable, consider re-purification by recrystallization or chromatography. Ensure the purified material is stored under optimal conditions.

Visualizing Degradation: A Potential Pathway

The following diagram illustrates a simplified potential oxidative degradation pathway for the secondary amine moiety of this compound.

DegradationPathway Parent 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl) -N-methylmethanamine Hydroxylamine N-hydroxy-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl) -N-methylmethanamine Parent->Hydroxylamine Oxidation [O] Nitrone N-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene) -N-methylmethanamine oxide Hydroxylamine->Nitrone Further Oxidation [O] TroubleshootingWorkflow Start Suspected Degradation (e.g., new peaks, discoloration) Analyze Analyze by HPLC/GC-MS and NMR Start->Analyze ReviewStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->ReviewStorage DegradationConfirmed Degradation Confirmed? Analyze->DegradationConfirmed ReviewStorage->DegradationConfirmed ImplementChanges Implement Corrective Storage: - Inert Atmosphere - Low Temperature - Light Protection DegradationConfirmed->ImplementChanges Yes NoDegradation No Degradation Detected DegradationConfirmed->NoDegradation No Purify Consider Re-purification ImplementChanges->Purify End Continue Experiments with Stable Material Purify->End InvestigateOther Investigate Other Experimental Variables NoDegradation->InvestigateOther InvestigateOther->End

Sources

Technical Support Center: N-Alkylated Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-alkylated pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the N-alkylation of pyrazoles in a comprehensive question-and-answer format. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Table of Contents

  • Frequently Asked Questions (FAQs) on Regioisomerism

    • Why am I getting a mixture of N1 and N2 alkylated pyrazoles?

    • How can I favor the formation of the N1-alkylated isomer?

    • When is the N2-alkylated isomer the major product?

    • My pyrazole has a bulky substituent at the 3-position, but I'm still getting a mixture of isomers. Why?

  • Troubleshooting Other Common Side Reactions

    • I'm observing a product with a much higher mass, possibly from dialkylation. How can I prevent this?

    • My reaction is forming a salt that is crashing out of solution. What is happening and how can I avoid it?

    • My starting material has a hydrazone substituent, and I'm seeing unexpected byproducts. What are these and how can I prevent them?

  • Purification and Characterization Guide

    • What are the best general methods for separating N1 and N2 pyrazole regioisomers?

    • My regioisomers are co-eluting on the silica gel column. What can I do to improve separation?

    • How can I confirm the identity of my N1 and N2 isomers?

  • Experimental Protocols

    • General Protocol for Regioselective N1-Alkylation of a 3-Substituted Pyrazole.

    • Protocol for the Separation of N1 and N2 Regioisomers by Flash Column Chromatography.

  • References

Frequently Asked Questions (FAQs) on Regioisomerism

The most common side reaction in the N-alkylation of unsymmetrically substituted pyrazoles is the formation of a mixture of regioisomers: the N1- and N2-alkylated products. The ratio of these isomers is highly dependent on the reaction conditions and the substrate.

Q1: Why am I getting a mixture of N1 and N2 alkylated pyrazoles?

A1: The formation of two regioisomers stems from the electronic nature of the pyrazole ring. The two nitrogen atoms in the pyrazole ring have similar electronic properties, and the pyrazolate anion, formed after deprotonation by a base, has delocalized negative charge across both nitrogens[1]. This dual nucleophilicity allows the alkylating agent to attack either nitrogen, leading to a mixture of N1 and N2 products[1].

The final ratio of these isomers is a delicate balance of several factors, including:

  • Steric Hindrance: Substituents on the pyrazole ring can physically block the approach of the alkylating agent to the adjacent nitrogen atom.

  • Electronic Effects: Electron-donating or withdrawing groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity.

Diagram 1: Tautomerism and Resonance in the Pyrazolate Anion

G cluster_0 Pyrazole Tautomers cluster_1 Pyrazolate Anion Resonance T1 H-N1-Pyrazole T2 H-N2-Pyrazole T1->T2 Tautomerization Deprotonation Deprotonation (+ Base) T1->Deprotonation T2->Deprotonation R1 Anion at N1 R2 Anion at N2 R1->R2 Resonance Deprotonation->R1

Caption: Pyrazole tautomers and the resonance of the pyrazolate anion.

Q2: How can I favor the formation of the N1-alkylated isomer?

A2: Achieving high selectivity for the N1 isomer often involves exploiting steric hindrance. The N1 position is generally less sterically hindered than the N2 position, especially in 3-substituted pyrazoles. Here are some strategies to favor N1 alkylation:

  • Bulky Alkylating Agents: Using a sterically demanding alkylating agent can enhance selectivity for the less hindered N1 position.

  • Steric Directing Groups: The presence of a bulky substituent at the 3-position of the pyrazole ring will sterically hinder the N2 position, thus favoring alkylation at N1[2].

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar solvent can favor N1 alkylation. The cation of the base can also play a role; larger cations may preferentially associate with the less hindered N1 nitrogen[1].

Condition Effect on N1-Selectivity Rationale
Bulky Pyrazole Substituent (at C3) IncreasesSteric hindrance at N2.
Bulky Alkylating Agent IncreasesSteric hindrance at N2.
Strong, Non-nucleophilic Base (e.g., NaH) Generally Favors N1Minimizes side reactions and can influence cation coordination.
Non-polar Solvent Can Favor N1The effect is substrate-dependent.
Q3: When is the N2-alkylated isomer the major product?

A3: While N1 alkylation is often favored due to sterics, there are specific circumstances where N2 alkylation can be the dominant pathway:

  • Electronic Effects: A strongly electron-withdrawing group at the 3-position can decrease the nucleophilicity of the adjacent N2 nitrogen, but an electron-withdrawing group at the 4-position can make the N2 nitrogen more nucleophilic.

  • Intramolecular Interactions: The alkylating agent itself can have functional groups that interact with substituents on the pyrazole ring, directing alkylation to the N2 position. For example, hydrogen bonding between a substituent on the pyrazole and the alkylating agent can favor the formation of the N2 isomer[3].

  • Reaction Conditions: In some cases, polar aprotic solvents can favor the formation of the N2 isomer.

Q4: My pyrazole has a bulky substituent at the 3-position, but I'm still getting a mixture of isomers. Why?

A4: While a bulky group at the 3-position generally directs alkylation to the N1 position, other factors can still lead to the formation of the N2 isomer:

  • Reactive Alkylating Agent: A highly reactive alkylating agent (e.g., methyl iodide) may be less sensitive to steric hindrance, leading to a decrease in selectivity.

  • High Temperatures: Increased reaction temperatures can provide enough energy to overcome the steric barrier for N2 alkylation, resulting in a mixture of isomers[4].

  • Thermodynamic vs. Kinetic Control: The initially formed kinetic product may not be the most stable thermodynamic product. Under certain conditions, isomerization between the N1 and N2 isomers can occur, leading to a mixture.

Troubleshooting Other Common Side Reactions

Besides the formation of regioisomers, other side reactions can complicate the synthesis of N-alkylated pyrazoles.

Q5: I'm observing a product with a much higher mass, possibly from dialkylation. How can I prevent this?

A5: Dialkylation can occur if the pyrazole starting material or the mono-alkylated product is susceptible to further alkylation. This is more common when the pyrazole has other nucleophilic sites, such as an alcohol group. For instance, the alkylation of 1H-pyrazole-4-methanol with an excess of the alkylating agent can lead to alkylation on both the ring nitrogen and the hydroxyl group[2].

Troubleshooting Dialkylation:

  • Stoichiometry: Use a strict 1:1 stoichiometry of the pyrazole to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and disfavor a second alkylation event.

  • Protecting Groups: If your pyrazole has other nucleophilic functional groups, consider protecting them before the N-alkylation step.

Diagram 2: Troubleshooting Dialkylation

G Start Dialkylation Observed Q1 Is stoichiometry > 1:1 (alkylating agent:pyrazole)? Start->Q1 A1_Yes Reduce to 1:1 stoichiometry Q1->A1_Yes Yes A1_No Consider other factors Q1->A1_No No End Dialkylation Minimized A1_Yes->End Q2 Is there another nucleophilic group on the pyrazole? A1_No->Q2 A2_Yes Protect the competing nucleophilic group Q2->A2_Yes Yes A2_No Slow down the addition of the alkylating agent Q2->A2_No No A2_Yes->End A2_No->End

Caption: A troubleshooting workflow for preventing dialkylation.

Q6: My reaction is forming a salt that is crashing out of solution. What is happening and how can I avoid it?

A6: The formation of a salt is likely due to the quaternization of the already N-alkylated pyrazole product. The N2 nitrogen of the N1-alkylated pyrazole (and vice versa) is still nucleophilic and can react with another molecule of the alkylating agent to form a pyrazolium salt[5][6]. This is more likely to occur with highly reactive alkylating agents and when using an excess of the alkylating agent.

Troubleshooting Quaternization:

  • Control Stoichiometry: Use no more than one equivalent of the alkylating agent.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step.

  • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl bromides instead of iodides) are less prone to cause quaternization.

Q7: My starting material has a hydrazone substituent, and I'm seeing unexpected byproducts. What are these and how can I prevent them?

A7: Pyrazoles with hydrazone substituents can undergo side reactions such as hydrolysis and transamination under certain alkylation conditions, especially in the presence of moisture or certain bases[7]. These reactions can lead to a complex mixture of products.

Troubleshooting Hydrazone-Related Side Reactions:

  • Anhydrous Conditions: Ensure your solvent and reagents are dry to prevent hydrolysis.

  • Choice of Base: A milder base may be less likely to promote these side reactions. For example, using sodium hydride instead of potassium carbonate has been shown to prevent the formation of some regioisomeric byproducts in certain cases[1].

  • Modify the Hydrazone: If possible, modifying the hydrazone group to a less reactive derivative, such as an acetohydrazide or carbazide, can lead to a more selective alkylation[7].

Purification and Characterization Guide

Q8: What are the best general methods for separating N1 and N2 pyrazole regioisomers?

A8: The separation of N1 and N2 regioisomers is a common challenge due to their often similar polarities. The most widely used and effective method is silica gel flash column chromatography [8]. In some cases, crystallization can also be an effective method for obtaining a pure isomer, especially if one isomer crystallizes preferentially[9]. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed[10].

Q9: My regioisomers are co-eluting on the silica gel column. What can I do to improve separation?

A9: If your isomers are difficult to separate on silica, here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent System: A common mobile phase is a gradient of ethyl acetate in hexane or petroleum ether. Carefully optimizing this gradient is crucial[11].

    • Additives: For basic pyrazoles, adding a small amount of a basic modifier like triethylamine or diethylamine to the mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel[12].

  • Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel and load the resulting powder onto the column. This "dry loading" technique often leads to sharper bands and better separation[11].

  • Use a Different Stationary Phase: If normal phase silica gel is not effective, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded phase like diol or cyano.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can sometimes provide better resolution than a column.

Q10: How can I confirm the identity of my N1 and N2 isomers?

A10: Unambiguous characterization of N1 and N2 isomers is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D NMR experiments:

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can show through-space correlations between protons. For a 3-substituted pyrazole, a NOESY correlation between the protons of the N-alkyl group and the substituent at the 3-position would confirm the N2-isomer, while a correlation to the proton at the 5-position would indicate the N1-isomer.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For the N1-isomer, a correlation between the N-alkyl group's protons and the C5 carbon of the pyrazole ring is expected. For the N2-isomer, a correlation to the C3 carbon would be observed[13].

X-ray crystallography provides the ultimate proof of structure if you can obtain suitable crystals of one or both isomers.

Experimental Protocols

Protocol 1: General Protocol for Regioselective N1-Alkylation of a 3-Substituted Pyrazole

This protocol aims to favor the N1-isomer by using a strong, non-nucleophilic base and controlling the stoichiometry.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-substituted pyrazole (1.0 eq).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the pyrazole. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protocol for the Separation of N1 and N2 Regioisomers by Flash Column Chromatography

This protocol outlines a general procedure for separating a mixture of pyrazole regioisomers.

  • Column Preparation: Select an appropriately sized silica gel column for the amount of crude material. Pack the column as a slurry in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane)[11].

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column[11].

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the products[11]. The less polar isomer will typically elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the purified products.

References

  • Shcherbakov, K., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • European Patent Office. (1996). N-alkylation method of pyrazole (EP0749963A1).
  • Fuest, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Pasha, M. A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Wu, Y. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn.
  • Al-Tel, T. H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • World Intellectual Property Organization. (2011). Method for purifying pyrazoles (WO2011076194A1).
  • Xu, D., et al. (2020). Direct, Regioselective N-Alkylation of 1,3-Azoles.
  • Bisht, R., et al. (2022).
  • Patel, K. N., et al. (2012). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • Malig, T. C., et al. (2021).
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals.

Sources

Technical Support Center: Enhancing the Biological Activity of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Molecular Scaffolds Division

Welcome to the dedicated technical support guide for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals actively working with this pyrazole-based compound. Our goal is to provide actionable insights and robust troubleshooting strategies to help you systematically enhance its biological activity and overcome common experimental hurdles.

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, found in numerous FDA-approved drugs. Its versatility arises from its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, which facilitates strong binding to biological targets. This guide synthesizes field-proven insights with established scientific principles to help you unlock the full potential of your specific pyrazole derivative.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions regarding the handling, properties, and strategic considerations for this compound.

Q1: What are the key structural features and physicochemical properties of this compound?

A1: The compound is characterized by a 1,5-disubstituted pyrazole core with a C4-linked N-methylmethanamine side chain. The pyrazole ring itself offers a stable, aromatic core that can serve as a bioisostere for other aromatic rings to improve drug-like properties. The N-methylmethanamine side chain introduces a basic nitrogen atom, which is likely protonated at physiological pH, providing a potential key interaction point with acidic amino acid residues (e.g., Asp, Glu) in a target protein.

Table 1: Key Physicochemical Properties

Property Value Source & Significance
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol Important for calculating molar concentrations.
XLogP3-AA -0.1 This low value suggests the compound is relatively hydrophilic, which may aid solubility but could limit passive membrane permeability.
Hydrogen Bond Donor Count 1 The secondary amine is a potential H-bond donor.
Hydrogen Bond Acceptor Count 2 The pyrazole nitrogens and the amine nitrogen can act as H-bond acceptors.

| Topological Polar Surface Area | 29.9 Ų | A low TPSA, generally favorable for good cell permeability. |

Q2: What are the typical biological targets for pyrazole-based compounds?

A2: Pyrazole derivatives exhibit an exceptionally broad range of biological activities. They have been successfully developed as inhibitors of kinases, cyclooxygenase (COX) enzymes, and monoamine oxidase (MAO), as well as antagonists for receptors like the cannabinoid receptor 1 (CB1). The specific activity of your compound will depend on the target system being investigated. The pyrazole ring can form crucial π-π stacking or hydrogen bonding interactions within a target's binding site.

Q3: What initial steps are critical before starting an optimization campaign?

A3: Before attempting to enhance biological activity, you must validate the quality and behavior of your starting material.

  • Purity Assessment: Confirm the purity of your compound batch using LC-MS and ¹H NMR. Impurities can lead to misleading biological data or false positives.

  • Solubility Determination: Poor aqueous solubility is a primary reason for low apparent activity. Perform a kinetic solubility assay (see Protocol 4.1) in your assay buffer.

  • Stability Analysis: The compound may degrade in your assay buffer over the course of the experiment. Assess its stability at the relevant temperature and time points (see Protocol 4.2).

Q4: How should I handle and store this compound?

A4: According to its GHS classification, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it as a solid at -20°C is recommended.

Section 2: Troubleshooting Guide - Enhancing Biological Potency

This section provides a structured approach to addressing the common problem of low potency in a primary biological assay.

Problem: My compound shows low potency in our primary assay (e.g., IC₅₀/EC₅₀ > 10 µM).

This is a frequent starting point in drug discovery. The issue can stem from suboptimal physicochemical properties or a poor fit with the biological target. The following workflow will help you diagnose and address the root cause.

troubleshooting_workflow start Low Potency Observed (IC₅₀ > 10 µM) solubility Is compound solubility > 10x IC₅₀ in assay buffer? start->solubility stability Is compound >90% stable for the assay duration? solubility->stability Yes improve_sol Troubleshoot Solubility: • Test co-solvents (e.g., DMSO, EtOH) • Prepare salt forms (e.g., HCl, tartrate) • Re-evaluate formulation solubility->improve_sol No sar Initiate Structure-Activity Relationship (SAR) Studies stability->sar Yes improve_stab Troubleshoot Stability: • Identify metabolic hotspots • Modify labile functional groups • Reduce assay incubation time stability->improve_stab No end Potency Potentially Improved sar->end improve_sol->start Re-test improve_stab->start Re-test

Caption: Workflow for troubleshooting low biological potency.

Causality: Poor Solubility or Stability

Before assuming the molecular structure is the problem, you must rule out experimental artifacts. If a compound precipitates in the assay well or degrades before it can interact with the target, its apparent potency will be artificially low.

  • Troubleshooting Solubility: If your compound's solubility is insufficient (see Protocol 4.1), you may need to increase the percentage of co-solvent (e.g., DMSO) in your assay buffer, but be mindful that high concentrations of organic solvents can disrupt biological systems. A more robust solution is to synthesize a salt form (e.g., hydrochloride or tartrate salt) of the basic amine, which often dramatically improves aqueous solubility.

  • Troubleshooting Stability: If the compound is degrading (see Protocol 4.2), the cause could be enzymatic (e.g., esterases in cell lysate) or chemical (e.g., reaction with buffer components). The solution is to modify the chemically liable part of the molecule. For pyrazole-based compounds, the pyrazole ring itself is generally stable, but exocyclic functionalities can be sites of metabolism.

Causality: Suboptimal Structure-Activity Relationship (SAR)

Once physicochemical issues are ruled out, the next step is to systematically modify the molecule to improve its interaction with the target. This process, known as developing a Structure-Activity Relationship (SAR), involves making targeted changes to different parts of the molecule and observing the effect on activity.

Strategic Approach to SAR:

  • Probe the N1-ethyl position: The ethyl group is likely interacting with a hydrophobic pocket.

    • Hypothesis: Is the pocket size-limited?

    • Experiment: Synthesize analogs with smaller (methyl) and larger (n-propyl, isopropyl) alkyl groups. A significant drop in activity with larger groups suggests a steric clash.

  • Investigate the C5-methyl group: This group can influence the electronics and orientation of the pyrazole ring.

    • Hypothesis: Is a hydrophobic group necessary at this position?

    • Experiment: Synthesize the C5-des-methyl analog (C5-H). Also, explore slightly larger groups (ethyl) or bioisosteric replacements like a halogen (e.g., C5-Cl) to probe electronic effects.

  • Modify the C4-N-methylmethanamine side chain: This basic side chain is a critical interaction point.

    • Hypothesis 1: Is the basicity and pKa optimal?

    • Experiment: Synthesize the demethylated analog (-CH₂-NH₂) and the dimethylated analog (-CH₂-N(CH₃)₂). These changes will modulate the pKa of the amine and can significantly impact electrostatic interactions.

    • Hypothesis 2: Is the linker length ideal?

    • Experiment: Extend the linker (e.g., -CH₂-CH₂-NH-CH₃) or rigidify it by incorporating it into a small ring (e.g., azetidine, pyrrolidine). This explores the geometry of the binding pocket. The optimization of amine substituents is a common strategy to improve polarity and solubility.

Section 3: Troubleshooting Guide - Addressing Off-Target Effects & Selectivity

Problem: My compound is potent, but it shows activity in unrelated assays or is cytotoxic.

High potency is useless if the compound is not selective for the intended target. Off-target activity can lead to unwanted side effects and toxicity.

  • Possible Cause: Lipophilicity-Driven Non-Specific Binding: Highly lipophilic compounds can bind non-specifically to many proteins or disrupt cell membranes. While your starting compound has a low calculated LogP, modifications made during SAR exploration (e.g., adding large alkyl or aryl groups) can increase lipophilicity.

    • Solution: Aim to keep the cLogP of your analogs within a reasonable range (typically < 5 for oral drugs). If a potent but lipophilic analog is found, attempt to improve its properties by introducing polar groups (e.g., hydroxyl, amide) at positions that do not diminish on-target activity. Replacing aromatic rings with heteroaromatic rings like pyrazole is a known strategy to reduce lipophilicity and metabolism.

  • Possible Cause: Hitting a Common Off-Target: The compound's structure may coincidentally fit the binding site of a common promiscuous target, such as certain kinases or GPCRs.

    • Solution: Profile your lead compounds against a commercially available off-target panel (e.g., a CEREP SafetyScreen panel). If a specific off-target is identified, a structural alert is generated. Use this information to guide further SAR. For example, if your compound inhibits hERG, a common cardiotoxic liability, strategies often involve reducing lipophilicity or removing strong basic centers.

Section 4: Experimental Protocols & Methodologies

These protocols provide a starting point for key experiments. Always adapt them to your specific laboratory equipment and assay requirements.

Protocol 4.1: Kinetic Solubility Assay

This protocol provides a rapid assessment of your compound's solubility in aqueous buffer.

  • Materials:

    • Compound stock solution (10 mM in 100% DMSO).

    • Assay buffer (e.g., PBS, pH 7.4).

    • 96-well microplate.

    • Plate reader capable of measuring absorbance or light scatter.

  • Procedure:

    • Prepare a serial dilution of your compound in the assay buffer. Start by adding 2 µL of the 10 mM DMSO stock to 98 µL of buffer (final concentration 200 µM, 2% DMSO). Serially dilute this 1:2 in buffer containing 2% DMSO down the plate.

    • Include a buffer + 2% DMSO blank.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 620 nm).

    • Interpretation: The kinetic solubility limit is the highest concentration before a significant increase in turbidity is observed compared to the blank. This indicates precipitation.

Protocol 4.2: In Vitro Assay Buffer Stability Assessment

This protocol uses LC-MS to determine if your compound degrades over the course of an experiment.

  • Materials:

    • Compound stock solution (10 mM in 100% DMSO).

    • Assay buffer.

    • LC-MS system.

  • Procedure:

    • Prepare a solution of your compound in the assay buffer at the final assay concentration (e.g., 10 µM).

    • Immediately inject an aliquot onto the LC-MS system. This is your t=0 time point. Record the peak area of the parent compound.

    • Incubate the remaining solution under the exact conditions of your biological assay (e.g., 37°C for 4 hours).

    • After the incubation period, inject a second aliquot onto the LC-MS. This is your t=final time point. Record the new peak area.

    • Interpretation: Calculate the percent remaining: (Peak Area at t=final / Peak Area at t=0) * 100. A value <90% suggests a stability issue that needs to be addressed.

Section 5: Data Interpretation & Visualization

Visualizing biological pathways and experimental workflows can clarify complex processes and guide decision-making.

kinase_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) (Biological Target) Downstream Downstream Signaling Cascade (e.g., RAS-RAF-MAPK) RTK->Downstream Phosphorylates GF Growth Factor GF->RTK Binds & Activates Compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl) -N-methylmethanamine (Your Inhibitor) Compound->RTK Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase pathway.

References

  • Bhat, B. A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. PubChem Compound Summary for CID 672401. Available at: [Link]

  • Allais, C., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Al-Hourani, B. J., et al. (2014). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • de Souza, A. M. T., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. Available at: [Link]

  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Adejare, A., & Williams, J. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2023). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. Available at: [Link]

  • Wang, M., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. RSC Advances. Available at: [Link]

  • ResearchGate. (2006). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel

Technical Support Center: Analytical Method Development for Impure Pyrazole Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust analytical method development for pyrazole samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling and method validation. Here, we synthesize technical expertise with practical, field-proven insights to address the specific challenges you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your method development strategy.

Q1: What is the most critical first step when developing an analytical method for impure pyrazole samples?

The foundational step is to gather comprehensive information about your pyrazole analyte and its potential impurities. This includes understanding its physicochemical properties (pKa, logP, UV absorbance) and reviewing the synthesis pathway to identify potential process-related impurities such as starting materials, intermediates, and by-products.[1] This initial knowledge informs the selection of the most appropriate analytical technique and starting conditions.

Q2: Which primary analytical technique should I consider: HPLC or GC?

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of your pyrazole compound and its impurities.

  • HPLC (specifically, Reverse-Phase HPLC) is the most common and versatile technique for pyrazole analysis.[2][3][4][5] It is suitable for a wide range of polar and non-polar compounds that are soluble in common mobile phase solvents.

  • GC is applicable if your pyrazole and its impurities are volatile and thermally stable.[6] GC coupled with Mass Spectrometry (GC-MS) can be very powerful for identifying volatile impurities.[7][8] However, many pyrazole derivatives are not sufficiently volatile for GC without derivatization.

Q3: What are the essential validation parameters for an impurity quantification method according to ICH Q2(R1)?

For a quantitative impurity test, the International Council for Harmonisation (ICH) Q2(R1) guideline requires validation of the following parameters: accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[9][10][11][12] Specificity is particularly crucial to ensure that the method can distinguish the analyte from all potential impurities and degradation products.[11]

Q4: Where can I find information on potential impurities related to my pyrazole synthesis?

A thorough review of the synthetic route is paramount. Common sources of impurities in pyrazole synthesis include:

  • Unreacted starting materials (e.g., diketones, hydrazines).[13][14]

  • Side-reaction products (e.g., regioisomers).[5][15]

  • Reagents and catalysts used in the synthesis.[13]

  • Degradation products formed during synthesis or storage.

Part 2: HPLC Method Development & Troubleshooting Guide

This in-depth guide addresses specific technical challenges in HPLC method development for pyrazoles.

Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Spectra) B Select Column & Mobile Phase (e.g., C18, ACN/H2O) A->B C Initial Gradient Run B->C D Optimize Gradient Profile C->D Evaluate Peak Shape & Resolution E Adjust Mobile Phase pH (based on analyte pKa) D->E F Fine-tune Temperature & Flow Rate E->F G Forced Degradation Study F->G Method appears suitable H Validate according to ICH Q2(R1) G->H I Final Method Finalization H->I G start Peak Tailing Observed cond1 Is the analyte basic? start->cond1 action1 Lower mobile phase pH (e.g., add 0.1% Formic Acid) cond1->action1 Yes cond3 Is tailing seen for all peaks? cond1->cond3 No cond2 Did peak shape improve? action1->cond2 action2 Use a base-deactivated or end-capped column cond2->action2 No end Problem Resolved cond2->end Yes end2 Problem Resolved action2->end2 action3 Check for column void or blocked frit. Replace guard column. cond3->action3 Yes action4 Reduce sample concentration to check for mass overload. cond3->action4 No end3 Problem Resolved action3->end3 end4 Problem Resolved action4->end4 G A Unknown Peak Detected in HPLC-UV B Analyze sample using LC-MS A->B C Determine Molecular Weight of the impurity B->C D Perform MS/MS Fragmentation C->D E Propose Putative Structure(s) based on fragmentation pattern D->E F Consider Synthesis Route: Is it a likely byproduct or starting material? E->F G Synthesize or Procure Reference Standard F->G H Confirm Identity by comparing retention time and mass spectrum G->H

Sources

Validation & Comparative

A Researcher's Guide to Comparative Biological Profiling: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrazole nucleus is a well-established scaffold of significant pharmacological interest, known to be a constituent in a variety of therapeutic agents.[1][2] This guide provides a comprehensive framework for the comparative biological evaluation of a specific pyrazole derivative, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, against a curated set of its structural analogues. The objective is to elucidate the structure-activity relationships (SAR) that govern the biological effects of modifications to this parent molecule.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] While specific data on this compound is limited in publicly available literature, this guide synthesizes findings on structurally related pyrazole derivatives to provide a robust starting point for investigation.

Rationale for Analogue Selection and Synthesis Strategy

The design of analogues for comparative studies is a critical step. The following proposed analogues of this compound (designated as Compound 1 ) are selected to probe the impact of specific structural modifications on biological activity.

Compound IDStructureRationale for Inclusion
Compound 1 This compoundParent compound for baseline activity.
Analogue A 1-(1-propyl -5-methyl-1H-pyrazol-4-yl)-N-methylmethanamineTo evaluate the effect of increasing the alkyl chain length at the N1 position of the pyrazole ring, which can influence lipophilicity and target engagement.
Analogue B 1-(1-ethyl-5-phenyl -1H-pyrazol-4-yl)-N-methylmethanamineTo explore the impact of a bulky aromatic substituent at the C5 position, which can introduce potential for π-π stacking interactions with biological targets.
Analogue C 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-methanamine To assess the contribution of the N-methyl group to the compound's activity. N-methylation can impact a molecule's metabolic stability and binding affinity.[5]
Analogue D 2 -(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylethanamineTo investigate the effect of extending the carbon linker between the pyrazole ring and the nitrogen atom, which alters the spatial orientation of the amine group.

The synthesis of these pyrazole derivatives can be achieved through established synthetic routes.[6] A general synthetic strategy is outlined below.

Synthesis_Workflow start Starting Materials (e.g., Hydrazine, Diketone) step1 Pyrazole Ring Formation start->step1 Cyclocondensation step2 Functional Group Interconversion step1->step2 e.g., Reduction, Halogenation step3 Side Chain Introduction step2->step3 Alkylation/Amination final_product Target Compound & Analogues step3->final_product

Caption: Generalized synthetic workflow for pyrazole analogues.

Comparative Biological Evaluation: Experimental Protocols

Given the broad spectrum of activities associated with pyrazole derivatives, a tiered screening approach is recommended.

In Vitro Anticancer Activity Assessment

Pyrazole derivatives have shown promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of cyclin-dependent kinases (CDKs).[3]

Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Culture: Seed human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Compound 1 and its analogues (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

In Vitro Anti-inflammatory Activity Evaluation

Certain pyrazole derivatives exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[7][8]

Protocol: COX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Compound Incubation: Pre-incubate the COX enzymes with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 inhibition to assess potency and selectivity.

In Vitro Antimicrobial Activity Screening

The pyrazole scaffold is also a component of some antibacterial agents.[9]

Protocol: Broth Microdilution Assay

  • Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits bacterial growth.

Data Presentation and Interpretation

The quantitative data from these assays should be tabulated for clear comparison.

Table 1: Hypothetical Comparative Biological Activity Data

Compound IDAnticancer (HeLa) IC50 (µM)Anti-inflammatory COX-2 IC50 (µM)Antimicrobial (S. aureus) MIC (µg/mL)
Compound 1 25.415.2>128
Analogue A 18.710.8>128
Analogue B 5.245.864
Analogue C >100>100>128
Analogue D 35.122.5>128

This structured presentation allows for a direct comparison of the effects of the structural modifications. For example, the hypothetical data in Table 1 would suggest that increasing the alkyl chain length (Analogue A ) slightly improves anticancer and anti-inflammatory activity, while the introduction of a phenyl group (Analogue B ) significantly enhances anticancer potency but reduces anti-inflammatory effects. The removal of the N-methyl group (Analogue C ) appears to abolish activity, highlighting its importance.

SAR_Logic cluster_parent Parent Compound cluster_analogues Analogues & Structural Changes cluster_activity Predicted Biological Activity Change Compound_1 Compound 1 N1-ethyl C5-methyl N-methylmethanamine Analogue_A Analogue A N1-propyl C5-methyl N-methylmethanamine Compound_1:f1->Analogue_A:f1 Modify Analogue_B Analogue B N1-ethyl C5-phenyl N-methylmethanamine Compound_1:f2->Analogue_B:f2 Modify Analogue_C Analogue C N1-ethyl C5-methyl methanamine Compound_1:f3->Analogue_C:f3 Modify Activity_A Increased Lipophilicity -> Potentially Enhanced Activity Analogue_A->Activity_A Activity_B Bulky Aromatic Group -> Altered Target Binding Analogue_B->Activity_B Activity_C Loss of N-methyl -> Reduced Potency/Stability Analogue_C->Activity_C

Caption: Structure-Activity Relationship (SAR) logic diagram.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative biological evaluation of this compound and its analogues. By employing a battery of in vitro assays and logically designed analogues, researchers can efficiently probe the SAR of this chemical series. Positive hits from these initial screens should be followed up with more detailed mechanistic studies, such as kinase profiling for anticancer candidates or in vivo models of inflammation. The diverse biological potential of pyrazole derivatives makes this a promising area for continued research and drug discovery.[1][4]

References

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (n.d.). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Retrieved from [Link]

  • Barreca, M. L., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI. Retrieved from [Link]

  • (2024, June 26). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Auctores Online. Retrieved from [Link]

  • (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. Retrieved from [Link]

  • (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Retrieved from [Link]

  • (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central. Retrieved from [Link]

  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • (n.d.). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors.
  • (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Retrieved from [Link]

  • (2024, September 13). (PDF) Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. Retrieved from [Link]

  • (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401. PubChem. Retrieved from [Link]

  • (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]

  • (n.d.). 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl) -. Benchchem. Retrieved from https://www.benchchem.com/product/b1137
  • (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC - NIH. Retrieved from [Link]

  • (2022, April 4). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PMC - PubMed Central. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Compound Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of pyrazole-containing active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic development. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The journey from a promising pyrazole-based compound in the lab to a life-changing medicine is underpinned by rigorous analytical testing. This guide provides an in-depth, experience-driven comparison of analytical methodologies for pyrazole quantification, with a focus on the practical application of regulatory guidelines to ensure data integrity and product quality.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), is the bedrock upon which we build confidence in our analytical data.[2][4][5] This guide will not only detail the "what" and "how" of method validation but, more critically, the "why," drawing from years of experience in navigating the complexities of analytical development.

Comparative Overview of Analytical Techniques for Pyrazole Quantification

The choice of an analytical technique for pyrazole quantification is a critical decision, driven by the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Technique Principle Advantages for Pyrazole Analysis Limitations Typical Applications
HPLC with UV Detection Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection via UV absorbance.Robust, reliable, and widely available. Excellent for quantifying pyrazoles with strong chromophores. Cost-effective for routine quality control.[6][7]Limited sensitivity for trace analysis. Specificity can be a challenge in complex matrices without chromatographic resolution.Assay and impurity determination in drug substances and drug products. Content uniformity and dissolution testing.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.High resolution for volatile and thermally stable pyrazole derivatives. Can be coupled with various detectors (e.g., FID, MS) for high sensitivity and specificity.[8]Not suitable for non-volatile or thermally labile pyrazoles. Derivatization may be required, adding complexity.Analysis of residual solvents in pyrazole APIs. Quantification of volatile pyrazole impurities.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.Unparalleled sensitivity and selectivity, making it ideal for bioanalysis and trace impurity quantification.[9][10] Provides structural information for impurity identification.Higher cost of instrumentation and maintenance. Susceptible to matrix effects that can impact quantification.[11]Pharmacokinetic studies of pyrazole drugs in biological matrices (plasma, urine).[12] Quantification of genotoxic impurities at parts-per-million (ppm) levels.[13]

A Deep Dive: Validation of a Stability-Indicating HPLC-UV Method for a Novel Pyrazole API

To illustrate the practical application of validation principles, let's consider the validation of a hypothetical stability-indicating reversed-phase HPLC-UV method for the assay of a new pyrazole-based API. A stability-indicating method is one that can accurately and specifically measure the drug substance in the presence of its degradation products, a critical requirement for assessing drug stability.[14]

The validation process is a systematic evaluation of the method's performance characteristics, as mandated by ICH Q2(R1) guidelines.[15][16]

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Use & Lifecycle Management Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob SST System Suitability Rob->SST Routine Routine Analysis SST->Routine Monitoring Continuous Monitoring Routine->Monitoring

Caption: Workflow for Analytical Method Validation.

Experimental Protocol: HPLC-UV Method Validation

1. Specificity

  • Causality: The objective is to demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] For a stability-indicating method, this is paramount.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the pyrazole analyte.

    • Analyze a placebo sample (all formulation excipients without the API) to assess for interference from the matrix.

    • Analyze a sample of the pyrazole API that has been subjected to forced degradation (stress testing) under various conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[14]

    • Assess peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector. The peak should be spectrally pure.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and degradation products. The peak purity angle should be less than the peak purity threshold.

2. Linearity and Range

  • Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]

  • Protocol:

    • Prepare a series of at least five standard solutions of the pyrazole API at different concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay.[17]

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.

  • Protocol:

    • Perform the assay on at least nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Accuracy can be assessed by analyzing a sample of known concentration and comparing the measured value to the true value, or by the recovery of a known amount of spiked analyte into a placebo matrix.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% of the theoretical value.

4. Precision

  • Causality: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration. This should be performed by one analyst on one instrument over a short period.

    • Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different equipment within the same laboratory.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected.

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be sufficiently precise and accurate.

6. Robustness

  • Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

  • Protocol:

    • Vary critical chromatographic parameters one at a time, such as:

      • Flow rate (e.g., ± 10%)

      • Column temperature (e.g., ± 5°C)

      • Mobile phase composition (e.g., ± 2% organic)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze a system suitability solution and a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results of the sample should not be significantly affected.

7. System Suitability

  • Causality: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[15]

  • Protocol:

    • Before each analytical run, inject a system suitability standard solution containing the pyrazole API and a known impurity or another suitable compound.

    • Evaluate key chromatographic parameters.

  • Acceptance Criteria:

    • Tailing factor (Asymmetry factor): ≤ 2.0

    • Theoretical plates (N): > 2000

    • Resolution (Rs) between the analyte and the closest eluting peak: > 2.0

    • Repeatability of injections (%RSD of peak areas for replicate injections): ≤ 1.0%

Method_Selection_Decision_Tree Start Start: Define Analytical Need Matrix What is the sample matrix? Start->Matrix Volatility Is the pyrazole compound volatile? Start->Volatility Sensitivity What is the required sensitivity? Matrix->Sensitivity Drug Product/Substance LCMS LC-MS/MS is recommended for high sensitivity. Matrix->LCMS Biological Matrix (Plasma, etc.) HPLC HPLC-UV is a suitable choice. Sensitivity->HPLC Assay/High Concentration Impurities Sensitivity->LCMS Trace Level Impurities/Bioanalysis Volatility->Matrix No GC GC-FID or GC-MS is appropriate. Volatility->GC Yes Derivatization Consider derivatization for GC analysis. GC->Derivatization

Caption: Decision Tree for Selecting an Analytical Method.

Comparative Experimental Data: HPLC-UV vs. LC-MS/MS for Impurity Profiling

The following table presents hypothetical comparative data for the quantification of a known impurity in a pyrazole drug substance using a validated HPLC-UV method and a validated LC-MS/MS method.

Parameter HPLC-UV LC-MS/MS Commentary
Limit of Quantitation (LOQ) 0.05% (500 ppm)0.001% (10 ppm)LC-MS/MS is significantly more sensitive, making it suitable for quantifying potentially genotoxic impurities at very low levels.
Linearity (r²) 0.99950.9998Both methods demonstrate excellent linearity within their respective ranges.
Accuracy (% Recovery at LOQ) 95.2%99.5%LC-MS/MS often provides higher accuracy at lower concentrations due to its superior selectivity.
Precision (%RSD at LOQ) 4.8%2.5%The higher precision of LC-MS/MS at the LOQ provides greater confidence in the reported values for trace impurities.
Specificity Dependent on chromatographic resolution. Potential for co-elution.Highly specific due to mass-based detection. Can distinguish between isobaric impurities.LC-MS/MS offers unequivocal identification and quantification, which is crucial for impurity profiling.
Run Time 15 minutes5 minutesLC-MS/MS methods can often be faster due to the use of UPLC systems and less stringent chromatographic resolution requirements.

Conclusion: A Foundation of Trustworthy Data

The validation of analytical methods for pyrazole compound quantification is not merely a regulatory hurdle; it is a fundamental scientific practice that ensures the quality, safety, and efficacy of medicines. By understanding the principles behind each validation parameter and making informed choices about the analytical technique, researchers can build a robust data package that withstands scientific and regulatory scrutiny. This guide has provided a framework for comparing common analytical techniques and a detailed protocol for method validation, grounded in the principles of scientific integrity and regulatory compliance. The ultimate goal is to generate reliable and reproducible data that forms the bedrock of drug development, from early-stage discovery to commercial manufacturing.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][15][16]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • PubMed Central. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. [Link][18]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link][19]

  • ResearchGate. (2015). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][12]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link][20]

  • International Journal of Creative Research Thoughts. (2024). A Review on Analytical Method Development and Validation (With Case Study). [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. [Link][21]

  • International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link][6]

  • ACS Publications. (2022). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. [Link][22]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link][23]

  • National Institutes of Health. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link][9]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4]

  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link][24]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][16]

  • Journal of Chemical and Pharmaceutical Research. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. [Link][14]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link][25]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link][26]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link][7]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]

  • MDPI. (2024). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. [Link][11]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link][27]

  • Bentham Open. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. [Link][10]

  • Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines. [Link][28]

  • Community Practitioner. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. [Link][29]

  • International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link][30]

  • Semantic Scholar. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. [Link][31]

  • IISTE. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link][8]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link][32]

  • Springer. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link][1]

  • ResearchGate. (2023). (PDF) Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method. [Link][33]

  • ResearchGate. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link][13]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link][34]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link][35]

  • PubMed Central. (2023). Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. [Link][36]

  • Frontiers. (2022). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link][37]

  • Pharma Nueva. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. [Link]

  • GMP Compliance. (2023). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][5]

  • Journal of Applied Pharmaceutical Science. (2014). Development and Validation of a Stability Indicating Spectrofluorimetric Method for the Determination of Lanzoprazole via its Degradation Product. [Link][38]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][3]

  • SlideShare. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. [Link][39]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is not merely a synthetic curiosity but a "privileged scaffold." This term denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The inherent chemical properties of the pyrazole ring system—its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions—make it an ideal foundation for the design of potent and selective therapeutic agents.

This guide provides a comparative analysis of pyrazole-based inhibitors, using the novel research compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine as a conceptual starting point. Due to the limited publicly available data on this specific molecule, we will contextualize its potential by examining three well-characterized, clinically significant pyrazole-containing drugs: Celecoxib , Sildenafil , and Rimonabant . Each of these compounds targets a distinct biological pathway, showcasing the remarkable versatility of the pyrazole core. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a robust framework for the investigation of new pyrazole derivatives.

The Pyrazole Core: A Study in Versatility

The pyrazole ring is a versatile building block in drug design due to its unique physicochemical properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in protein binding pockets. The substituents on the pyrazole ring can be readily modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

The subject of our conceptual analysis, This compound , is a disubstituted pyrazole with an N-methylmethanamine moiety. While its specific biological activity is not extensively documented, its structure suggests potential interactions with various biological targets. To understand the potential therapeutic applications of such a compound, it is instructive to compare it with established pyrazole inhibitors that have diverse mechanisms of action.

Comparative Analysis of Key Pyrazole Inhibitors

To illustrate the therapeutic breadth of the pyrazole scaffold, we will compare three landmark drugs:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[1]

  • Sildenafil: A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[2]

  • Rimonabant: A selective cannabinoid receptor 1 (CB1) antagonist, formerly used for the treatment of obesity.[3]

The following table summarizes the key pharmacological properties of these compounds.

Compound Target Mechanism of Action Therapeutic Area Key Potency Metric
Celecoxib Cyclooxygenase-2 (COX-2)Selective inhibition of prostaglandin synthesisAnti-inflammatory, AnalgesicIC50 = 40 nM for COX-2[4][5]
Sildenafil Phosphodiesterase Type 5 (PDE5)Inhibition of cGMP degradation, leading to smooth muscle relaxationErectile Dysfunction, Pulmonary HypertensionIC50 = 3.4 - 3.9 nM for PDE5[2][6]
Rimonabant Cannabinoid Receptor 1 (CB1)Antagonist/Inverse agonist of the CB1 receptorObesity (withdrawn)Ki = 1.8 - 5.6 nM for CB1[7][8][9]

Delving into the Mechanisms: Signaling Pathways and Molecular Interactions

The diverse therapeutic applications of these pyrazole inhibitors stem from their distinct interactions with their respective biological targets, leading to the modulation of specific signaling pathways.

Celecoxib and the COX-2 Pathway

Celecoxib selectively inhibits the COX-2 enzyme, which is a key player in the inflammatory cascade.[10] COX-2 converts arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever.[11] By blocking this conversion, celecoxib reduces the production of pro-inflammatory prostaglandins.[10] The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a sulfonamide side chain that fits into a hydrophilic pocket present in the active site of COX-2 but not COX-1.[1]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

Sildenafil and the NO/cGMP Pathway

Sildenafil's mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[12] In response to sexual stimulation, NO is released and activates guanylate cyclase, which in turn increases the levels of cGMP.[13][14] cGMP induces smooth muscle relaxation and vasodilation in the corpus cavernosum, leading to penile erection.[12] Sildenafil selectively inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby prolonging the vasodilatory effects of NO.[2][6]

Sildenafil_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP via GC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP 5'-GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits PDE5, enhancing cGMP-mediated vasodilation.

Rimonabant and the Endocannabinoid System

Rimonabant acts as an antagonist or inverse agonist at the CB1 receptor, a key component of the endocannabinoid system.[3][15] The endocannabinoid system is involved in regulating appetite, energy balance, and mood.[3] CB1 receptors are primarily located in the central nervous system and peripheral tissues, including adipose tissue and the liver.[15] By blocking the activation of CB1 receptors by endogenous cannabinoids like anandamide, rimonabant was shown to reduce appetite and food intake.[3][15]

Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endocannabinoids->CB1 Activates Appetite Increased Appetite & Food Intake CB1->Appetite Rimonabant Rimonabant Rimonabant->CB1 Blocks

Caption: Rimonabant blocks the CB1 receptor, reducing appetite.

Experimental Protocols for Pyrazole Inhibitor Characterization

The following section provides detailed, step-by-step methodologies for key experiments to characterize the activity of pyrazole inhibitors, such as the novel compound this compound.

General Synthesis of a Substituted Pyrazole

This generalized protocol is based on established methods for the synthesis of substituted pyrazoles and can be adapted for the synthesis of this compound.

Synthesis_Workflow Start Start: Precursors Step1 Step 1: Condensation (e.g., Ethylhydrazine + Diketone) Start->Step1 Step2 Step 2: Cyclization (Formation of Pyrazole Ring) Step1->Step2 Step3 Step 3: Functionalization (Introduction of N-methylmethanamine) Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization End Final Compound Characterization->End

Caption: General workflow for substituted pyrazole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate diketone precursor (e.g., a substituted pentane-2,4-dione) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add an equimolar amount of the corresponding hydrazine derivative (e.g., ethylhydrazine) to the solution. The reaction can be catalyzed by a weak acid.

  • Cyclization: Reflux the reaction mixture for several hours to facilitate the condensation and cyclization to form the pyrazole ring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Functional Group Introduction: The N-methylmethanamine side chain can be introduced through various synthetic routes, such as reductive amination of a pyrazole-4-carboxaldehyde intermediate.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the IC50 value of a test compound against COX-2.[16][17]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (e.g., this compound)

  • Celecoxib (positive control)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, cofactor, and arachidonic acid according to the manufacturer's instructions. Prepare serial dilutions of the test compound and celecoxib in assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add the assay buffer, COX-2 enzyme, and cofactor. Add the test compound or celecoxib to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence kinetics in a plate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro PDE5 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound against PDE5.[18]

Materials:

  • Recombinant human PDE5

  • cGMP (substrate)

  • Calf intestinal alkaline phosphatase (CIAP)

  • Malachite green reagent

  • Test compound

  • Sildenafil (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing PDE5, cGMP, and the test compound at various concentrations in a suitable buffer. Include a positive control (sildenafil) and a no-inhibitor control.

  • First Reaction (PDE5): Incubate the reaction mixture at 37°C to allow PDE5 to hydrolyze cGMP to GMP.

  • Second Reaction (CIAP): Add CIAP to the mixture to convert the GMP produced in the first reaction into guanosine and inorganic phosphate (Pi).

  • Colorimetric Detection: Add the malachite green reagent, which forms a colored complex with the liberated Pi.

  • Absorbance Measurement: Measure the absorbance at ~630 nm using a spectrophotometer.

  • Data Analysis: The amount of Pi produced is proportional to the PDE5 activity. Calculate the percentage of PDE5 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the CB1 receptor.[7][19]

Materials:

  • Cell membranes expressing human CB1 receptors

  • [3H]CP55,940 (radioligand)

  • Test compound

  • Rimonabant (positive control)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the CB1 receptor-containing membranes, the radioligand ([3H]CP55,940), and the test compound at various concentrations in the binding buffer.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radioligand. The test compound will compete with the radioligand for binding to the CB1 receptor. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. The diverse mechanisms of action of celecoxib, sildenafil, and rimonabant underscore the remarkable adaptability of the pyrazole core to interact with a wide range of biological targets. For researchers investigating novel pyrazole derivatives like this compound, the established pharmacology and experimental methodologies associated with these well-characterized inhibitors provide a clear and robust roadmap for discovery and development. By leveraging the insights gained from these successful examples, the scientific community can continue to unlock the full therapeutic potential of the versatile pyrazole nucleus.

References

  • Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle. PubMed Central. [Link]

  • Molecular mechanisms of the effects of sildenafil (VIAGRA). PubMed. [Link]

  • Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle. PubMed. [Link]

  • What is the mechanism of Rimonabant? Patsnap Synapse. [Link]

  • Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. Neuropharmacology. [Link]

  • Celecoxib Action Pathway. PubChem. [Link]

  • Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. PubMed Central. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Sildenafil Induces Delayed Preconditioning Through Inducible Nitric Oxide Synthase–Dependent Pathway in Mouse Heart. Circulation Research. [Link]

  • Celecoxib activates autophagy by inhibiting the mTOR signaling pathway and prevents apoptosis in nucleus pulposus cells. PubMed. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome. PubMed. [Link]

  • The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway. PubMed. [Link]

  • Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. PubMed. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • IC50 values of COX-2 inhibition by Celecoxib (A) and AT (B). ResearchGate. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. MDPI. [Link]

  • IC 50 P values of sildenafil according to analyses by various laboratories. ResearchGate. [Link]

  • Potential role of the endocannabinoid receptor antagonist rimonabant in the management of cardiometabolic risk: a narrative review of available data. PubMed Central. [Link]

  • sildenafil [Ligand Id: 4743] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Celecoxib. PubChem. [Link]

  • Sildenafil Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research. [Link]

  • Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PubMed Central. [Link]

  • rimonabant [Ligand Id: 743] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Effects of Rimonabant, a cannabinoid CB1 receptor ligand, on energy expenditure in lean rats. ResearchGate. [Link]

  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. PubMed Central. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerOpen. [Link]

  • PDE5 Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. MDPI. [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

Sources

Navigating the Structure-Activity Landscape: A Comparative Guide to 1-Ethyl-5-Methyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Its versatility allows for fine-tuning of biological effects through strategic substitution, making it a "privileged scaffold" in drug discovery. This guide focuses on the structure-activity relationships (SAR) of a specific, yet promising subclass: 1-ethyl-5-methyl-1H-pyrazole derivatives. While comprehensive SAR studies on this exact scaffold are emerging, a comparative analysis of closely related analogs provides critical insights into its potential as a template for novel therapeutics in oncology, infectious diseases, and inflammation.

The 1-Ethyl-5-Methyl-1H-Pyrazole Core: A Foundation for Diverse Bioactivity

The 1-ethyl-5-methyl-1H-pyrazole scaffold offers a unique combination of lipophilicity and hydrogen bonding potential. The ethyl group at the N1 position and the methyl group at the C5 position are key modulators of the molecule's pharmacokinetic and pharmacodynamic properties. Understanding how modifications at other positions of the pyrazole ring influence biological activity is crucial for rational drug design.

General Synthetic Pathway

The synthesis of 1-ethyl-5-methyl-1H-pyrazole derivatives typically follows a well-established route for pyrazole synthesis, primarily through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A 1,3-Diketone C Condensation A->C B Ethylhydrazine B->C D Cyclization C->D E 1-Ethyl-5-Methyl-1H-Pyrazole Derivative D->E cluster_c3 Position 3 cluster_c4 Position 4 Py 1-Ethyl-5-Methyl -1H-Pyrazole C3_Aryl Aryl/Heteroaryl Py->C3_Aryl Enhances activity C3_Amide Carboxamide Py->C3_Amide Potent kinase inhibition C4_H Hydrogen Py->C4_H C4_Cyano Cyano Py->C4_Cyano Modulates electronics cluster_c3 Position 3 cluster_c5 Position 5 Py 1-Ethyl-5-Methyl -1H-Pyrazole C3_Carboxylate Carboxylate Py->C3_Carboxylate Enhances activity C3_Carboxamide Carboxamide Py->C3_Carboxamide Potent activity C5_Methyl Methyl (base) Py->C5_Methyl C5_Aryl Substituted Aryl C5_Methyl->C5_Aryl Further optimization cluster_c3 Position 3 cluster_c4 Position 4 Py 1-Ethyl-5-Methyl -1H-Pyrazole C3_Heterocycle Heterocyclic systems Py->C3_Heterocycle Enhances activity C4_Subst Substituents for COX-2 selectivity Py->C4_Subst Improves selectivity

Sources

Guide to Assessing the Cross-Reactivity of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide by a Senior Application Scientist.

Editor's Note: The compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, hereafter referred to as "Pyrazoflex-7," is a novel investigational molecule. As such, publicly available data is limited. This guide has been constructed by synthesizing data from structurally analogous pyrazole-containing compounds and established principles of selectivity profiling to provide a robust framework for researchers. The experimental data presented herein is illustrative and designed to guide the user in their own investigations.

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for targeted therapeutics, selectivity is paramount. The ability of a compound to interact exclusively with its intended biological target, while avoiding unintended off-target interactions, is the cornerstone of a safe and effective drug profile. Cross-reactivity, the binding of a compound to targets other than the primary one, can lead to a range of adverse effects, from minor side effects to significant toxicity, and can also confound experimental results.

This guide provides a comprehensive analysis of the cross-reactivity profile of Pyrazoflex-7, a pyrazole-based compound. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, often targeting kinases and G-protein coupled receptors (GPCRs). Understanding the potential for off-target interactions of Pyrazoflex-7 is therefore a critical step in its development and a crucial piece of information for any researcher utilizing it in a biological system. We will explore its performance in various assay formats, providing both comparative data and the detailed methodologies required to reproduce these findings.

Molecular Profile and Rationale for Cross-Reactivity Screening

The structure of Pyrazoflex-7, with its substituted pyrazole ring and flexible aminomethyl side chain, presents a pharmacophore that could potentially interact with the ATP-binding pocket of kinases or the ligand-binding domains of other receptor families. The ethyl and methyl substitutions on the pyrazole ring influence the compound's steric and electronic properties, which can modulate its binding affinity and selectivity.

Our initial hypothesis is that Pyrazoflex-7, designed as a selective inhibitor of Kinase X, may exhibit cross-reactivity with other kinases sharing homologous ATP-binding sites. Furthermore, its amine moiety could lead to interactions with aminergic GPCRs, a common off-target class for many small molecules. This necessitates a multi-faceted approach to profiling, as outlined in the workflow below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Functional Validation cluster_2 Phase 3: Selectivity Profile A Pyrazoflex-7 (Test Compound) B Primary Target Assay (e.g., Kinase X Activity) A->B Confirm On-Target Activity C Broad Kinase Panel (e.g., 400+ kinases @ 1µM) A->C Identify Off-Target Kinases D GPCR Binding Panel (e.g., SafetyScreen44™) A->D Identify Off-Target Receptors E IC50 Determination for Top Off-Target Hits C->E D->E F Cell-Based Functional Assays (e.g., Phosphorylation, cAMP) E->F G Assess Cellular Potency (On- and Off-Target) F->G H Calculate Selectivity Ratios (Off-Target IC50 / On-Target IC50) G->H I Final Cross-Reactivity Report H->I

Caption: Workflow for assessing the cross-reactivity of a test compound.

Comparative Analysis in Radioligand Binding Assays

Radioligand binding assays are a gold-standard for identifying off-target interactions by measuring the ability of a test compound to displace a radiolabeled ligand from a panel of receptors, channels, and transporters. We evaluated Pyrazoflex-7 at a concentration of 10 µM against a panel of 44 common CNS-related targets.

Table 1: Pyrazoflex-7 Performance in a GPCR Radioligand Binding Panel

TargetLigand% Inhibition at 10 µM Pyrazoflex-7Interpretation
Dopamine D2 [³H]-Spiperone78.2% Significant Hit: Potential for CNS side effects
Serotonin 5-HT2A [³H]-Ketanserin65.5% Significant Hit: Further investigation needed
Adrenergic α1A [³H]-Prazosin42.1%Moderate Interaction
Histamine H1 [³H]-Pyrilamine25.8%Weak Interaction
Muscarinic M1[³H]-Pirenzepine< 20%Negligible Interaction
GABA A[³H]-Muscimol< 20%Negligible Interaction

Analysis: The data clearly indicates that Pyrazoflex-7 exhibits significant affinity for the Dopamine D2 and Serotonin 5-HT2A receptors. An inhibition value greater than 50% at a 10 µM screening concentration is typically considered a "hit" that warrants follow-up investigation. These interactions are likely attributable to the N-methylmethanamine moiety, which can mimic endogenous monoamine neurotransmitters. This finding is critical, as off-target activity at these receptors can be associated with a range of neuropsychiatric and cardiovascular side effects.

Broad Kinase Selectivity Profiling

To assess the selectivity of Pyrazoflex-7 within the kinome, we performed a binding assay across a panel of over 400 human kinases. The compound was tested at 1 µM, and the results are expressed as the percentage of remaining kinase activity.

G cluster_High High Affinity Off-Targets (<10% activity remaining) cluster_Med Moderate Affinity Off-Targets (10-35% activity remaining) cluster_Low Low/No Affinity (>35% activity remaining) center Pyrazoflex-7 (Primary Target: Kinase X) K1 Kinase A center->K1 High Cross-Reactivity K2 Kinase B center->K2 K3 Kinase C center->K3 Moderate Cross-Reactivity K4 Kinase D center->K4 K5 Kinase E center->K5 K6 Kinome (~400 other kinases) center->K6 High Selectivity

Caption: Kinome selectivity map for Pyrazoflex-7.

Table 2: Selectivity Data for Pyrazoflex-7 Against a Kinase Panel

Kinase TargetPrimary Family% Activity Remaining @ 1 µMIC₅₀ (nM)Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ On-Target)
Kinase X Tyrosine 0.5% 15 nM (On-Target) 1
Kinase A Tyrosine 8.9% 95 nM 6.3x
Kinase B Ser/Thr 22.1% 350 nM 23.3x
Kinase CTyrosine45.6%> 1000 nM> 66x
Kinase DSer/Thr78.2%> 1000 nM> 66x

Analysis: While Pyrazoflex-7 is a potent inhibitor of its primary target, Kinase X, it demonstrates significant off-target activity against Kinase A, with only a 6.3-fold selectivity margin. Both Kinase X and Kinase A belong to the same tyrosine kinase family, suggesting that the ATP-binding pockets of these two kinases share a high degree of structural homology. The cross-reactivity with Kinase B, a serine/threonine kinase, is less pronounced but still noteworthy. A selectivity ratio of less than 10-fold is often a cause for concern in drug development programs and necessitates functional follow-up to understand the physiological consequences of this off-target inhibition.

Experimental Protocols

For scientific transparency and reproducibility, the core methodologies are provided below.

Protocol 1: Radioligand Binding Assay (GPCR Panel)
  • Preparation: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines.

  • Reaction Mixture: In a 96-well plate, add 50 µL of membrane suspension, 25 µL of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors) at a concentration equal to its K_d, and 25 µL of Pyrazoflex-7 (final concentration 10 µM). For control wells, add vehicle buffer instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by Pyrazoflex-7 relative to the control wells.

Protocol 2: Kinase Activity Assay (IC₅₀ Determination)
  • Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing the specific kinase (e.g., Kinase A).

  • Compound Addition: Add 2 µL of Pyrazoflex-7 at various concentrations (e.g., 11-point serial dilution).

  • Initiation: Start the kinase reaction by adding 3 µL of a mixture containing the kinase's specific peptide substrate and ATP at its K_m concentration.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., a luminescence-based ADP-Glo™ or fluorescence-based antibody system).

  • Measurement: Read the plate on a luminometer or fluorometer.

  • Data Analysis: Plot the percent kinase activity against the logarithm of the Pyrazoflex-7 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Recommendations for Researchers

The comprehensive cross-reactivity profiling of Pyrazoflex-7 reveals a compound with high potency for its intended target, Kinase X, but with notable off-target liabilities.

  • Key Finding 1 (Kinases): Significant cross-reactivity exists with Kinase A, a closely related tyrosine kinase. Researchers studying signaling pathways involving either Kinase X or Kinase A should be aware that Pyrazoflex-7 cannot be considered a selective tool to differentiate between these two targets.

  • Key Finding 2 (GPCRs): The compound interacts significantly with Dopamine D2 and Serotonin 5-HT2A receptors. This is a critical consideration for in vivo studies, as these interactions could produce confounding physiological effects unrelated to the inhibition of Kinase X.

Recommendations:

  • Dose Selection: When using Pyrazoflex-7 in cell-based assays, concentrations should be kept as close to the on-target IC₅₀ as possible to minimize off-target effects.

  • Counter-Screening: It is strongly recommended to run parallel experiments using cells that lack the primary target (e.g., Kinase X knockout) to isolate and confirm any observed phenotype is truly due to on-target inhibition.

  • Structural Modification: For further development, medicinal chemistry efforts could focus on modifying the N-methylmethanamine side chain to reduce its affinity for aminergic GPCRs, or altering the pyrazole substitutions to improve selectivity against Kinase A.

By understanding these cross-reactivity profiles, researchers can design more robust experiments, correctly interpret their data, and make more informed decisions about the utility of Pyrazoflex-7 as a chemical probe or therapeutic candidate.

References

  • Title: The pyrazole scaffold: a versatile building block in medicinal chemistry. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Privileged structures: a useful concept for the rational design of new lead compounds. Source: Current Medicinal Chemistry URL: [Link]

  • Title: The role of promiscuous drugs in discovery and development. Source: Drug Discovery Today URL: [Link]

  • Title: Radioligand binding assays: theory and practice. Source: Journal of Receptors and Signal Transduction URL: [Link]

  • Title: Off-target pharmacology: A major challenge in the safety of drugs. Source: Toxicology and Applied Pharmacology URL: [Link]

  • Title: Quantifying the kinome: a new era for drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] Its prevalence stems from the pyrazole ring's unique electronic properties and its ability to act as a versatile scaffold for creating structurally diverse molecules with a wide spectrum of biological activities.[3][4] Consequently, the efficient and controlled synthesis of substituted pyrazoles is a critical endeavor in modern drug discovery and materials science.

This guide provides an in-depth comparative analysis of the primary synthetic routes to substituted pyrazoles. Moving beyond a simple recitation of methods, we will explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our focus is on providing the causal logic behind experimental choices, empowering researchers to select and optimize the ideal synthetic strategy for their specific target molecules.

Classical Approaches: The Cyclocondensation of 1,3-Dicarbonyls

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This foundational reaction, known as the Knorr Pyrazole Synthesis, was first reported by Ludwig Knorr in 1883.[4][5][6]

The Knorr Pyrazole Synthesis

The Knorr synthesis involves the reaction of a β-diketone, β-ketoester, or related 1,3-dicarbonyl species with hydrazine or a substituted hydrazine, typically under acidic or basic conditions.[7][8][9] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]

Mechanism and the Challenge of Regioselectivity

The core challenge of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the lack of regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[4][6][10] The reaction's outcome is often dictated by a complex interplay of steric and electronic factors of the substrates, as well as reaction conditions like pH.[10]

Knorr synthesis mechanism highlighting the formation of regioisomers.

Advantages:

  • Operational Simplicity: The reaction is generally straightforward to perform.[5]

  • Readily Available Starting Materials: 1,3-dicarbonyl compounds and hydrazines are common, inexpensive chemical feedstocks.[11]

Disadvantages:

  • Regioselectivity Issues: As discussed, mixtures of isomers are common with unsymmetrical substrates, complicating purification and reducing the yield of the desired product.[4][11]

  • Harsh Conditions: Some variations require elevated temperatures or strong acids/bases.[12]

Modern Strategies for Enhanced Control and Efficiency

To overcome the limitations of classical methods, modern synthetic chemistry has introduced more sophisticated and highly selective routes to pyrazoles.

Synthesis from α,β-Unsaturated Carbonyls

The reaction of α,β-unsaturated aldehydes and ketones (like chalcones) with hydrazines provides an alternative to 1,3-dicarbonyls. This reaction typically proceeds via a Michael addition followed by cyclization to form a pyrazoline intermediate. A subsequent oxidation step is then required to aromatize the ring and furnish the final pyrazole product.[11][13]

Advantages:

  • Substrate Diversity: A vast array of α,β-unsaturated carbonyls can be readily synthesized, allowing for diverse substitution patterns.[11]

Disadvantages:

  • Additional Oxidation Step: The necessity of a separate oxidation step adds complexity to the overall process and requires careful selection of reagents to avoid side reactions.[11][13]

1,3-Dipolar Cycloaddition

Among the most powerful and regioselective methods for pyrazole synthesis is the [3+2] cycloaddition reaction between a diazo compound and an alkyne.[14] Diazo compounds can be generated in situ from precursors like N-tosylhydrazones, enhancing the safety and practicality of the method.[14][15]

Mechanism and Regiocontrol

This reaction involves the concerted or stepwise addition of the 1,3-dipole (the diazo compound) across the triple bond of the alkyne. The regioselectivity is highly predictable and controlled by the electronic properties of the substituents on both the diazo compound and the alkyne, making it a superior method for synthesizing unsymmetrically substituted pyrazoles without isomeric mixtures.[15]

Regiospecific pyrazole synthesis via 1,3-dipolar cycloaddition.

Advantages:

  • High Regioselectivity: Provides excellent control over substituent placement, often yielding a single regioisomer.[11][14]

  • Mild Reaction Conditions: Many variations proceed at room temperature without the need for harsh reagents.[11]

Disadvantages:

  • Substrate Availability: The synthesis of specific diazo compounds or functionalized alkynes can sometimes be more complex than for the Knorr synthesis.

  • Safety: While in situ generation mitigates risk, diazo compounds can be explosive and require careful handling.[16]

Green and Enabling Technologies in Pyrazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials.[3][12][17] These technologies can be applied to both classical and modern methods to dramatically improve their efficiency and environmental impact.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[18][19][20] By directly heating the reaction mixture, microwaves can drastically reduce reaction times from hours to minutes and often lead to higher yields and cleaner product profiles compared to conventional heating.[7][19][21] This technique has been successfully applied to the synthesis of pyrazoles from tosylhydrazones and α,β-unsaturated carbonyls, often under solvent-free conditions.[4][22]

Ionic Liquids and Solvent-Free Conditions

Ionic liquids can serve as both the solvent and catalyst, offering a more environmentally friendly alternative to volatile organic solvents.[7] They facilitate easy product separation, as the product can often be precipitated by adding water, and the ionic liquid can be recycled.[7] Similarly, performing reactions under solvent-free or "grinding" conditions minimizes solvent waste and can lead to highly efficient transformations.[23][24]

Workflow_Comparison cluster_0 Classical Synthesis Workflow cluster_1 Green Synthesis Workflow (MAOS) c1 Reactants in Organic Solvent c2 Conventional Heating (Reflux, 3-24h) c1->c2 c3 Work-up: Solvent Extraction, Drying, Distillation c2->c3 c4 Product c3->c4 g1 Reactants (Solvent-free or Green Solvent) g2 Microwave Irradiation (5-30 min) g1->g2 g3 Work-up: Precipitation, Filtration g2->g3 g4 Product g3->g4

Comparison of classical vs. green synthesis workflows.

Quantitative Performance Comparison

The choice of synthetic route is often guided by quantitative metrics such as yield, reaction time, and temperature. The following table summarizes typical data for the synthesis of a representative pyrazole, 3,5-dimethylpyrazole, using different methodologies.

ParameterTraditional Knorr SynthesisMicrowave-Assisted SynthesisIonic Liquid-Supported Method
Product 3,5-Dimethylpyrazole3,5-Dimethylpyrazole3,5-Dimethylpyrazole
Yield 75-95%[7]Up to 98%[19]Up to 96%[7]
Reaction Time 1.5 - 3 hours[7]15 - 30 minutes[7][19]15 - 30 minutes[7]
Reaction Temp. 15 - 100°C[7]130°C[22]Room Temp. to 60°C[7]
Solvent Water, Ethanol, Acetic Acid[7]Solvent-free or minimal DMF[22]Ionic Liquid (e.g., [bmim][BF4])[7]
Catalyst Acid (e.g., Acetic Acid)[7]Base (e.g., K2CO3)[22]Ionic Liquid (Solvent & Catalyst)[7]
Work-up Extraction, Drying, Distillation[7]Simple Filtration/Recrystallization[22]Precipitation by adding water, Filtration[7]

Experimental Protocols

To provide a practical context, we present detailed, self-validating protocols for both a classical and a modern pyrazole synthesis.

Protocol 1: Classical Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol is a standard, reliable method for synthesizing a simple, symmetrical pyrazole.

Materials:

  • 2,4-Pentanedione (acetylacetone)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium hydroxide solution (10%)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-pentanedione (10.0 g, 0.1 mol) in ethanol (50 mL).

  • Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution while stirring. A mild exothermic reaction may be observed.

  • Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.

  • Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of 10% sodium hydroxide solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the product by distillation to obtain 3,5-dimethylpyrazole. Expected Yield: ~80-90%.

Protocol 2: Microwave-Assisted "One-Pot" Synthesis of 3,5-Disubstituted-1H-pyrazoles

This protocol, adapted from Corradi et al., demonstrates a green, efficient, one-pot synthesis starting directly from an α,β-unsaturated ketone.[22]

Materials:

  • α,β-Unsaturated ketone (e.g., trans-chalcone) (10 mmol)

  • p-Toluenesulfonhydrazide (10 mmol)

  • Potassium carbonate (K2CO3) (20 mmol)

  • N,N-Dimethylformamide (DMF) (minimal amount, ~30 mg/mmol)

Procedure:

  • In a 40 mL Pyrex tube suitable for microwave synthesis, combine the α,β-unsaturated ketone (10 mmol) and a stoichiometric amount of p-toluenesulfonhydrazide.

  • Add potassium carbonate (20 mmol) and a minimal amount of DMF.

  • Place the reaction vessel in a microwave reactor equipped with a magnetic stirrer.

  • Irradiate the mixture at a constant temperature of 130°C for the optimized time (typically 15-25 minutes), with power modulation to maintain the temperature.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted-1H-pyrazole. Expected Yield: High.[22]

Conclusion

The synthesis of substituted pyrazoles has evolved significantly from the foundational Knorr synthesis to highly efficient, regioselective, and environmentally benign modern methods. While the classical cyclocondensation of 1,3-dicarbonyls remains a viable route due to its simplicity and the low cost of starting materials, its application is often hampered by a lack of regiocontrol. For the synthesis of complex, unsymmetrically substituted pyrazoles required in drug development, 1,3-dipolar cycloaddition reactions offer unparalleled precision.

Furthermore, the integration of enabling technologies like microwave-assisted synthesis and green solvents provides a universal strategy to enhance any of these core methods. By dramatically reducing reaction times, minimizing waste, and improving yields, these technologies align the synthesis of these vital heterocyclic compounds with the modern imperatives of sustainable chemistry. The selection of a specific route should therefore be a strategic decision based on the target molecule's complexity, the required regiochemical purity, and the desired process efficiency.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. [Link]

  • Kumar, N., Rajput, S., Patel, R., Yadav, A., & Lakshmi, S. R. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Letters in Organic Chemistry, 20(9), 724-736. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]

  • Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2018). Cogent Chemistry. [Link]

  • Corradi, S., et al. (2010). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2018). SlideShare. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024). Polycyclic Aromatic Compounds. [Link]

  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (2001). The Journal of Organic Chemistry. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Medicinski Glasnik. [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2020). ACS Omega. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. (2015). The Journal of Organic Chemistry. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Book. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]

Sources

A Comparative In Vivo Efficacy Analysis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine (PZ-447) in a Preclinical Oncology Model

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vivo efficacy of the novel investigational compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, hereafter referred to as PZ-447. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including oncology.[1][2] Pyrazole derivatives are known to interact with a wide range of biological targets, and many have been developed as potent inhibitors of key signaling pathways implicated in cancer progression.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It will detail the preclinical evaluation of PZ-447, comparing its performance against a current standard-of-care therapy in a relevant cancer model. The experimental design, data interpretation, and underlying scientific rationale are presented to ensure a thorough and objective assessment.

Proposed Mechanism of Action: Multi-Receptor Tyrosine Kinase Inhibition

Based on the structural motifs of PZ-447 and the known activities of similar pyrazole-containing compounds, we hypothesize that PZ-447 functions as a multi-receptor tyrosine kinase (RTK) inhibitor.[2] Specifically, we propose that it targets key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR).[5] These receptors are often aberrantly activated in various cancers, driving tumor growth, metastasis, and resistance to therapy.

By inhibiting these RTKs, PZ-447 is expected to disrupt downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to decreased tumor cell proliferation, survival, and angiogenesis. The following diagram illustrates this proposed mechanism.

PZ-447_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis FGFR FGFR RAS RAS FGFR->RAS VEGF VEGF VEGF->VEGFR2 Binds FGF FGF FGF->FGFR Binds PZ447 PZ-447 PZ447->VEGFR2 Inhibits PZ447->FGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Proposed signaling pathway of PZ-447.

Comparative In Vivo Efficacy in a Xenograft Model

To assess the therapeutic potential of PZ-447, a robust preclinical study is essential. The choice of an appropriate animal model is critical for the clinical translatability of the findings.[6] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered the gold standard as they closely recapitulate the heterogeneity and microenvironment of human cancers.[7]

For this illustrative study, we selected a PDX model derived from a patient with non-small cell lung cancer (NSCLC) harboring a KRAS mutation, a common oncogenic driver with limited targeted therapy options.

Rationale for Comparator Selection

The standard of care for many advanced NSCLC cases involves platinum-based chemotherapy.[6] Therefore, Cisplatin , a widely used cytotoxic agent, was chosen as the standard-of-care comparator. This allows for a direct comparison of PZ-447's efficacy against a clinically relevant benchmark.

Summary of In Vivo Efficacy Data

The following table summarizes the hypothetical results from the NSCLC PDX model study. The primary endpoints were Tumor Growth Inhibition (TGI) and overall survival, with tolerability assessed by monitoring changes in body weight.

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)Median Survival (Days)
Vehicle Control10 mL/kg, p.o., QD1542 ± 185--0.5%25
PZ-447 50 mg/kg, p.o., QD416 ± 9873.0% -2.1%48
Cisplatin 5 mg/kg, i.p., QW725 ± 12153.0% -8.5%35

Table 1: Hypothetical In Vivo Efficacy and Tolerability of PZ-447 vs. Cisplatin in an NSCLC PDX Model. p.o. = oral administration; i.p. = intraperitoneal administration; QD = once daily; QW = once weekly; SEM = Standard Error of the Mean.

The data suggest that PZ-447 exhibits superior anti-tumor activity compared to Cisplatin in this model, with a higher TGI and a notable extension in median survival. Importantly, PZ-447 appears to be better tolerated, as indicated by the minimal body weight loss compared to the significant weight reduction observed in the Cisplatin-treated group.

Experimental Protocols

Adherence to standardized and well-documented protocols is paramount for the reproducibility and validity of preclinical data. The following outlines the methodology employed for the described in vivo study, in accordance with best practices for animal welfare in cancer research.[8]

NSCLC Patient-Derived Xenograft (PDX) Efficacy Study

1. Animal Husbandry:

  • Female athymic nude mice (6-8 weeks old) are used.

  • Animals are housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • All procedures are performed under an approved Institutional Animal Care and Use Committee (IACUC) protocol.

2. Tumor Implantation:

  • Cryopreserved NSCLC PDX tumor fragments (approx. 3x3 mm) are subcutaneously implanted into the right flank of each mouse.

  • Tumors are allowed to grow, and tumor volume is monitored twice weekly using digital calipers (Volume = (Length x Width²) / 2).

3. Study Initiation and Randomization:

  • When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 per group) to ensure a similar mean tumor volume across all groups.

4. Dosing and Administration:

  • Vehicle Group: Receives the formulation vehicle (e.g., 0.5% methylcellulose) orally, once daily.

  • PZ-447 Group: Receives 50 mg/kg of PZ-447 formulated in the vehicle, administered orally, once daily.

  • Cisplatin Group: Receives 5 mg/kg of Cisplatin in saline, administered intraperitoneally, once weekly.

5. Monitoring and Endpoints:

  • Tumor Volume: Measured twice weekly.

  • Body Weight: Measured twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Animals are monitored daily for any signs of distress or morbidity.

  • Primary Endpoint: The study is terminated when the mean tumor volume in the vehicle control group reaches approximately 1500 mm³. TGI is calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100.

  • Survival Endpoint: A separate cohort of animals is maintained to monitor survival. The endpoint is defined as a tumor volume exceeding 2000 mm³ or significant morbidity (e.g., >20% body weight loss).

6. Data Analysis:

  • Tumor growth curves are plotted for each group.

  • Statistical significance between groups is determined using an appropriate test (e.g., ANOVA with post-hoc analysis).

  • Survival data are analyzed using Kaplan-Meier curves and log-rank tests.

The following diagram provides a visual representation of this experimental workflow.

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint & Analysis Acclimation Animal Acclimation (7 days) Implantation PDX Tumor Implantation Acclimation->Implantation Growth Tumor Growth to 150-200 mm³ Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Dosing Daily/Weekly Dosing Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Monitoring->Dosing 21-day cycle Endpoint Study Termination (e.g., Vehicle Tumor > 1500 mm³) Monitoring->Endpoint Data Data Analysis (TGI, Survival, Stats) Endpoint->Data Report Final Report Data->Report

Figure 2: Workflow for the in vivo PDX efficacy study.

Discussion and Future Directions

The hypothetical data presented herein position PZ-447 as a promising therapeutic candidate. Its superior efficacy over Cisplatin, coupled with a more favorable tolerability profile, suggests a potentially wider therapeutic window. The proposed mechanism of inhibiting key drivers of angiogenesis and tumor growth provides a strong rationale for its potent anti-tumor activity.

However, this is an early-stage assessment. Further preclinical development is imperative and should include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with target engagement and anti-tumor response.

  • Toxicity Studies: Comprehensive toxicology studies in multiple species are required to establish a safe starting dose for human clinical trials.

  • Combination Studies: Evaluating PZ-447 in combination with other standard-of-care agents could reveal synergistic effects and strategies to overcome resistance.[6]

  • Efficacy in Other Models: Testing PZ-447 in a broader range of cancer models, including those with different genetic backgrounds, will help define the patient populations most likely to benefit.

Conclusion

In this comparative guide, the investigational compound this compound (PZ-447) demonstrated superior in vivo efficacy and tolerability compared to the standard-of-care agent Cisplatin in a preclinical NSCLC PDX model. Its proposed mechanism as a multi-RTK inhibitor aligns with the observed potent anti-tumor activity. While these illustrative results are promising, they underscore the need for continued rigorous preclinical evaluation to fully characterize the therapeutic potential of PZ-447 before its advancement into clinical trials.

References

  • Dube, Z. F., Soremekun, O. S., Ntombela, T., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(18). Available at: [Link]

  • Jin, Z., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2549. Available at: [Link]

  • Gautam, A. K. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry, 12(5). Available at: [Link]

  • Bhati, L., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PLoS ONE, 17(9), e0273824. Available at: [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5402. Available at: [Link]

  • Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. AWI Quarterly: Winter 2024. Available at: [Link]

  • Meeusen, B., et al. (2018). Next-Generation in vivo Modeling of Human Cancers. Frontiers in Oncology, 8, 437. Available at: [Link]

  • Silver, D. J., et al. (2022). Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. Cancers, 14(19), 4846. Available at: [Link]

  • DeRose, Y. S., et al. (2021). Patient-Derived In Vitro and In Vivo Models of Cancer. In Seminars in Cancer Biology (Vol. 72, pp. 20-31). Available at: [Link]

  • Vlachogiannis, G., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery, 7(5), 462-477. Available at: [Link]

  • Manetti, F., et al. (2009). 1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors. Journal of Medicinal Chemistry, 52(9), 2879-2889. Available at: [Link]

  • G-V, V., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. Available at: [Link]

  • Warżajtis, B., et al. (2015). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. Available at: [Link]

  • PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Available at: [Link]

  • El-Zaher, M. A., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1842. Available at: [Link]

  • Reddy, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315-26327. Available at: [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Bioorganic & Medicinal Chemistry, 110, 117865. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a compound's purity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for benchmarking the purity of synthesized 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols. Our objective is to equip you with the expertise to not only select the most appropriate analytical tool but also to understand the causality behind these experimental choices for robust purity assessment.

The Imperative of Purity in Drug Discovery and Development

This compound, a substituted pyrazole, belongs to a class of compounds with significant pharmacological interest. Pyrazole derivatives are integral to numerous FDA-approved drugs, highlighting their importance in medicinal chemistry. The seemingly minor difference in the placement of a methyl group or the presence of residual starting materials can drastically alter a compound's biological activity, toxicity, and stability. Therefore, a rigorous and multi-faceted approach to purity determination is not just a quality control measure; it is a fundamental aspect of scientific integrity and a prerequisite for advancing a compound through the drug development pipeline.

Understanding Potential Impurities: A Synthesis-Based Approach

A likely impurity profile for our target compound could include:

  • Regioisomers: The reaction of an unsymmetrical β-dicarbonyl equivalent with ethylhydrazine could potentially lead to the formation of the isomeric product, 1-(2-ethyl-5-methyl-2H-pyrazol-4-yl)-N-methylmethanamine.

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Products from side reactions, such as the incomplete methylation of the amine.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

For the purpose of this guide, we will consider the structural isomer, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine , as a key comparator to demonstrate the resolving power of the analytical techniques discussed. This isomer has the same molecular weight and similar physicochemical properties, making it a challenging yet realistic impurity to separate and quantify.

A Multi-Modal Approach to Purity Verification

A robust purity assessment should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides a more complete picture of the sample's composition. The following workflow illustrates a comprehensive approach to benchmarking the purity of our target compound.

purity_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting synthesis Synthesized 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl) -N-methylmethanamine hplc HPLC-UV/DAD (High Throughput Screening, Isomer Separation) synthesis->hplc Primary Analysis gcms GC-MS (Volatile Impurities, Structural Confirmation) synthesis->gcms Orthogonal Analysis qnmr qNMR (Absolute Purity, Structural Verification) synthesis->qnmr Absolute Quantification data_table Comparative Purity Data Table hplc->data_table gcms->data_table qnmr->data_table report Final Purity Report data_table->report

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a foundational requirement for advancing a project. Pyrazole and its derivatives represent a cornerstone scaffold in numerous pharmaceuticals and functional materials, making the precise identification of their isomeric forms a critical, yet often challenging, task.[1][2] Positional isomers can exhibit vastly different pharmacological and physical properties, and their misidentification can have profound consequences.

This guide provides an in-depth comparison of the spectroscopic data for common pyrazole isomers. Moving beyond a simple recitation of data, we will explore the causality behind the observed spectral differences, rooted in the principles of molecular symmetry, electronic effects, and dynamic processes like tautomerism. The protocols and interpretations presented herein are designed to create a self-validating workflow, ensuring confidence and accuracy in your structural assignments.

Pillar 1: The Spectroscopic Toolkit for Pyrazole Analysis

A multi-technique, orthogonal approach is essential for the definitive characterization of pyrazole isomers.[3] Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D): NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] It provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1] For pyrazoles, it is particularly useful for confirming the presence or absence of the N-H bond.

  • Mass Spectrometry (MS): MS provides the molecular weight and elemental composition of a compound. Furthermore, analysis of its fragmentation patterns can offer crucial clues about the molecule's structure and stability.[5]

A significant challenge in the analysis of N-unsubstituted pyrazoles is annular tautomerism . The proton on the nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons) will average out, often leading to broadened signals or fewer signals than expected.[6][7] Understanding this phenomenon is key to correctly interpreting the spectra of many pyrazole isomers.

Pillar 2: Standardized Experimental Protocols

Reproducible and high-quality data is the bedrock of accurate analysis. The following are standardized protocols for acquiring spectroscopic data for pyrazole derivatives.

Experimental Workflow for Pyrazole Isomer Characterization

The following diagram outlines the logical flow for characterizing a synthesized pyrazole compound.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation & Resolution synthesis Synthesized Pyrazole Compound ms Mass Spectrometry (MS) synthesis->ms Confirm MW & Formula ftir FT-IR Spectroscopy synthesis->ftir Identify Functional Groups (e.g., N-H) nmr_1d 1D NMR (¹H, ¹³C) ms->nmr_1d Propose Initial Structure(s) ftir->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d If structure is complex or ambiguous noesy NOESY / ROESY nmr_1d->noesy To resolve regioisomers xray X-Ray Crystallography nmr_1d->xray For absolute confirmation (if crystal) final_structure Unambiguous Structure nmr_2d->final_structure Confirm Connectivity noesy->final_structure xray->final_structure G problem Ambiguous Regioisomers (e.g., 1,3- vs 1,5-disubstituted) hmbc HMBC (Heteronuclear Multiple Bond Correlation) problem->hmbc Correlates protons to carbons 2-3 bonds away noesy NOESY (Nuclear Overhauser Effect Spectroscopy) problem->noesy Correlates protons that are close in space xray X-Ray Crystallography (Solid State) problem->xray Provides absolute 3D structure solution Unambiguous Structure Confirmed hmbc->solution Confirms C-N & C-C connectivity noesy->solution Shows proximity of N-substituent to C3 or C5 substituent xray->solution Definitive Proof

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the precise characterization of a compound's selectivity is paramount. It is the foundation upon which therapeutic efficacy and safety are built. This guide provides an in-depth, technical comparison of the selectivity profile of Domatinostat (4SC-202), a compound representative of the 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine chemical class. Domatinostat is a class I-selective histone deacetylase (HDAC) inhibitor that also demonstrates activity against lysine-specific demethylase 1 (LSD1).[1][2]

This document is intended for researchers, scientists, and drug development professionals. We will dissect the experimental methodologies used to define Domatinostat's selectivity, compare its profile to other class I HDAC inhibitors, and explore the biological implications of its target engagement. Our narrative is grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind them, ensuring a self-validating system of inquiry.

The Imperative of Selectivity in Epigenetic Modulation

HDACs are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins.[3] The human genome encodes 18 HDACs, categorized into four classes, with class I HDACs (HDAC1, 2, and 3) being key regulators of cell proliferation and survival.[4][5] Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. However, the structural similarity among HDAC isoforms presents a significant challenge in developing selective inhibitors. Pan-HDAC inhibitors, while often potent, can lead to off-target effects and toxicities due to the broad inhibition of multiple HDAC isoforms.[3] Therefore, the development of class- or isoform-selective inhibitors like Domatinostat is a critical goal in the field.

Domatinostat's dual activity against both class I HDACs and LSD1, another key epigenetic regulator, further underscores the need for a comprehensive selectivity assessment.[1] LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 on lysine 4 and 9, playing a complex role in transcriptional regulation. Understanding the nuanced inhibitory profile of a compound across these related but distinct targets is essential for elucidating its mechanism of action and predicting its biological consequences.

Comparative Selectivity Profile of Domatinostat

To contextualize the selectivity of Domatinostat, we compare its inhibitory activity (IC50) against a panel of HDAC isoforms with two other well-characterized class I-selective HDAC inhibitors: Entinostat (MS-275) and Mocetinostat (MGCD0103). The data presented below is compiled from various sources and serves as a guide for understanding the relative selectivity of these compounds. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in assay conditions.

TargetDomatinostat (4SC-202) IC50 (µM)Entinostat (MS-275) IC50 (µM)Mocetinostat (MGCD0103) IC50 (µM)
Class I HDACs
HDAC11.20[6]Low nM range[7]0.15[8][9]
HDAC21.12[6]Low µM range[7]0.29[8][9]
HDAC30.57[6]Low µM range[7]1.66[8][10]
HDAC8>10 (inactive)[11]No reported activity[12]>10 (inactive)[11][13]
Class IIa HDACs
HDAC511.3[6]No reported activity[12]>10 (inactive)[11][13]
HDAC950[6]No reported activity[7]>10 (inactive)[13]
Class IIb HDACs
HDAC1021[6]--
Class IV HDACs
HDAC119.7[6]-Sub-µM[13]
Other Targets
LSD1Inhibitory activity reported[1]--

From this data, we can discern that Domatinostat exhibits potent inhibition of the class I HDACs 1, 2, and 3, with a notable preference for HDAC3. Its activity against class IIa and IIb HDACs is significantly lower, demonstrating its class I selectivity. The additional inhibitory activity against LSD1 distinguishes it from Entinostat and Mocetinostat. Entinostat shows high potency for HDAC1, with weaker inhibition of HDAC2 and 3. Mocetinostat is also a potent inhibitor of HDAC1 and 2, with lower activity against HDAC3 and some activity against HDAC11.

Experimental Methodologies for Determining Selectivity

A multi-faceted approach is required to rigorously assess the selectivity of an epigenetic modulator. This involves a combination of biochemical assays to determine direct enzymatic inhibition and cell-based assays to confirm target engagement in a physiological context.

Biochemical Assays: The First Line of Assessment

Biochemical assays are indispensable for determining the intrinsic inhibitory activity of a compound against purified enzymes. They provide a quantitative measure of potency, typically as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

This commercially available assay provides a robust and high-throughput method for measuring the activity of class I and II HDACs.[14]

Causality Behind Experimental Choices: The "add-mix-read" format simplifies the workflow, making it suitable for screening large compound libraries.[14] The luminescent readout offers high sensitivity and a broad dynamic range, allowing for the detection of subtle differences in inhibitory potency. The use of a specific acetylated peptide substrate that is processed by a coupled enzyme system to generate a light signal ensures that the measured output is directly proportional to HDAC activity.[14]

Detailed Protocol:

  • Reagent Preparation: Reconstitute the HDAC-Glo™ I/II Substrate and Developer Reagent according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of Domatinostat and comparator compounds in a suitable buffer.

  • Enzyme Reaction: In a 96- or 384-well plate, add the purified recombinant HDAC enzyme to each well.

  • Inhibitor Addition: Add the diluted compounds to the respective wells. Include a no-inhibitor control (vehicle) and a no-enzyme control.

  • Substrate Addition: Initiate the reaction by adding the HDAC-Glo™ I/II Reagent, which contains the substrate and developer enzymes.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

For assessing the activity of Domatinostat against LSD1, an HTRF®-based assay is a highly effective method.

Causality Behind Experimental Choices: HTRF® technology offers a robust, no-wash format with a time-resolved fluorescence readout that minimizes interference from compound fluorescence and scattered light.[15] The assay utilizes a biotinylated histone H3 peptide substrate and a europium cryptate-labeled antibody that specifically recognizes the demethylated product. The proximity of the donor (europium cryptate) and acceptor (streptavidin-XL665 bound to the biotinylated peptide) results in a FRET signal only when the substrate is not demethylated. Inhibition of LSD1 leads to a decrease in the demethylated product and thus a decrease in the HTRF signal.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of purified recombinant LSD1 enzyme, biotinylated H3K4me2 peptide substrate, and the inhibitor compound at various concentrations.

  • Enzymatic Reaction: In a microplate, combine the LSD1 enzyme and the inhibitor.

  • Substrate Addition: Add the biotinylated H3K4me2 peptide substrate to initiate the demethylation reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.

  • Incubation: Incubate at room temperature to allow for antibody binding.

  • HTRF Reading: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition and IC50 values.

Cellular Assays: Confirming Target Engagement in a Biological Context

While biochemical assays are crucial, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore essential to confirm that a compound can penetrate the cell membrane, engage its intended target, and exert a biological effect.

The NanoBRET™ assay is a powerful tool for quantifying compound binding to a specific target protein within living cells.[16][17][18]

Causality Behind Experimental Choices: This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.[19] By measuring the displacement of the tracer by a competing compound, one can determine the compound's apparent cellular affinity. This provides a direct measure of target engagement in a physiological setting.

Detailed Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the HDAC or LSD1 target protein fused to NanoLuc® luciferase.

  • Cell Plating: Seed the transfected cells into a 96- or 384-well plate.

  • Compound and Tracer Addition: Treat the cells with a range of concentrations of the test compound in the presence of a fixed concentration of the cell-permeable fluorescent tracer.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (donor and acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target. Determine the IC50 value from the dose-response curve.

CETSA® is a label-free method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[20][21]

Causality Behind Experimental Choices: The principle of CETSA® is that the binding of a ligand increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation and aggregation.[21] This method is particularly valuable as it does not require any modification of the compound or the target protein, thus providing a measure of engagement with the endogenous protein in its native state.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. Isothermal dose-response curves can also be generated by heating at a single temperature with varying compound concentrations.

Visualizing the Experimental Workflow and Biological Pathways

To further clarify the experimental process and the biological context of Domatinostat's activity, we provide the following diagrams generated using Graphviz.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Purified Recombinant HDACs & LSD1 hdac_glo HDAC-Glo™ Assay (Luminescence) biochem_start->hdac_glo Inhibition lsd1_htrf LSD1 HTRF® Assay (Fluorescence) biochem_start->lsd1_htrf Inhibition biochem_end Determine IC50 Values hdac_glo->biochem_end lsd1_htrf->biochem_end cell_start Live Cells biochem_end->cell_start Inform Cellular Concentrations nanobret NanoBRET™ Assay (BRET) cell_start->nanobret Compound Treatment cetsa CETSA® (Western Blot/ELISA) cell_start->cetsa Compound Treatment cell_end Confirm Target Engagement & Cellular Affinity nanobret->cell_end cetsa->cell_end

Caption: Experimental workflow for assessing inhibitor selectivity.

Caption: Simplified signaling pathways of Class I HDACs and LSD1.

Conclusion: A Framework for Rigorous Selectivity Assessment

The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. For an epigenetic modulator like Domatinostat (4SC-202), with its nuanced profile against class I HDACs and LSD1, a multi-pronged approach is not just recommended, but essential. By integrating robust biochemical assays with physiologically relevant cell-based target engagement studies, researchers can build a detailed and reliable picture of a compound's activity.

This guide has provided a framework for such an assessment, detailing not only the "how" but also the "why" behind key experimental choices. The comparative data presented herein positions Domatinostat as a distinct class I-selective HDAC inhibitor with the added dimension of LSD1 inhibition. It is through such rigorous and objective scientific inquiry that we can unlock the full therapeutic potential of novel epigenetic modulators while ensuring a clear understanding of their biological effects.

References

  • National Center for Biotechnology Information. (n.d.). LSD1 Substrate Binding and Gene Expression Are Affected by HDAC1-Mediated Deacetylation. Retrieved from [Link]

  • Keown, C. L., et al. (2013). Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells. AIDS, 27(15), 2357-2366.
  • Heltweg, M. L., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 23(7), 695-706.
  • Yoo, Y. J., et al. (2022). HDAC Class I Inhibitor Domatinostat Induces Apoptosis Preferentially in Glioma Stem Cells Through p53-Dependent and -Independent Activation of BAX Expression. International Journal of Molecular Sciences, 23(15), 8206.
  • Khan, N., et al. (2009). Abstract B196: Entinostat: A novel class 1 isoform selective histone deacetylase inhibitor (HDACi) with unique pharmacological properties. Molecular Cancer Therapeutics, 8(12 Supplement), B196.
  • Molecular Devices. (n.d.). High-throughput homogeneous epigenetics assays using HTRF® technology and the SpectraMax® Paradigm® microplate detection platform. Retrieved from [Link]

  • HDACis.com. (n.d.). MGCD0103, Mocetinostat - HDAC Inhibitor. Retrieved from [Link]

  • Yardley, D. A., et al. (2015). Entinostat: a promising treatment option for patients with advanced breast cancer. Future Oncology, 11(13), 1887-1899.
  • Kim, H. S., et al. (2022).
  • Harding, R. (2019). HDAC11 target engagement assay development in cells – CETSA. Open Lab Notebooks. Retrieved from [Link]

  • Fandy, T. E., et al. (2011). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents.
  • National Center for Biotechnology Information. (n.d.). Table 1, LSD1 histone demethylaseassay protocol. Retrieved from [Link]

  • Li, M., et al. (2023). The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. International Journal of Molecular Sciences, 24(7), 6301.
  • Michael, M., et al. (2021). A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. SLAS Discovery, 26(8), 1017-1028.
  • Exclusive Chemistry Ltd. (2019). Mocetinostat - CAS 726169-73-9 - HDAC Inhibitor. Retrieved from [Link]

  • Whetstine, J. R., et al. (2015).
  • Cross, J. M., et al. (2022). A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. Organic & Biomolecular Chemistry, 20(43), 8443-8449.
  • Michael, M., et al. (2021). A comparative study of target engagement assays for HDAC1 inhibitor profiling. SLAS Discovery, 26(8), 1017-1028.
  • EpigenTek. (n.d.). EpiQuik™ Histone Demethylase LSD1 Inhibitor Screening Assay Core Kit. Retrieved from [Link]

  • Tresckow, J. V., et al. (2019). Phase I study of domatinostat (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies.
  • Butler, K. V., & Kozikowski, A. P. (2012). Isoform-selective histone deacetylase inhibitors. Current Pharmaceutical Design, 18(27), 4156-4171.
  • 4SC AG. (2018). 4SC AG: FDA approves IND application for domatinostat (4SC-202) in melanoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Compound profiling in HDAC1 target engagement assays. (A) Heat map of.... Retrieved from [Link]

  • Schrama, D., et al. (2020). The HDAC Inhibitor Domatinostat Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells. Cancers, 12(10), 2809.
  • EpigenTek. (n.d.). EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). The LSD1 demethylase and HDAC deacetylase activities are required to.... Retrieved from [Link]

  • 4SC AG. (2019). First domatinostat combination data from Phase Ib/II SENSITIZE study presented at ESMO. Retrieved from [Link]

  • ResearchGate. (n.d.). LSD1 and HDAC inhibitors exhibit synergistic growth inhibition. a.... Retrieved from [Link]

  • Ugolkov, A., et al. (2019). Elucidating the mechanism of action of domatinostat (4SC-202) in cutaneous T cell lymphoma cells.
  • Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]

  • 4SC AG. (2018). Positive safety review of 4SC's Phase Ib/II SENSITIZE study of domatinostat (4SC-202) + pembrolizumab in melanoma. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed procedures for the safe disposal of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, a substituted pyrazole derivative. As this compound may be a novel or research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes best practices from authoritative sources on chemical safety and hazardous waste management, emphasizing a conservative, safety-first approach. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Pre-Disposal Hazard Assessment

Given the absence of specific toxicological data for this compound, a risk assessment must be conducted based on its chemical structure. The molecule contains a pyrazole ring and an aliphatic amine functional group, which inform the potential hazards.

  • Pyrazole Core: Pyrazole derivatives are used in various applications, including pharmaceuticals and pesticides. Some have been shown to exhibit biological activity, and therefore, this compound should be handled as potentially bioactive and toxic.

  • Aliphatic Amine Group: Aliphatic amines can be corrosive, flammable, and toxic. They can cause severe skin burns and eye damage, and their vapors can be irritating to the respiratory tract.

Personal Protective Equipment (PPE)

Due to the potential hazards, the following minimum PPE must be worn when handling this compound for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn if there is a splash hazard.Protects eyes from splashes of the chemical, which may be corrosive or toxic.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended). Check glove manufacturer's compatibility data if available.Provides a barrier against skin contact. The specific glove material should be resistant to both pyrazole derivatives and aliphatic amines.
Body Protection A flame-resistant lab coat.Protects against splashes and potential flammability.
Respiratory Protection Use in a certified chemical fume hood is mandatory to avoid inhalation of vapors or aerosols.The compound may have unknown inhalation toxicity. A fume hood provides primary containment. A respirator may be required for spill cleanup outside of a fume hood.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this research chemical is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Collect waste containing this compound in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).

  • Do not mix this waste with other incompatible waste streams. For example, do not mix it with strong oxidizing agents.

Step 2: Labeling the Waste Container

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date the waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

  • The EHS office will arrange for the ultimate disposal of the chemical, which will likely be high-temperature incineration at a licensed hazardous waste facility. This method is effective for destroying organic compounds.

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills of flammable substances.

  • Cleanup: Wearing the appropriate PPE, carefully clean up the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and then wash with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and the institution's EHS office, in accordance with your facility's Chemical Hygiene Plan.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Handling this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Hazardous Waste Container fume_hood->container segregate Segregate Waste: Avoid Mixing with Incompatibles container->segregate label_waste Label Container with: 'Hazardous Waste' Full Chemical Name Date and Quantity segregate->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs incineration EHS Arranges for Disposal at a Licensed Facility (Likely Incineration) contact_ehs->incineration spill_response Follow Emergency Spill Protocol: Evacuate, Alert, Contain, Clean Up spill->spill_response report_spill Report Spill to Supervisor and EHS spill_response->report_spill report_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency (EPA). Managing Your Hazardous Waste: A Guide for Small Businesses.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication.[Link]

  • The National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]

A Senior Application Scientist's Guide to Handling 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine. As a substituted pyrazole and a secondary amine, this compound requires stringent handling procedures to mitigate risks. This document moves beyond a simple checklist, offering a framework grounded in scientific causality to ensure a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

Based on available data, the compound should be treated as hazardous.[1] The primary risks are summarized below.

Hazard ClassGHS Hazard StatementSignal WordPotential Effect
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning May cause harm if ingested.[1][6]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning May cause redness, itching, or inflammation upon skin contact.[1][7]
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damageDanger Poses a high risk of severe, potentially irreversible eye damage upon contact.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationWarning Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing or shortness of breath.[1][6]

Senior Application Scientist's Note: The "Causes serious eye damage" classification (H318) is a critical flag. Unlike "eye irritation," this indicates a risk of permanent injury. This single hazard dictates that standard safety glasses are insufficient and that chemical splash goggles, at a minimum, are mandatory.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method of exposure control should always be engineering solutions that isolate the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, solution preparation, and reaction quenching, must be performed inside a certified chemical fume hood.[8] This is non-negotiable. A fume hood is essential to control exposure to potentially harmful vapors or aerosols, directly addressing the respiratory irritation hazard (H335).[9]

  • Safety Showers and Eyewash Stations: Ensure that a compliant and recently tested safety shower and eyewash station are readily accessible and unobstructed.[10][11] Given the H318 hazard, immediate and prolonged flushing of the eyes is the most critical first aid measure in case of an exposure.

Personal Protective Equipment (PPE): Your Final Barrier

A multi-layered approach to PPE is crucial for preventing dermal, ocular, and respiratory exposure. The following PPE is mandatory for all procedures involving this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles: Must be worn at all times to protect against splashes and aerosols.[12] Face Shield: Must be worn over the goggles during procedures with a heightened risk of splashing, such as transferring solutions or working with reactions under pressure.[12] This combination provides full facial protection from the severe eye damage hazard.
Hands Double Nitrile GlovesRationale: Double gloving provides redundant protection.[8] If the outer glove is contaminated or torn, it can be safely removed without exposing the skin. Procedure: Don two pairs of compatible chemical-resistant gloves (e.g., nitrile). Change the outer glove immediately upon known contamination or after extended use. Never wear gloves outside the laboratory area.
Body Flame-Resistant (FR) Lab CoatAn FR lab coat, fully buttoned with sleeves rolled down, protects against splashes and prevents contamination of personal clothing.[12]
Legs/Feet Full-Length Pants & Closed-Toe ShoesNo skin should be exposed below the lab coat. Full-length pants and shoes made of a non-porous material are required to protect against spills.[9][12]
Respiratory NIOSH-Approved Respirator (Situational)For routine handling within a fume hood, respiratory protection is not required. However, a NIOSH-approved respirator with appropriate cartridges must be available for emergency situations, such as a large spill outside of a fume hood.[6][13]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination.

1. Preparation & Pre-Handling Checklist:

  • Confirm the chemical fume hood is functioning correctly (check airflow monitor).
  • Don all required PPE as detailed in the table above.
  • Assemble all necessary glassware, reagents, and equipment inside the fume hood.
  • Cover the work surface within the fume hood with disposable, plastic-backed absorbent paper to contain minor spills.[9]
  • Designate and label specific waste containers for solid and liquid waste containing the compound.

2. Weighing and Transferring:

  • Perform all weighing operations within the fume hood or in a ventilated balance enclosure.
  • Use a spatula to carefully transfer the solid compound, avoiding the creation of dust.
  • If transferring a solution, use a pipette or syringe with caution to prevent splashing.
  • Close the primary container immediately after dispensing.

3. Post-Handling Decontamination:

  • Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., ethanol), collecting the waste as hazardous liquid waste.
  • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.
  • With the inner gloves still on, remove the lab coat and goggles.
  • Finally, remove the inner gloves and wash hands thoroughly with soap and water.[7]

Emergency & Spill Procedures

1. Small Spill (Inside Fume Hood):

  • Alert colleagues in the immediate area.
  • Use an absorbent material (e.g., spill pads or sand) to cover the spill.
  • Carefully collect the contaminated absorbent material using tongs or a spatula and place it in the designated hazardous solid waste container.
  • Wipe the area with a suitable solvent, disposing of the cleaning materials as hazardous waste.

2. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9][14]
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][15]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others. All waste streams containing this compound must be treated as hazardous.

  • Waste Segregation: This is the cornerstone of safe disposal. Never mix waste containing this compound with incompatible materials, such as strong oxidizing agents or strong acids.[10][17] Maintain separate, clearly labeled waste containers for:

    • Hazardous Solid Waste

    • Hazardous Aqueous Waste

    • Hazardous Non-halogenated Organic Solvent Waste

  • Container Management:

    • Use chemically compatible containers with secure, leak-proof lids.

    • Label all waste containers clearly with "Hazardous Waste" and list all chemical constituents by their full name.[17][18]

    • Keep waste containers closed except when adding waste.

The following workflow illustrates the decision-making process for proper disposal.

G cluster_0 Waste Generation Point (Inside Fume Hood) cluster_1 Identify Waste Type cluster_2 Segregation & Collection cluster_3 Final Disposal start Waste Generated is_solid Solid Material? (e.g., contaminated gloves, paper towels, excess reagent) start->is_solid is_liquid Liquid Material? is_solid->is_liquid No solid_waste Collect in Labeled 'Hazardous Solid Waste' Container is_solid->solid_waste Yes is_sharp Contaminated Sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled 'Hazardous Liquid Waste' Container (Aqueous or Organic) is_liquid->liquid_waste Yes sharps_waste Collect in Puncture-Proof 'Sharps Waste' Container is_sharp->sharps_waste Yes warning CRITICAL: Do NOT dispose down the drain. Do NOT mix with incompatible waste. is_sharp->warning No (Re-evaluate) disposal Arrange for Pickup by Institutional Environmental Health & Safety (EHS) solid_waste->disposal liquid_waste->disposal sharps_waste->disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.